N-Methyltrimethylacetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 223053. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,2,2-trimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(2,3)5(8)7-4/h1-4H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKKJBRRKIKWFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70218458 | |
| Record name | 2,2,N-Trimethylpropanamide | |
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Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6830-83-7 | |
| Record name | N,2,2-Trimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6830-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,2,N-Trimethylpropanamide | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6830-83-7 | |
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| Record name | 2,2,N-Trimethylpropanamide | |
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| Record name | 6830-83-7 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of N-Substituted Acetamides
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the physicochemical properties of selected N-substituted acetamides. Due to the ambiguity of the chemical name "N-Methyltrimethylacetamide," which does not correspond to a standard chemical structure, this document focuses on two closely related and industrially significant compounds: N,N-Dimethylacetamide and N-Methylacetamide . These compounds are frequently used as solvents and intermediates in organic synthesis, including pharmaceutical drug development.
Chemical Identity and Structure
N,N-Dimethylacetamide (DMAc) is an organic compound with the formula CH₃CON(CH₃)₂. It is a colorless, water-miscible, high-boiling liquid commonly used as a polar solvent in organic synthesis and polymer chemistry.[1]
N-Methylacetamide (NMA) is a chemical compound from the amide group with the formula CH₃CONHCH₃. It is a colorless, hygroscopic, crystalline solid at room temperature and is also used as a solvent, particularly in electrochemistry, and as an intermediate in the production of agrochemicals.[2][3]
Physicochemical Properties
The following tables summarize the key physicochemical properties of N,N-Dimethylacetamide and N-Methylacetamide for easy comparison.
Table 1: General and Physical Properties
| Property | N,N-Dimethylacetamide | N-Methylacetamide |
| CAS Number | 127-19-5 | 79-16-3 |
| Molecular Formula | C₄H₉NO | C₃H₇NO |
| Molecular Weight | 87.12 g/mol | 73.09 g/mol [4] |
| Appearance | Colorless liquid | Colorless solid[2][5][6] |
| Melting Point | -20 °C | 26 - 28 °C[4][5][6] |
| Boiling Point | 165-166 °C | 204 - 206 °C[5][6] |
| Density | 0.94 g/cm³ at 20 °C | 0.946 g/cm³[5][6] |
| Vapor Pressure | 1.76 hPa at 20 °C | 2 hPa at 20 °C[5][6] |
| Solubility | Soluble in water (>1000 g/L) | Freely soluble in water[5] |
Table 2: Safety and Handling Properties
| Property | N,N-Dimethylacetamide | N-Methylacetamide |
| Flash Point | 64 °C | 116 °C[5][6] |
| Autoignition Temp. | 400 °C | 490 °C[6] |
| Explosion Limits | 1.7 - 11.5 % (v/v) | 3.2 - 18.1 %[6] |
| Hazard Statements | Causes serious eye irritation. May damage fertility or the unborn child. | May damage fertility or the unborn child.[5] |
Experimental Protocols
While specific experimental details for the determination of every property listed are extensive, this section outlines the general methodologies employed.
Determination of Melting and Boiling Points
A standard method for determining the melting point of a solid like N-Methylacetamide involves using a melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded. For a liquid like N,N-Dimethylacetamide, the boiling point is determined by distillation at atmospheric pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point.
Gas Chromatography (GC) for Purity Assay
The purity of both N,N-Dimethylacetamide and N-Methylacetamide is often assessed using gas chromatography. A small volume of the sample is injected into the instrument, where it is vaporized and carried by an inert gas through a column. The components of the sample are separated based on their volatility and interaction with the column's stationary phase. A detector measures the amount of each component as it exits the column, allowing for the determination of the sample's purity.[7][8]
Spectroscopy for Structural Identification
-
Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present in a molecule. For N-substituted acetamides, characteristic absorption bands for the carbonyl group (C=O) and C-N bonds would be expected.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the structure of the molecule, including the number and types of hydrogen and carbon atoms and their connectivity.[4]
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound by measuring the mass-to-charge ratio of its ions.[9]
Synthesis Methodology
N,N-Dimethylacetamide and N-Methylacetamide can be synthesized through various methods. A common approach involves the acylation of the corresponding amine with an acetylating agent.
Representative Synthesis of N,N-Dimethylacetamide
One industrial method for the synthesis of N,N-Dimethylacetamide involves the reaction of acetic acid with dimethylamine.[1] The process can be summarized as follows:
-
Salt Formation: Gaseous dimethylamine is introduced into acetic acid to form dimethylammonium acetate. This is an exothermic reaction.
-
Dehydration: The resulting salt is then heated to induce dehydration, forming N,N-Dimethylacetamide and water.
-
Purification: The crude product is purified by distillation to obtain high-purity N,N-Dimethylacetamide.[1]
Below is a conceptual workflow for this synthesis process.
Biological Interactions and Signaling Pathways
N,N-Dimethylacetamide and N-Methylacetamide are primarily recognized for their roles as solvents and chemical intermediates rather than for specific interactions with biological signaling pathways. Their toxicological profiles, particularly the reproductive toxicity of N,N-Dimethylacetamide, are of significant concern in occupational health settings. However, there is a lack of evidence in the provided search results to suggest their direct involvement in specific cellular signaling cascades that would warrant a visual diagram. Research in this area is ongoing, and future studies may elucidate such interactions.
References
- 1. caloongchem.com [caloongchem.com]
- 2. N-Methylacetamide - Wikipedia [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. N-Methylacetamide | C3H7NO | CID 6582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. N-Methyl-N-trimethylsilylacetamide derivatization grade (GC derivatization), LiChropur™, ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. N-Methyl-N-trimethylsilylacetamide, 98% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 9. N-Trimethylsilyl-N-methylacetamide | C6H15NOSi | CID 81953 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Preparation of N-Methyltrimethylacetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and preparation of N-Methyltrimethylacetamide, also known as N-methylpivalamide. The document details the primary synthetic routes, experimental protocols, and relevant quantitative data to support research and development in the chemical and pharmaceutical sciences.
Introduction
This compound (N-methylpivalamide) is a carboxamide that serves as a valuable building block in organic synthesis. Its sterically hindered tert-butyl group can impart unique properties to larger molecules, influencing their conformation, stability, and biological activity. This guide outlines the most common and effective methods for the laboratory-scale synthesis of this compound.
Core Synthesis Methodologies
The synthesis of this compound primarily revolves around the formation of an amide bond between a pivaloyl (trimethylacetyl) source and methylamine. The two main strategies employed are the reaction of pivaloyl chloride with methylamine and the amidation of pivalic anhydride.
Synthesis from Pivaloyl Chloride and Methylamine
This is a classic and widely used method for amide synthesis. The reaction involves the nucleophilic acyl substitution of the highly reactive pivaloyl chloride with methylamine. An excess of methylamine or the addition of a non-nucleophilic base is typically required to neutralize the hydrochloric acid byproduct.
Synthesis via Pivaloyl Anhydride
The use of pivalic anhydride offers an alternative to the acid chloride method. While generally less reactive than pivaloyl chloride, the anhydride avoids the generation of corrosive HCl. This method can be advantageous when working with sensitive substrates or under conditions where the presence of chloride ions is undesirable. The reaction proceeds by the nucleophilic attack of methylamine on one of the carbonyl carbons of the anhydride, with the loss of a pivalate salt as a byproduct.[1][2]
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of this compound. These protocols are based on established methods for similar amide formations and have been adapted for this specific target molecule.
Protocol 1: Synthesis from Pivaloyl Chloride and Methylamine
This protocol is adapted from standard acylation procedures.
Materials:
-
Pivaloyl chloride
-
Methylamine (solution in THF, ethanol, or as a gas)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methylamine (2.1 equivalents) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride (1.0 equivalent) dropwise to the stirred methylamine solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis via Pivalic Anhydride
This protocol is based on the principles of amidation using anhydrides.[1][2]
Materials:
-
Pivalic anhydride
-
Methylamine (solution in THF or as a gas)
-
Suitable aprotic solvent (e.g., THF, Dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pivalic anhydride (1.0 equivalent) in a suitable aprotic solvent.
-
Add methylamine (1.1-1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to remove the pivalic acid byproduct, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to afford the crude product.
-
Purify the crude this compound by vacuum distillation.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference(s) |
| Molecular Formula | C₆H₁₃NO | [3][4][5][6] |
| Molecular Weight | 115.17 g/mol | [3][4][5][6] |
| CAS Number | 6830-83-7 | [3][4][5][6] |
| Appearance | Not specified in search results | |
| Boiling Point | Not specified in search results | |
| Melting Point | Not specified in search results | |
| Purity | >98% (achievable with purification) | [7] |
| Yield | 10-55% (for related radiolabelled compounds) | [7] |
Spectroscopic Data (Predicted/Typical Ranges):
| Spectroscopy | Expected Chemical Shifts / Bands |
| ¹H NMR | * N-CH₃: ~2.7-2.9 ppm (doublet, due to coupling with N-H) * C(CH₃)₃: ~1.2 ppm (singlet) * N-H: Broad singlet, variable chemical shift |
| ¹³C NMR | * C=O: ~175-180 ppm * C(CH₃)₃ (quaternary): ~38 ppm * C(CH₃)₃ (methyls): ~27 ppm * N-CH₃: ~26 ppm |
| IR (Infrared) | * N-H stretch: ~3300 cm⁻¹ (secondary amide) * C=O stretch (Amide I): ~1640 cm⁻¹ * N-H bend (Amide II): ~1550 cm⁻¹ |
Mandatory Visualization
The following diagrams illustrate the logical workflow for the synthesis of this compound.
References
An In-depth Technical Guide to N-Methyl-N-trimethylsilylacetamide: Properties, Synthesis, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Methyl-N-trimethylsilylacetamide, a key reagent in analytical chemistry and organic synthesis. This document details its chemical properties, synthesis, and significant applications, with a focus on its role in drug development and metabolomics. Experimental protocols, quantitative data, and safety information are presented to support its practical application in a laboratory setting.
Chemical Identification and Molecular Structure
N-Methyl-N-trimethylsilylacetamide, often abbreviated as MSA, is a silylating agent used to increase the volatility and stability of polar compounds for analysis by gas chromatography-mass spectrometry (GC-MS). It is important to distinguish it from similar compounds like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)acetamide (BSA), which are also common silylating agents.
Molecular Structure:
The structure of N-Methyl-N-trimethylsilylacetamide consists of an acetamide group where one hydrogen on the nitrogen atom is replaced by a methyl group and the other by a trimethylsilyl group.
Chemical Properties Summary:
| Property | Value | Reference |
| CAS Number | 7449-74-3 | [1] |
| Molecular Formula | C6H15NOSi | [1] |
| Molecular Weight | 145.27 g/mol | [2] |
| Appearance | Clear, colorless to light yellow liquid | [1] |
| Boiling Point | 159-161 °C | [2] |
| Density | 0.904 g/mL at 20 °C | [2] |
| Refractive Index | n20/D 1.439 | [2] |
| Flash Point | 48.0 °C (closed cup) | [2] |
| Storage Temperature | −20°C | [2] |
Synthesis of N-Methyl-N-trimethylsilylacetamide
While specific detailed protocols for the synthesis of N-Methyl-N-trimethylsilylacetamide are proprietary, a general method can be adapted from the synthesis of similar N-alkyl-N-trialkylsilylamides. The process typically involves the reaction of N-methylacetamide with a trimethylsilylating agent, such as trimethylsilyl chloride, in the presence of a base to neutralize the generated hydrochloric acid.
General Experimental Protocol:
-
To a reaction vessel containing N-methylacetamide, add a suitable organic base, such as triethylamine.
-
Slowly add trimethylsilyl chloride to the mixture while maintaining a controlled temperature, typically between 0-5 °C.
-
After the addition is complete, allow the reaction to proceed for a specified time to ensure completion.
-
The resulting mixture contains the product and a salt byproduct (e.g., triethylamine hydrochloride).
-
The salt is typically removed by filtration.
-
The final product, N-Methyl-N-trimethylsilylacetamide, is then purified from the filtrate by distillation.
A similar process is described for the synthesis of N-methyl-N-trimethylsilyl trifluoroacetamide, where N-methyl trifluoroacetamide is reacted with N,O-bis(trimethylsilyl) acetamide.[3] This method has the advantage of not producing a salt byproduct, simplifying the purification process to a fractional distillation.[3]
Applications in Research and Drug Development
The primary application of N-Methyl-N-trimethylsilylacetamide is as a derivatizing agent to enhance the analytical characteristics of polar molecules for GC-MS analysis. This is particularly crucial in the fields of metabolomics and pharmaceutical analysis.
3.1. Role in Metabolomics
In metabolomics, N-Methyl-N-trimethylsilylacetamide is used to derivatize small, polar metabolites such as amino acids, organic acids, and sugars. The trimethylsilyl group replaces active hydrogens on functional groups like hydroxyls, carboxyls, and amines, which reduces the polarity and increases the volatility and thermal stability of the metabolites. This allows for their separation and detection by GC-MS.
Logical Workflow for Metabolite Profiling using Silylation and GC-MS:
Caption: A typical workflow for metabolomics analysis using a two-step derivatization process followed by GC-MS.
3.2. Pharmaceutical Analysis
In drug development, N-Methyl-N-trimethylsilylacetamide is used for the quantitative analysis of drugs and their metabolites in biological matrices. Derivatization can improve the chromatographic peak shape and sensitivity of detection. It also plays a role in the synthesis of pharmaceutical compounds where it can be used to protect certain functional groups during chemical transformations.
Experimental Protocols for Derivatization
A common and robust method for the derivatization of a broad range of metabolites involves a two-step process of methoximation followed by silylation.
Protocol for Two-Step Derivatization for GC-MS Analysis:
-
Sample Preparation: An aliquot of the extracted and dried metabolites is placed in a GC vial.
-
Methoximation:
-
Add a solution of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL) to the dried sample.
-
Incubate the mixture, for example, at 37°C for 90 minutes with agitation. This step is crucial for derivatizing carbonyl groups and preventing the formation of multiple isomers.
-
-
Silylation:
-
Add N-Methyl-N-trimethylsilylacetamide to the vial.
-
Incubate the mixture again, for instance, at 37°C for 30 minutes with agitation.
-
-
Analysis: After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.
Quantitative Data Presentation
The reproducibility of analytical methods is critical. The following table summarizes the relative standard deviation (RSD) for different classes of metabolites analyzed by GC-MS after an automated on-line derivatization process, which is a testament to the robustness of silylation-based methods.
Reproducibility of Metabolite Analysis using Automated Derivatization:
| Biological Class | Median RSD (%) in Liver Samples | Median RSD (%) in Plasma Samples |
| Amino Acids | 13 | 18 |
| Glycolysis Intermediates | 21 | 13 |
| TCA Cycle Intermediates | 3 | 15 |
Data adapted from a study on optimized on-line derivatization for targeted metabolomics.[4] A lower RSD indicates higher reproducibility. The generally accepted maximum tolerance for RSD in metabolomics studies is 30%.[4]
Safety and Handling
N-Methyl-N-trimethylsilylacetamide is a flammable liquid and requires careful handling in a laboratory setting.
Safety Information Summary:
| Hazard Category | Description | Precautionary Measures |
| Physical Hazards | Flammable liquid and vapor.[2] | Keep away from heat, sparks, and open flames. Use spark-proof tools and explosion-proof equipment.[1] |
| Health Hazards | May cause eye and skin irritation. May cause respiratory and digestive tract irritation.[1] | Wear protective gloves, clothing, eye, and face protection. Use only in a well-ventilated area.[1][2] |
| Handling | Moisture sensitive.[1] | Handle under an inert atmosphere. Store in a tightly closed container in a cool, dry place.[1] |
| First Aid (Eyes) | Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[1] | |
| First Aid (Skin) | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical aid.[1] |
Conclusion
N-Methyl-N-trimethylsilylacetamide is a valuable reagent for researchers, scientists, and drug development professionals. Its primary utility as a silylating agent enables the robust and reproducible analysis of a wide range of polar, non-volatile compounds by GC-MS. Understanding its properties, synthesis, and proper application, as outlined in this guide, is essential for its effective and safe use in a research and development setting.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. N-Methyl-N-trimethylsilylacetamide for GC derivatization, LiChropur , = 97.0 GC 7449-74-3 [sigmaaldrich.com]
- 3. US4663471A - Method for the preparation of N-methyl-N-trimethylsilyl trifluoroacetamide - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Safe Handling and Application of N-Methyl-N-(trimethylsilyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the safety data, handling precautions, and applications of N-Methyl-N-(trimethylsilyl)acetamide (MSA), a versatile silylating agent. Due to the potential ambiguity of the user-provided chemical name "N-Methyltrimethylacetamide," this document focuses on N-Methyl-N-(trimethylsilyl)acetamide (CAS 7449-74-3), the most probable intended compound. A comparative analysis with the structurally related compound N-Methylacetamide (CAS 79-16-3) is included to provide a broader toxicological perspective. This guide is intended for professionals in research and drug development and emphasizes safe laboratory practices through detailed data presentation, handling protocols, and visual aids.
Chemical Identification and Physical Properties
N-Methyl-N-(trimethylsilyl)acetamide, also known as MSA, is a derivatizing agent commonly used in gas chromatography (GC) to increase the volatility and thermal stability of polar compounds.[1] Its chemical structure and key physical and chemical properties are summarized below. For comparative purposes, the properties of N-Methylacetamide are also provided.
Table 1: Physicochemical Properties of N-Methyl-N-(trimethylsilyl)acetamide and N-Methylacetamide
| Property | N-Methyl-N-(trimethylsilyl)acetamide | N-Methylacetamide |
| CAS Number | 7449-74-3[2] | 79-16-3[3] |
| Molecular Formula | C₆H₁₅NOSi[2] | C₃H₇NO[3] |
| Molecular Weight | 145.27 g/mol [4] | 73.09 g/mol [5] |
| Appearance | Clear, light yellow liquid[2] | Colorless solid or liquid[6] |
| Boiling Point | 159-161 °C[2] | 204-206 °C[6] |
| Melting Point | Not readily available (solid at room temperature)[2] | 26-28 °C[6] |
| Flash Point | 48 °C[7] | 108 °C[5] |
| Density | 0.904 g/mL at 20 °C[2] | 1.05 g/mL at 25 °C[6] |
| Solubility | Reacts with water[7] | Soluble in water[6] |
Hazard Identification and Toxicology
The toxicological properties of N-Methyl-N-(trimethylsilyl)acetamide have not been fully investigated.[7] However, it is classified as a flammable liquid and is known to be moisture-sensitive.[7] Contact may cause skin and eye irritation, and it may also lead to respiratory and digestive tract irritation.[7] Due to the limited toxicological data for MSA, this section includes a more detailed summary of the known hazards of N-Methylacetamide to provide a basis for risk assessment.
Table 2: Toxicological Data for N-Methyl-N-(trimethylsilyl)acetamide and N-Methylacetamide
| Hazard | N-Methyl-N-(trimethylsilyl)acetamide | N-Methylacetamide |
| Acute Oral Toxicity (LD50) | Data not available | 5 g/kg (Rat)[3][6] |
| Skin Corrosion/Irritation | May cause irritation and dermatitis[7] | Mild skin irritation (Rabbit)[8] |
| Serious Eye Damage/Irritation | May cause eye irritation and corneal damage[7] | No eye irritation (Rabbit)[8] |
| Respiratory/Digestive Irritation | May cause respiratory and digestive tract irritation[7] | May cause respiratory tract irritation[6] |
| Specific Target Organ Toxicity | May cause central nervous system depression[7] | Presumed human reproductive toxicant; may damage the unborn child[8] |
| Carcinogenicity | Not listed by ACGIH, IARC, NTP, or CA Prop 65[9] | Not considered to be carcinogenic[10] |
| Germ Cell Mutagenicity | Data not available | Not considered to be genotoxic[10] |
Note: The toxicological data for N-Methylacetamide should be used for informational and comparative purposes only and does not directly reflect the hazards of N-Methyl-N-(trimethylsilyl)acetamide. A thorough risk assessment should be conducted before handling either substance.
Handling Precautions and Personal Protective Equipment (PPE)
Safe handling of N-Methyl-N-(trimethylsilyl)acetamide is critical to minimize exposure and ensure laboratory safety. The following precautions and PPE are recommended.
Engineering Controls
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Facilities should be equipped with an eyewash station and a safety shower.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat should be worn. For procedures with a high risk of splashing, a chemical-resistant apron is recommended.
-
Respiratory Protection: If working outside of a fume hood or if vapors are generated, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors should be used.
General Hygiene
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
Contaminated clothing should be removed and laundered before reuse.
First-Aid Measures
In the event of exposure, follow these first-aid procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of water. Seek immediate medical attention.[7]
Accidental Release and Disposal
Accidental Release
-
Evacuate the area and ensure adequate ventilation.
-
Remove all sources of ignition.
-
Wear appropriate PPE as described in Section 3.2.
-
Absorb the spill with an inert, non-combustible material such as sand or vermiculite.
-
Collect the absorbed material into a suitable, labeled container for disposal.
Disposal
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Do not dispose of down the drain or into the environment.
Experimental Protocols: Application in Gas Chromatography
N-Methyl-N-(trimethylsilyl)acetamide is a potent silylating agent used to derivatize polar molecules containing active hydrogens (e.g., -OH, -NH, -COOH, -SH) to increase their volatility for GC analysis.[11]
General Derivatization (Silylation) Protocol
This protocol provides a general guideline for the silylation of analytes using MSA. The specific conditions (e.g., solvent, temperature, reaction time) may need to be optimized for different analytes.
-
Sample Preparation: Ensure the sample is anhydrous, as MSA is moisture-sensitive. If the sample is in an aqueous solution, it must be evaporated to dryness.
-
Reagent Addition: In a clean, dry reaction vial, add the sample. Add a molar excess of N-Methyl-N-(trimethylsilyl)acetamide. MSA can often act as its own solvent.[1] If a solvent is required, an anhydrous aprotic solvent such as pyridine, acetonitrile, or dimethylformamide can be used.
-
Reaction: Cap the vial tightly and vortex to mix. Heat the reaction mixture to 60-80°C for 30-60 minutes. The optimal time and temperature will vary depending on the analyte.
-
Analysis: After the reaction is complete and the vial has cooled to room temperature, the derivatized sample can be directly injected into the GC-MS system.
Silylation Reaction Workflow
The following diagram illustrates the general workflow for the silylation of a polar analyte using N-Methyl-N-(trimethylsilyl)acetamide for GC-MS analysis.
Synthesis of N-Methyl-N-(trimethylsilyl)acetamide
A common laboratory-scale synthesis of N-Methyl-N-(trimethylsilyl)acetamide involves the nucleophilic substitution reaction between N-methylacetamide and chlorotrimethylsilane.[12] This reaction typically requires a base catalyst, such as triethylamine, to neutralize the hydrogen chloride byproduct and is carried out under anhydrous conditions.[12]
Conclusion
N-Methyl-N-(trimethylsilyl)acetamide is a valuable reagent for chemical analysis, particularly in the field of gas chromatography. While it presents certain hazards, including flammability and potential irritation, these risks can be effectively managed through adherence to the handling precautions and safety protocols outlined in this guide. The provided information on its properties, handling, and applications is intended to support researchers, scientists, and drug development professionals in its safe and effective use. Due to the limited toxicological data available for MSA, it is crucial to handle this chemical with a high degree of caution and to perform a thorough risk assessment before initiating any new experimental procedures.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. N-Methyl-N-(trimethylsilyl)acetamide | 7449-74-3 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. N-甲基-N-三甲基硅烷乙酰胺 derivatization grade (GC derivatization), LiChropur™, ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. N-Methylacetamide | C3H7NO | CID 6582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. benchchem.com [benchchem.com]
- 12. Buy N-Methyl-N-(trimethylsilyl)acetamide (EVT-321138) | 7449-74-3 [evitachem.com]
An In-depth Technical Guide to the Solubility of N-Methylacetamide in Common Laboratory Solvents
Disclaimer: The user query specified "N-Methyltrimethylacetamide." Initial searches did not yield significant information for a compound with this exact name. However, substantial data is available for the closely related and commonly used laboratory chemical, N-Methylacetamide . This guide proceeds under the assumption that the user is interested in N-Methylacetamide.
This technical guide provides a comprehensive overview of the solubility of N-Methylacetamide in a range of common laboratory solvents. The information is intended for researchers, scientists, and professionals in drug development who utilize N-Methylacetamide in their work.
Introduction to N-Methylacetamide
N-Methylacetamide (NMA) is an amide compound with the chemical formula C₃H₇NO.[1][2] It is a colorless, hygroscopic solid with a faint odor.[1] NMA is recognized for its high dielectric constant and its utility as a solvent in electrochemistry and as an intermediate in the production of agrochemicals.[1] Understanding its solubility profile is critical for its effective use in various experimental and industrial applications.
Solubility Profile of N-Methylacetamide
N-Methylacetamide exhibits a broad range of solubility in various common laboratory solvents. This is attributed to its polar amide group, which can engage in hydrogen bonding, and its small alkyl groups. A summary of its qualitative solubility in different solvents is presented in Table 1.
Table 1: Qualitative Solubility of N-Methylacetamide in Common Laboratory Solvents
| Solvent Class | Solvent | Solubility | Reference(s) |
| Polar Protic | Water | Soluble | [1] |
| Ethanol | Soluble | [3] | |
| Polar Aprotic | Acetone | Soluble | [3] |
| Chloroform | Soluble | [3] | |
| Nonpolar | Benzene | Soluble | [3] |
| Ether (Diethyl ether) | Soluble | [3] |
Experimental Protocol for Solubility Determination
The following is a general protocol for determining the equilibrium solubility of a solid compound like N-Methylacetamide. This method is based on the principle of saturating a solvent with the solute and then quantifying the dissolved amount.
3.1 Materials
-
N-Methylacetamide (solid)
-
Selected solvents (e.g., water, ethanol, acetone, etc.)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Constant temperature shaker or incubator
-
Centrifuge
-
Volumetric flasks
-
Appropriate analytical instrument for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)
-
Syringes and filters (0.45 µm)
3.2 Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid N-Methylacetamide to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the collected supernatant through a 0.45 µm filter to remove any undissolved solid particles.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-validated analytical method to determine the concentration of N-Methylacetamide.
-
Prepare a calibration curve using standard solutions of N-Methylacetamide of known concentrations.
-
-
Calculation:
-
Calculate the solubility of N-Methylacetamide in each solvent using the following formula:
Solubility (g/L) = Concentration from analysis (g/L) × Dilution factor
-
3.3 Safety Precautions
-
Always work in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for N-Methylacetamide and all solvents used for specific handling and disposal instructions.[4][5][6]
Visualized Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of N-Methylacetamide.
Caption: Workflow for determining the equilibrium solubility of N-Methylacetamide.
Conclusion
N-Methylacetamide is a versatile compound with good solubility in a range of common polar and nonpolar laboratory solvents. The provided experimental protocol offers a reliable method for quantitatively determining its solubility, which is a crucial parameter for its application in research and development. The visualized workflow provides a clear and concise overview of the experimental process.
References
Spectroscopic Profile of N-Methyltrimethylacetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for N-Methyltrimethylacetamide (also known as N,2,2-trimethylpropanamide). This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols to aid in the replication and verification of these findings.
Core Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for this compound (CAS No: 6830-83-7; Molecular Formula: C₆H₁₃NO; Molecular Weight: 115.17 g/mol )[1].
¹H NMR Data
The ¹H NMR spectrum for this compound is available from sources such as Sigma-Aldrich[1]. The expected signals are outlined below.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-CH₃ | (Not available) | (Not available) | 3H |
| C(CH₃)₃ | (Not available) | (Not available) | 9H |
| NH | (Not available) | (Not available) | 1H |
¹³C NMR Data
The ¹³C NMR spectrum for this compound has been reported by Frinton Laboratories[1]. The expected carbon environments are listed below.
| Carbon Atom | Chemical Shift (δ, ppm) |
| C =O | (Not available) |
| N-C H₃ | (Not available) |
| C (CH₃)₃ | (Not available) |
| C(C H₃)₃ | (Not available) |
Mass Spectrometry (GC-MS) Data
Mass spectrometry data obtained via Gas Chromatography-Mass Spectrometry (GC-MS) is available from the NIST Mass Spectrometry Data Center. The top three peaks by m/z are noted[1].
| m/z | Relative Intensity | Fragment |
| 57 | Most Abundant | (Not available) |
| 41 | 2nd Highest | (Not available) |
| 58 | 3rd Highest | (Not available) |
Infrared (IR) Spectroscopy Data
FTIR and ATR-IR spectra for this compound have been provided by Bio-Rad Laboratories, with the sample sourced from Alfa Aesar, Thermo Fisher Scientific[1]. Key expected absorptions for the amide functional group are listed.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch | 3500 - 3300 |
| C=O Stretch (Amide I) | 1680 - 1630 |
| N-H Bend (Amide II) | 1640 - 1550 |
| C-N Stretch | 1400 - 1000 |
Experimental Protocols
The following sections detail generalized experimental procedures for acquiring the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the hydrogen and carbon atoms in the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
To ensure a homogeneous solution, gently vortex or sonicate the mixture.
-
If required for quantitative analysis, add a known amount of an internal standard (e.g., tetramethylsilane, TMS).
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, acquire the spectrum with proton decoupling. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, especially for quaternary carbons.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the solvent residual peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Identify the chemical shifts of the peaks in both ¹H and ¹³C spectra and assign them to the corresponding nuclei in the molecule.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Sample Preparation (KBr Pellet):
-
Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal or the KBr press without the pellet.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
A sufficient number of scans should be co-added to achieve an acceptable signal-to-noise ratio.
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.
-
Further dilute this stock solution to a final concentration suitable for the instrument (typically in the µg/mL to ng/mL range).
Sample Introduction (GC-MS):
-
Inject a small volume (e.g., 1 µL) of the prepared solution into the gas chromatograph.
-
The GC will separate the components of the sample, and the eluent will be introduced directly into the ion source of the mass spectrometer.
Ionization and Analysis (Electron Ionization - EI):
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
Data Processing:
-
The mass spectrum is plotted as relative intensity versus m/z.
-
Identify the molecular ion peak (M⁺) to determine the molecular weight.
-
Analyze the fragmentation pattern to gain structural information about the molecule.
Visualizations
The following diagrams illustrate the structure of this compound and a conceptual workflow for its spectroscopic analysis.
Caption: Molecular structure of this compound.
Caption: Conceptual workflow for spectroscopic analysis.
References
An In-depth Technical Guide to N-Methylacetamide: Discovery and Historical Background
This technical guide provides a comprehensive overview of N-Methylacetamide (NMA), a significant amide with diverse applications in research and industry. The document delves into its historical synthesis, physicochemical properties, and relevant experimental protocols, tailored for researchers, scientists, and drug development professionals.
Introduction
N-Methylacetamide (systematic name: N-methylethanamide) is a simple, secondary amide that has been a subject of scientific interest due to its utility as a solvent, its role as a model for the peptide bond in proteins, and its use as an intermediate in the synthesis of various organic compounds.[1][2][3] This guide explores the foundational aspects of NMA, from its earliest preparations to its well-characterized properties and synthesis methodologies.
Historical Background and Discovery
While a singular "discovery" event for N-Methylacetamide is not prominently documented, its preparation is rooted in the foundational reactions of organic chemistry. Early methods for the synthesis of amides, in general, were established in the 19th century. Specific preparations of N-Methylacetamide were reported in the early to mid-20th century.
Key historical synthetic routes include the reaction of methylamine with hot acetic acid, as described by D'Alelio and Reid in 1937, and the reaction with acetic anhydride, reported by Mauger and Soper in 1946.[3][4] Other classical methods involve heating N,N'-dimethylurea with acetic acid (disclosed in a 1936 US Patent) and the reduction or hydrogenation of N-(hydroxymethyl)acetamide, as detailed in a 1944 US Patent.[3][4] These early methods laid the groundwork for the more refined synthetic protocols used today.
Physicochemical Properties
N-Methylacetamide is a colorless, hygroscopic solid with a faint odor, and it is highly soluble in water.[1] It is recognized for its high dielectric constant.[1] A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Properties of N-Methylacetamide
| Property | Value | Reference |
| Molecular Formula | C₃H₇NO | [1] |
| Molar Mass | 73.095 g·mol⁻¹ | [1] |
| Melting Point | 27–30.6 °C | [1] |
| Boiling Point | 206–208 °C | [1] |
| Density | 0.94 g·cm⁻³ | [1] |
| logP | -1.05 | [5] |
| Refractive Index (n_D) | 1.433 (20 °C) | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of N-Methylacetamide. Key data from Nuclear Magnetic Resonance (NMR) spectroscopy are summarized in Table 2.
Table 2: ¹³C NMR Spectroscopic Data for N-Methylacetamide
| Carbon Atom | Chemical Shift (ppm) in CDCl₃ | Reference |
| Carbonyl (C=O) | ~171.77 | [5] |
| N-methyl (N-CH₃) | ~26.23 | [5] |
| Acetyl methyl (CO-CH₃) | ~22.74 | [5] |
Experimental Protocols for Synthesis
Several methods for the synthesis of N-Methylacetamide have been developed. The following protocols provide detailed procedures for established synthetic routes.
This is a classical and straightforward method for the preparation of N-Methylacetamide.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place a solution of methylamine in a suitable solvent (e.g., diethyl ether).
-
Cool the flask in an ice bath.
-
Slowly add acetic anhydride dropwise from the dropping funnel with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
The solvent and any unreacted starting materials can be removed under reduced pressure.
-
The crude N-Methylacetamide can be purified by distillation or recrystallization.
This method offers a more rapid and efficient synthesis.[4]
Protocol:
-
To a solution of 1.5 equivalents of trimethyl orthoacetate in 2 mL of methanol, add 1 equivalent of methylamine hydrochloride (0.0015 mol).[4]
-
Heat the mixture in a microwave reactor to 135°C for 15 minutes.[4]
-
Isolate the product by concentrating the reaction mixture in vacuo to obtain essentially pure N-Methylacetamide.[4]
Signaling Pathways and Applications
While N-Methylacetamide itself is not typically described as a signaling molecule, its deuterated isotopologue, N-Methylacetamide-d7, is a valuable tool in pharmacokinetic studies as an internal standard for the quantification of N-Methylacetamide in biological samples.[2] N-Methylacetamide is a known metabolite of N,N-dimethylacetamide (DMAC).[2]
The workflow for a typical pharmacokinetic analysis using NMA-d7 is depicted below.
Conclusion
N-Methylacetamide remains a compound of significant interest in both academic research and industrial applications. Its well-defined properties and straightforward synthesis make it a versatile building block and a model system for studying fundamental chemical and biological processes. This guide has provided a detailed overview of its historical context, physical and chemical data, and practical synthetic methodologies, serving as a valuable resource for the scientific community.
References
N-Methylacetamide: A Technical Guide to a Versatile Intermediate and Its Research Frontiers
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methylacetamide (NMA), a simple yet versatile amide, holds a significant position in the chemical and pharmaceutical landscape. Primarily recognized as a potent solvent and a crucial intermediate in the synthesis of agrochemicals and pharmaceuticals, its biological roles and potential therapeutic applications remain a nascent field of study. This technical guide provides a comprehensive overview of N-Methylacetamide, consolidating its physicochemical properties, synthesis methodologies, and known toxicological profile. Delving deeper, this document explores potential research avenues, particularly focusing on its role as a metabolite of N,N-dimethylacetamide (DMAC) and its independent biological activities, thereby offering a roadmap for future investigations in drug development and molecular biology.
Introduction
N-Methylacetamide (CAS 79-16-3), with the chemical formula C₃H₇NO, is a colorless, hygroscopic liquid or solid.[1] Its excellent solvent properties for a wide range of organic and inorganic compounds have cemented its use in various industrial applications, including in the production of pharmaceuticals, agrochemicals, and specialty chemicals.[2] Notably, NMA serves as a key building block in the synthesis of complex molecules, such as cephalosporins, owing to its reactive amide group.[3][4]
Beyond its industrial utility, N-Methylacetamide is a subject of interest in biological and toxicological studies, primarily due to its status as a major metabolite of the widely used solvent N,N-dimethylacetamide (DMAC).[5][6] Understanding the pharmacokinetics and biological effects of NMA is crucial for assessing the safety of DMAC exposure. Furthermore, independent studies have hinted at intrinsic biological activities of NMA, such as its ability to induce differentiation in murine erythroleukemia cells, suggesting a potential that extends beyond its role as a mere solvent or metabolite.[5][7] This guide aims to synthesize the current knowledge on NMA and catalyze further research into its untapped potential.
Physicochemical and Toxicological Data
A thorough understanding of the fundamental properties of N-Methylacetamide is essential for its safe handling and application in research and development.
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₇NO | [8] |
| Molecular Weight | 73.09 g/mol | [8] |
| CAS Number | 79-16-3 | [5] |
| Appearance | Colorless liquid or solid | [1][9] |
| Melting Point | 26-28 °C | [10] |
| Boiling Point | 204-206 °C | [10] |
| Density | 0.957 g/mL at 25 °C | |
| Water Solubility | Soluble | [5] |
| logP | -1.05 | [8] |
Toxicological Data
| Endpoint | Value | Species | Route | Reference(s) |
| LD50 (Acute Oral) | > 2000 mg/kg bw | Rat | Oral | [11] |
| LD50 (Acute Oral) | 3,950 mg/kg | Rat | Oral | [12] |
| LD50 (Acute Oral) | 5 g/kg | Rat | Oral | [13] |
| Teratogenicity | Experimental teratogen, may cause harm to the unborn child | Rat, Rabbit | Dermal, Gavage, Intraperitoneal | [5][11] |
| Genotoxicity | Not considered to be genotoxic based on the weight of evidence | In vitro and in vivo studies | N/A | [11] |
Synthesis of N-Methylacetamide
Several methods for the synthesis of N-Methylacetamide have been reported, with the reaction of methylamine with acetic acid or its derivatives being the most common.
General Synthesis Workflow
The following diagram illustrates a common synthetic route for N-Methylacetamide.
Caption: A representative workflow for the synthesis of N-Methylacetamide.
Experimental Protocol: Synthesis from Acetic Acid and Methylamine
This protocol is adapted from a patented industrial process.[3]
Materials:
-
Acetic Acid
-
Monomethylamine
-
Amination tank
-
Fractionation tank
Procedure:
-
Charge the amination tank with 200 kg of acetic acid.
-
Add 98 kg of monomethylamine to the amination tank.
-
Maintain the reaction temperature at 70-80 °C for 2 hours to generate the crude N-Methylacetamide product.
-
Transfer the crude product to a finished product fractionation tank.
-
First, distill off water by heating under normal pressure.
-
Subsequently, distill off any remaining acid by vacuum fractionation to obtain the purified N-Methylacetamide.
Metabolism of N-Methylacetamide
N-Methylacetamide is a primary metabolite of N,N-dimethylacetamide (DMAC) and is further metabolized in the body.[11] Understanding this pathway is critical for toxicological assessments and for interpreting biomarker data in occupational health settings.
Metabolic Pathway
The following diagram illustrates the metabolic conversion of DMAC to NMA and its subsequent metabolite.
Caption: The metabolic pathway of N,N-Dimethylacetamide.
Experimental Protocol: Analysis of NMA in Urine
This method is used for monitoring occupational exposure to DMAC by measuring its metabolite, NMA, in urine.[7]
Instrumentation:
-
Gas chromatograph with a Chromosorb 103 column
Procedure:
-
Collect a urine sample from the subject.
-
Directly inject an aliquot of the urine specimen onto the Chromosorb 103 column of the gas chromatograph.
-
Quantify the concentration of N-Methylacetamide, which is typically measurable in the range of 5-500 µL/L.
Potential Research Areas
While the primary applications of N-Methylacetamide are well-established, its potential in drug development and as a biological modulator remains largely unexplored. The following areas represent promising avenues for future research.
NMA as a Pharmacological Agent
The observation that NMA can induce differentiation of murine erythroleukemia cells suggests that it may possess cell-differentiating or anti-cancer properties.[5][7] Further research could investigate:
-
Mechanism of Action: Elucidating the signaling pathways through which NMA induces cell differentiation. This could involve studies on gene expression, protein phosphorylation cascades, and cell cycle regulation.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening NMA analogs to identify more potent and selective compounds.
-
In Vivo Efficacy: Evaluating the anti-tumor activity of NMA and its derivatives in animal models of various cancers.
NMA in Drug Formulation and Delivery
Given its excellent solvent properties and miscibility with water, NMA could be explored as a solvent or co-solvent in pharmaceutical formulations to enhance the solubility and bioavailability of poorly water-soluble drugs.[6] Research in this area could focus on:
-
Solubility Enhancement Studies: Quantifying the increase in solubility of various active pharmaceutical ingredients (APIs) in the presence of NMA.
-
Formulation Stability: Assessing the long-term chemical and physical stability of drug formulations containing NMA.
-
In Vivo Pharmacokinetic Studies: Comparing the pharmacokinetic profiles of drugs formulated with and without NMA to determine its effect on absorption, distribution, metabolism, and excretion (ADME).
Toxicological and Safety Re-evaluation
While NMA is known to be a teratogen, a more in-depth understanding of its toxicological profile is warranted, especially if it is to be considered for any therapeutic application.[5] Future studies could include:
-
Dose-Response Relationship for Teratogenicity: Establishing a clearer dose-response curve for the teratogenic effects of NMA to define a no-observed-adverse-effect level (NOAEL).
-
Neurotoxicity Studies: Investigating potential neurotoxic effects, given that its parent compound, DMAC, has been associated with neurological symptoms.[11]
-
Chronic Toxicity Studies: Conducting long-term exposure studies in animal models to assess the potential for cumulative toxicity.
Conclusion
N-Methylacetamide is a compound of significant industrial importance with a largely unexplored biological and pharmacological profile. This guide has provided a comprehensive overview of its known properties and has outlined several promising areas for future research. By delving into the mechanisms of its biological activity, exploring its potential in drug formulation, and refining our understanding of its toxicology, the scientific community can unlock the full potential of this versatile molecule. The path from a simple solvent and intermediate to a potential therapeutic agent or a novel formulation excipient is a challenging but potentially rewarding one, warranting dedicated investigation by researchers in drug development and life sciences.
References
- 1. N-Methylacetamide - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. CN1760175A - Technique for preparing N-methylacetamide - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. Page loading... [guidechem.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. echemi.com [echemi.com]
- 8. N-Methylacetamide | C3H7NO | CID 6582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N-Methylacetamide | 79-16-3 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 12. chemicalbook.com [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to N-Methylacetamide and its Tertiary Amide Analogue, N,N-Dimethylpivalamide
An Important Note on Nomenclature: The compound "N-Methyltrimethylacetamide" specified in the topic of this guide is not a standard or commonly recognized chemical name, and as such, no direct data for a compound with this name could be retrieved. Based on the constituent parts of the name, a plausible interpretation is a tertiary amide with a trimethylacetyl group. Therefore, for the purpose of a meaningful and technically relevant comparison, this guide will focus on N,N-Dimethylpivalamide , a tertiary amide, and its relationship to the secondary amide, N-Methylacetamide . N,N-Dimethylpivalamide contains a trimethylacetyl group and serves as an excellent comparative compound to N-Methylacetamide to illustrate the structural and functional differences between secondary and tertiary amides.
Introduction
Amides are a fundamental class of organic compounds with wide-ranging significance in chemistry and biology. Their properties are profoundly influenced by the degree of substitution on the nitrogen atom. This guide provides a detailed comparative analysis of a secondary amide, N-Methylacetamide (NMA), and a sterically hindered tertiary amide, N,N-Dimethylpivalamide.
N-Methylacetamide is a simple, yet important molecule often used as a model for the peptide bond in proteins.[1] Its ability to participate in hydrogen bonding governs many of its physical and chemical properties. In contrast, N,N-Dimethylpivalamide, with its fully substituted nitrogen atom and bulky tert-butyl group, offers a valuable case study in the effects of steric hindrance and the absence of N-H hydrogen bonding on the characteristics of an amide.
This document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the physicochemical properties, synthesis, and biological relevance of these two compounds.
Chemical Structures and Comparative Properties
The structural differences between N-Methylacetamide and N,N-Dimethylpivalamide are central to their distinct properties. N-Methylacetamide possesses a hydrogen atom on the nitrogen, allowing it to act as both a hydrogen bond donor and acceptor. N,N-Dimethylpivalamide lacks an N-H bond and can only function as a hydrogen bond acceptor via its carbonyl oxygen.
Physicochemical Properties
The key physicochemical properties of N-Methylacetamide and N,N-Dimethylpivalamide are summarized in the table below for direct comparison.
| Property | N-Methylacetamide | N,N-Dimethylpivalamide |
| IUPAC Name | N-Methylacetamide | N,N-Dimethyl-2,2-dimethylpropanamide |
| Synonyms | Methyl acetamide, Monomethylacetamide | N,N,2,2-Tetramethylpropanamide |
| CAS Number | 79-16-3 | 24331-71-3 |
| Molecular Formula | C₃H₇NO | C₇H₁₅NO |
| Molar Mass | 73.09 g/mol [2] | 129.20 g/mol |
| Appearance | Colorless solid or liquid[2] | - |
| Melting Point | 26-28 °C[1] | - |
| Boiling Point | 204-206 °C[1] | - |
| Density | 0.957 g/mL at 25 °C | - |
| Solubility in Water | Soluble[2] | - |
| Vapor Pressure | 1.1 hPa (50 °C)[2] | - |
| Refractive Index (n²⁰/D) | 1.433[2] | - |
Synthesis and Experimental Protocols
Synthesis of N-Methylacetamide
N-Methylacetamide can be synthesized through several routes, with a common laboratory and industrial method being the reaction of methylamine with acetic anhydride or hot acetic acid.[2][3]
Experimental Protocol: Synthesis of N-Methylacetamide from Acetic Anhydride and Methylamine
This protocol is a representative procedure adapted from established methods.[3]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place a solution of methylamine (1.0 equivalent) in a suitable solvent (e.g., diethyl ether or dichloromethane). Cool the flask in an ice-water bath.
-
Acylation: Slowly add acetic anhydride (1.05 equivalents) dropwise from the dropping funnel to the stirred methylamine solution. Maintain the temperature of the reaction mixture below 10 °C during the addition.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion.
-
Workup: Quench the reaction by the slow addition of water. Separate the organic layer. Wash the organic layer sequentially with a saturated solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude N-Methylacetamide can be purified by fractional distillation under vacuum.
Synthesis of N,N-Dimethylpivalamide
The synthesis of N,N-Dimethylpivalamide, a tertiary amide, typically involves the reaction of a pivaloyl halide (e.g., pivaloyl chloride) with dimethylamine.
Experimental Protocol: Synthesis of N,N-Dimethylpivalamide from Pivaloyl Chloride and Dimethylamine
This is a general, representative protocol for the synthesis of a tertiary amide.
-
Reaction Setup: In a round-bottom flask, dissolve dimethylamine (2.0 equivalents) in a suitable solvent such as dichloromethane or diethyl ether. Add a base, such as triethylamine or pyridine (1.2 equivalents), to act as a scavenger for the HCl byproduct. Cool the mixture in an ice bath.
-
Acylation: Slowly add pivaloyl chloride (1.0 equivalent) to the cooled, stirred solution of dimethylamine.
-
Reaction Completion: Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
-
Workup: Dilute the reaction mixture with water and separate the organic layer. Wash the organic layer successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography.
Biological Activity and Applications
N-Methylacetamide
N-Methylacetamide has been studied for its biological effects, and it is recognized as a metabolite of N,N-dimethylacetamide.[1] It has been identified as an experimental teratogen, with studies in rats indicating the potential for teratogenic effects and embryo mortality.[1][4] The simultaneous administration of sodium nitrite has been shown to enhance these teratogenic effects, suggesting that endogenous nitrosation may be a contributing factor.[1]
N,N-Dimethylpivalamide and N,N-Dialkylamides
Specific biological activity data for N,N-Dimethylpivalamide is not widely available in public literature. However, the broader class of N,N-dialkylamides encompasses compounds with a wide range of biological activities. These activities are highly dependent on the overall structure of the molecule. For instance, various N-alkylamides of natural origin have demonstrated immunomodulatory, anti-inflammatory, analgesic, and antimicrobial properties. It is important to note that these activities are not inherent to the N,N-dialkylamide functional group itself but are conferred by the entire molecular structure.
Comparative Analysis: The Role of the N-H Bond
The primary structural difference between N-Methylacetamide and N,N-Dimethylpivalamide—the presence or absence of a hydrogen atom on the nitrogen—has profound implications for their intermolecular interactions and, consequently, their physical properties.
N-Methylacetamide, as a secondary amide, can form strong intermolecular hydrogen bonds, leading to a higher boiling point and melting point compared to tertiary amides of similar molecular weight. This hydrogen bonding is also crucial for its solubility in protic solvents like water. The absence of an N-H bond in N,N-Dimethylpivalamide precludes it from acting as a hydrogen bond donor, resulting in weaker intermolecular forces and, consequently, lower boiling and melting points are expected.
Conclusion
This technical guide has provided a comparative overview of N-Methylacetamide and N,N-Dimethylpivalamide, highlighting the key differences between a secondary and a tertiary amide. The presence of an N-H bond in N-Methylacetamide is a critical determinant of its physical properties and its ability to interact with biological systems. While specific biological data for N,N-Dimethylpivalamide is limited, the principles outlined in this guide regarding the influence of amide substitution patterns are broadly applicable in the fields of medicinal chemistry and materials science. The provided experimental protocols offer a foundation for the synthesis of these and related compounds for further research and development.
References
Navigating the Landscape of N-Methylacetamides: A Technical Guide for Researchers
An in-depth examination of the commercial availability, synthesis, and applications of N-Methylacetamide for professionals in research and drug development.
Executive Summary
For researchers and drug development professionals, sourcing the right chemical compounds is a critical starting point for any successful project. This guide addresses the commercial landscape and technical applications of N-Methylacetamide (NMA). It is important to note that the term "N-Methyltrimethylacetamide" is not a standard chemical identifier. Our research indicates that queries for this compound often resolve to the more common and widely used N-Methylacetamide (CAS: 79-16-3) or its trimethylsilyl derivative, N-Methyl-N-(trimethylsilyl)acetamide (CAS: 7449-74-3). This guide will focus primarily on N-Methylacetamide, a versatile solvent and a key intermediate in various chemical syntheses, while also providing context for its silylated derivative.
Commercial Suppliers and Availability of N-Methylacetamide
N-Methylacetamide is readily available from a variety of commercial suppliers, catering to a range of purity requirements and quantities suitable for both research and industrial applications. Below is a summary of representative suppliers and their typical product specifications.
| Supplier | Purity | Available Quantities | CAS Number | Additional Notes |
| Sigma-Aldrich (Merck) | ≥99% | Grams to Kilograms | 79-16-3 | Offers various grades, including for synthesis and as a building block. |
| Thermo Scientific Chemicals | 98% | 10 g and larger | Not explicitly for NMA, but for N-Methyl-N-trimethylsilylacetamide[1] | The original product was part of the Alfa Aesar portfolio. |
| hangdachem.com | 99% | Bulk (Cardboard drum) | 79-16-3 | Primarily used as a solvent in organic synthesis, such as for cephalosporins.[2][3] |
| LookChem | Varies by supplier | Kilogram to metric ton | 79-16-3 | A platform connecting various Chinese manufacturers and suppliers.[4] |
| Echemi | Varies by supplier | Bulk quantities | 79-16-3 | Provides access to safety data sheets from various suppliers.[5] |
| CDH Fine Chemical | Laboratory grade | Varies | 79-16-3 | Supplies laboratory chemicals for professional use.[6] |
Applications in Research and Drug Development
N-Methylacetamide serves as a valuable tool in several areas of scientific research and pharmaceutical development due to its unique properties as a polar aprotic solvent and its structural similarity to the peptide bond.
Solvent for Organic Synthesis and Formulations
With its high dielectric constant and ability to dissolve a wide range of organic and inorganic compounds, NMA is an effective solvent for various chemical reactions.[2][3] It is particularly useful in the synthesis of pharmaceuticals, agrochemicals, and polymers.[3][7] For instance, it is employed as a solvent in the synthesis of cephalosporin antibiotics.[2][8]
Model Compound for Protein Folding Studies
The amide group in NMA serves as a simple model for the peptide bond in proteins. This makes it an invaluable tool in biophysical studies, particularly those investigating protein folding, structure, and dynamics using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[2] The deuterated version, N-Methylacetamide-d7, is frequently used in hydrogen-deuterium exchange (HDX) experiments to probe the solvent accessibility of amide protons in proteins, providing insights into their structure and conformational changes.[2][9]
Internal Standard in Pharmacokinetic Studies
N-Methylacetamide-d7, the deuterated isotopologue of NMA, is widely used as an internal standard in quantitative bioanalytical methods, especially in pharmacokinetic studies.[10][11] Its distinct mass spectrometric signature allows for precise quantification of NMA or related metabolites in biological samples.[10]
Experimental Protocols and Methodologies
Detailed experimental procedures are crucial for reproducible research. Below are representative protocols for the synthesis of N-Methylacetamide and its application in NMR studies.
Synthesis of N-Methylacetamide
N-Methylacetamide can be synthesized through several routes. A common laboratory and industrial method involves the reaction of acetic acid with methylamine.[8][12]
Reaction: CH₃COOH + CH₃NH₂ → CH₃CONHCH₃ + H₂O
Representative Protocol:
-
Amination: Acetic acid is charged into a reaction vessel. Monomethylamine is then added, and the reaction mixture is heated to approximately 70-80°C for about 2 hours to form the crude N-methylacetamide.[8][13]
-
Purification: The crude product is then purified. This typically involves:
-
Distillation: Water and any remaining acetic acid are removed by distillation. The initial distillation can be carried out at atmospheric pressure to remove water, followed by vacuum fractionation to remove acetic acid.[13]
-
Fractional Crystallization: For higher purity, the distilled product can be further purified by fractional crystallization from its melt.[14]
-
NMR Analysis of Peptides using N-Methylacetamide-d7
NMA-d7 is an excellent solvent for NMR analysis of hydrophobic peptides that are poorly soluble in aqueous solutions.[15]
Workflow for NMR Analysis:
Safety and Handling
N-Methylacetamide is classified as a hazardous substance and requires careful handling. It is presumed to be a human reproductive toxicant and may damage an unborn child.[1] Users should always consult the Safety Data Sheet (SDS) before handling.[1][6]
Key Safety Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1][6]
-
Handling: Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[1]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[1]
Logical Workflow for Procurement and Use in a Research Setting
The following diagram outlines the typical process from identifying the need for N-Methylacetamide to its experimental application and data analysis.
Conclusion
N-Methylacetamide is a commercially accessible and versatile compound with significant applications in organic synthesis, formulation, and biophysical research. Its utility as a model for the peptide bond, particularly in its deuterated form, makes it a valuable tool for researchers in drug discovery and development. Proper understanding of its properties, handling requirements, and experimental applications is essential for its effective and safe use in a laboratory setting.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. China N-Methylacetamide manufacturers and suppliers - hangdachem.com [hangdachem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. echemi.com [echemi.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. N,N-Dimethylacetamide: Uses, Preparation and Toxicities_Chemicalbook [chemicalbook.com]
- 8. CN1760175A - Technique for preparing N-methylacetamide - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. N-Methylacetamide synthesis - chemicalbook [chemicalbook.com]
- 13. CN1324003C - Technique for preparing N-methylacetamide - Google Patents [patents.google.com]
- 14. Page loading... [wap.guidechem.com]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Applications of N,N-Dimethylpivalamide in Organic Synthesis: A Detailed Overview
Introduction
The compound "N-Methyltrimethylacetamide" does not correspond to a standard chemical name. Based on the systematic nomenclature, the likely intended molecule is N,N-dimethylpivalamide . This compound is a sterically hindered tertiary amide derived from pivalic acid and dimethylamine. Its significant steric bulk, arising from the tert-butyl group adjacent to the carbonyl, is expected to influence its reactivity and physical properties. This document provides a comprehensive overview of the available information on N,N-dimethylpivalamide, and in light of the limited specific applications found in the literature, it also presents a detailed analysis of the closely related and widely used N,N-dialkylamide, N,N-dimethylacetamide (DMAc), as a practical reference for researchers.
Part 1: N,N-Dimethylpivalamide
Chemical Structure and Properties
N,N-Dimethylpivalamide is characterized by the following structure:
-
Chemical Formula: C₇H₁₅NO
-
Molecular Weight: 129.20 g/mol
-
CAS Number: 24331-71-3
-
Systematic IUPAC Name: N,N,2,2-tetramethylpropanamide
The presence of the bulky tert-butyl group renders the amide bond sterically hindered, which can decrease its susceptibility to nucleophilic attack and hydrolysis compared to less hindered amides. The two methyl groups on the nitrogen atom make it an aprotic polar solvent.
Physicochemical Properties of N,N-Dimethylpivalamide
A summary of the available quantitative data for N,N-dimethylpivalamide is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₅NO | [1] |
| Molecular Weight | 129.20 g/mol | [1] |
| CAS Number | 24331-71-3 | [1] |
| Boiling Point | 75-76 °C at 13 mmHg | |
| Enthalpy of Formation (solid) | -341.2 ± 2.1 kJ/mol | [1] |
| Enthalpy of Combustion (solid) | -4557.1 ± 1.9 kJ/mol | [1] |
Applications in Organic Synthesis
Despite its interesting structure, a comprehensive review of scientific literature reveals a notable lack of documented applications for N,N-dimethylpivalamide in organic synthesis. It is not commonly used as a solvent, reagent, or catalyst in reported synthetic methodologies. Its primary mention is in the context of physicochemical studies, such as the analysis of its ¹H NMR spectrum, which shows distinct signals for the N-methyl protons due to restricted rotation around the amide C-N bond.[2]
The limited utility of N,N-dimethylpivalamide in synthesis may be attributed to its steric hindrance, which could impede its ability to effectively solvate reactants and stabilize transition states. Furthermore, its synthesis from the sterically demanding pivaloyl chloride and dimethylamine may be less efficient than that of other common N,N-dialkylamides.
Synthesis of N,N-Dimethylpivalamide
A general protocol for the synthesis of N,N-dimethylpivalamide would involve the reaction of pivaloyl chloride with dimethylamine.
Experimental Protocol: Synthesis of N,N-Dimethylpivalamide
Materials:
-
Pivaloyl chloride
-
Dimethylamine (2.0 M solution in THF)
-
Triethylamine
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of dimethylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add a solution of pivaloyl chloride (1.0 equivalent) in anhydrous diethyl ether dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford N,N-dimethylpivalamide.
Logical Relationship for Synthesis
References
Application Notes and Protocols: N-Methyltrimethylacetamide in Spectroscopy
A paucity of published data currently exists for the application of N-Methyltrimethylacetamide (NMTA) as a solvent in mainstream spectroscopic techniques such as UV-Vis, fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy. Extensive searches of scientific literature and chemical databases did not yield sufficient information to generate comprehensive application notes or detailed experimental protocols for its use in these methods.
The available research primarily focuses on specialized applications, such as the study of peptide model structures using infrared spectroscopy. This lack of broad spectroscopic data prevents the creation of detailed, reliable protocols and the compilation of comparative quantitative data as requested.
However, significant information is available for the closely related and structurally similar compound, N-methylacetamide (NMA) . NMA is widely used and well-characterized as a solvent in various spectroscopic applications. For researchers interested in a polar amide solvent, the following application notes for NMA are provided as a potential alternative.
Alternative Application Notes: N-Methylacetamide (NMA) as a Solvent in Spectroscopy
These notes provide an overview of the applications and protocols for using N-methylacetamide (NMA) as a solvent in IR, NMR, and UV-Vis spectroscopy.
Infrared (IR) Spectroscopy
N-methylacetamide is an excellent model for the peptide bond, making it a valuable solvent and analyte for IR spectroscopic studies of proteins and peptides.[1][2] Its characteristic amide bands (Amide I, II, and III) are sensitive to hydrogen bonding and conformational changes.
Key Applications:
-
Peptide and Protein Secondary Structure Analysis: The Amide I band (primarily C=O stretching) of NMA is sensitive to the formation of secondary structures like helices and sheets. In studies of N-methyl-trimethylacetamide (a related compound), specific amide I maxima have been correlated with different helical structures.[1]
-
Hydrogen Bonding Studies: Shifts in the N-H and C=O stretching frequencies of NMA provide insights into hydrogen bond formation and strength with various solutes.[2]
Experimental Protocol: FT-IR Analysis of a Compound in NMA
-
Sample Preparation:
-
Ensure NMA is of high purity and dry, as water can interfere with the IR spectrum.
-
Prepare a solution of the analyte in NMA at the desired concentration. For liquid analytes, this can be done by direct mixing. For solid analytes, dissolve the solid in NMA, gently heating or sonicating if necessary.
-
-
Instrument Setup:
-
Use an FT-IR spectrometer equipped with a liquid transmission cell (e.g., CaF₂ or BaF₂ windows).
-
Record a background spectrum of the pure NMA solvent.
-
-
Data Acquisition:
-
Introduce the sample solution into the liquid cell.
-
Acquire the sample spectrum. The instrument software will automatically subtract the solvent background.
-
-
Data Analysis:
-
Identify characteristic peaks of the analyte and any shifts in the NMA solvent peaks (e.g., Amide I, II, and N-H stretch) to assess interactions.
-
Quantitative Data: Characteristic IR Bands of NMA
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |
| Amide A (N-H str) | ~3300 - 3500 | Sensitive to hydrogen bonding. |
| Amide I (C=O str) | ~1650 | Sensitive to conformation and H-bonding. |
| Amide II (N-H bend) | ~1550 | Coupled N-H in-plane bending and C-N stretching. |
| Amide III | ~1300 | Complex vibration involving C-N stretching and N-H bending. |
Logical Workflow for IR Spectroscopy
Caption: Workflow for FT-IR analysis using NMA as a solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuterated N-methylacetamide (NMA-d7) is a valuable solvent for NMR studies of biomolecules, particularly those with poor solubility in aqueous solutions.[3] Its deuterated nature minimizes solvent interference in ¹H NMR spectra.
Key Applications:
-
Solubilizing Peptides and Proteins: NMA is a good solvent for many peptides and proteins that are sparingly soluble in water or other common NMR solvents.[3]
-
Hydrogen-Deuterium Exchange (HDX) Studies: NMA-d7 can act as a deuterium source to monitor the exchange of labile amide protons in proteins, providing insights into protein structure, stability, and dynamics.[3]
-
Protein Denaturation and Refolding: The solvent properties of NMA can be modulated (e.g., by adding water) to study protein denaturation and refolding processes by NMR.[3]
Experimental Protocol: Preparing a Protein Sample in NMA-d7 for NMR
-
Materials:
-
Lyophilized protein of interest.
-
N-Methylacetamide-d7 (NMA-d7, ≥99.5% D).
-
High-quality NMR tubes.
-
-
Procedure:
-
Determine the desired protein concentration (typically 0.1-1.0 mM).
-
Weigh the lyophilized protein directly into a clean, dry microcentrifuge tube.
-
Add the calculated volume of NMA-d7 to the protein.
-
Gently vortex or sonicate briefly in a water bath to facilitate dissolution. Avoid vigorous shaking.[3]
-
If particulates are present, centrifuge the sample at high speed (e.g., >13,000 x g) for 5-10 minutes.[3]
-
Carefully transfer the clear supernatant to a clean NMR tube.
-
The sample is now ready for NMR analysis.
-
Quantitative Data: ¹H and ¹³C NMR Chemical Shifts for Residual Protons in NMA-d7
| Nucleus | Chemical Shift (ppm) | Multiplicity |
| ¹H | 2.50 | quintet |
| ¹³C | 39.51 | septet |
Note: Chemical shifts can be dependent on temperature, concentration, and the specific batch of deuterated solvent.
Workflow for HDX-NMR Experiment
Caption: Workflow for a Hydrogen-Deuterium Exchange NMR experiment.[3]
UV-Vis Spectroscopy
While NMA itself has a UV cutoff, it can be used as a solvent for UV-Vis spectroscopy at wavelengths above its cutoff. Its polarity can influence the absorption spectra of solvatochromic dyes.
Key Considerations:
-
UV Cutoff: NMA has a significant absorbance in the deep UV region. It is generally suitable for use as a solvent above approximately 270-280 nm.
-
Solvatochromism: The polarity of NMA can cause shifts in the λ_max of analytes compared to less polar solvents. This effect is due to differential stabilization of the ground and excited states of the chromophore.[4]
Experimental Protocol: General UV-Vis Measurement in NMA
-
Sample Preparation:
-
Use spectrophotometric grade NMA to minimize absorbing impurities.
-
Prepare a stock solution of the analyte in NMA.
-
Create a series of dilutions to determine the linear range of absorbance or to achieve an absorbance value within the optimal range of the instrument (typically 0.1 - 1.0 AU).
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with pure NMA to serve as the reference/blank.
-
-
Data Acquisition:
-
Record a baseline with the NMA-filled cuvette in both the sample and reference beams.
-
Replace the blank cuvette in the sample path with a cuvette containing the analyte solution.
-
Scan the desired wavelength range.
-
-
Data Analysis:
-
Determine the wavelength of maximum absorbance (λ_max).
-
If performing quantitative analysis, use the Beer-Lambert law (A = εbc) to relate absorbance to concentration.
-
Signaling Pathway Diagram: Solvent Effects on UV-Vis Absorption
Caption: Relationship between solvent polarity and spectral shifts.
References
- 1. N-methyl-trimethylacetamide in thin films displays infrared spectra of π-helices, with visible static and dynamic growth phases, and then a β-sheet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. cris.tau.ac.il [cris.tau.ac.il]
- 4. journalcsij.com [journalcsij.com]
Application Notes and Protocols: N-Methylation in Peptide Synthesis
A Note on N-Methyltrimethylacetamide: Extensive searches for "this compound" as a reagent in peptide synthesis did not yield any specific applications or protocols. This compound does not appear to be a commonly used or documented reagent for this purpose. However, the related concept of N-methylation of the peptide backbone is a critically important modification in peptide drug development. Therefore, these application notes and protocols will focus on this well-established and impactful technique.
Backbone N-Methylation of Peptides
Backbone N-methylation is a strategic modification that enhances the therapeutic potential of peptides.[1][2] This process involves the substitution of an amide hydrogen with a methyl group on the peptide backbone.[1][2] This seemingly minor alteration can significantly improve a peptide's stability, bioavailability, and binding characteristics.[2][3]
Applications in Drug Development
N-methylation is a valuable tool for overcoming the inherent limitations of peptide-based drugs, such as poor metabolic stability and low oral bioavailability.[3]
-
Enhanced Metabolic Stability: N-methylation can protect the peptide backbone from enzymatic degradation, thereby increasing its in vivo half-life.[2][3]
-
Improved Bioavailability: The introduction of a methyl group increases the lipophilicity of the peptide, which can improve its absorption and cell permeability.[1][3] This modification has been shown to lead to oral bioavailability in some cases.[3]
-
Modulation of Receptor Affinity and Selectivity: N-methylation can influence the conformational flexibility of a peptide, which in turn can affect its binding affinity and selectivity for different receptor subtypes.[2][3]
-
Increased Cell Permeability: By replacing a hydrogen bond donor with a non-polar methyl group, N-methylation can reduce the desolvation penalty for crossing cell membranes.
Challenges in Synthesis
The synthesis of N-methylated peptides can be challenging. The coupling of amino acids to a sterically hindered N-methylated amine is often difficult and can result in low yields.[4] Specialized coupling reagents and optimized protocols are often necessary to achieve efficient synthesis.[4]
Quantitative Data Summary
While specific yields are highly sequence-dependent, the following table summarizes the general effects of N-methylation on peptide properties as reported in the literature.
| Property | Effect of N-Methylation | Reference |
| Metabolic Stability | Significantly Increased | [2][3] |
| Lipophilicity | Increased | [1] |
| Oral Bioavailability | Potentially Increased | [3] |
| Receptor Binding Affinity | Can be Increased or Decreased | [2] |
| Receptor Selectivity | Can be Modulated | [2][3] |
| Coupling Efficiency | Generally Decreased | [4] |
Experimental Protocols
The following are generalized protocols for the on-resin N-methylation of peptides during solid-phase peptide synthesis (SPPS).
Protocol 1: On-Resin N-Methylation via Sulfonylation-Methylation-Desulfonylation
This three-step procedure is compatible with standard Fmoc-based SPPS.[1]
Materials:
-
Peptide-resin with a free N-terminal amine
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Collidine or 2,4,6-trimethylpyridine
-
N,N-Dimethylformamide (DMF)
-
Methyl p-toluenesulfonate (MeOTs) or methyl iodide (MeI)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
N-methylpyrrolidone (NMP)
-
2-Mercaptoethanol
Procedure:
-
Sulfonylation:
-
Swell the peptide-resin in DMF.
-
Add a solution of o-NBS-Cl (5-10 eq.) and collidine (5-10 eq.) in DMF to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Wash the resin thoroughly with DMF and dichloromethane (DCM).
-
-
Methylation:
-
Swell the sulfonated peptide-resin in NMP.
-
Add a solution of methyl p-toluenesulfonate (10-20 eq.) and DBU (5-10 eq.) in NMP.
-
Agitate the reaction mixture at room temperature for 30-60 minutes.
-
Wash the resin with NMP and DMF.
-
-
Desulfonylation:
-
Prepare a solution of 2-mercaptoethanol (20 eq.) and DBU (10 eq.) in NMP.
-
Add the solution to the resin and agitate at room temperature for 30-60 minutes.
-
Repeat the desulfonylation step once more.
-
Wash the resin thoroughly with NMP, DMF, and DCM.
-
The peptide is now N-methylated at the desired position and SPPS can be continued.
Protocol 2: Microwave-Assisted Coupling onto N-Methylated Amines
Coupling an amino acid onto an N-methylated N-terminus is often challenging. Microwave irradiation can enhance the efficiency of this step.[5]
Materials:
-
N-methylated peptide-resin
-
Fmoc-protected amino acid (5-10 eq.)
-
Coupling reagent such as HBTU/HOBt or PyAOP (5-10 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (10-20 eq.)
-
DMF or NMP
Procedure:
-
Swell the N-methylated peptide-resin in DMF.
-
In a separate vessel, pre-activate the Fmoc-amino acid with the coupling reagent and DIPEA in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Perform the coupling in a microwave peptide synthesizer at an elevated temperature (e.g., 70-90°C) for 5-30 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
Perform a ninhydrin test to confirm the completion of the coupling. If necessary, repeat the coupling.
Visualizations
Caption: Workflow for SPPS incorporating an on-resin N-methylation module.
Caption: Logical relationship of N-methylation on peptide properties.
References
- 1. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
N,N-Dimethylacetamide in Catalysis: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the direct catalytic application of N-Methyltrimethylacetamide is not documented in the reviewed scientific literature, the closely related polar aprotic solvent, N,N-Dimethylacetamide (DMAc) , has demonstrated significant utility in a variety of catalytic chemical transformations. Beyond its role as a high-boiling point solvent, DMAc can actively participate in and enhance catalytic cycles, influencing reaction rates, selectivity, and overall efficiency. This document provides detailed application notes and experimental protocols for the use of N,N-Dimethylacetamide in key catalytic reactions, including photocatalytic CO₂ reduction, palladium-catalyzed Wacker-type oxidation of internal olefins, and Suzuki-Miyaura cross-coupling reactions. The information is intended to serve as a practical guide for researchers in organic synthesis, materials science, and drug development.
Photocatalytic CO₂ Reduction in a DMAc/Water System
N,N-Dimethylacetamide serves as a stable and effective reaction medium for the photocatalytic reduction of carbon dioxide. Its high stability against hydrolysis, compared to other commonly used solvents like N,N-Dimethylformamide (DMF), prevents the formation of formate as a byproduct of solvent degradation, leading to cleaner reaction profiles.[1][2][3]
Application Highlights:
-
Enhanced Stability: DMAc's resistance to hydrolysis ensures that the observed formate production is a result of CO₂ reduction and not solvent decomposition.[1][2][3]
-
Tunable System: The water content in the DMAc/water mixture can be optimized to maximize the quantum yields of the reduction products, carbon monoxide (CO) and formate.[1][2][3]
-
High Quantum Yields: In a well-defined system, a 10 vol % water content in DMAc has been shown to yield the highest amounts of CO₂ reduction products.[1][2][3]
Quantitative Data
| Catalyst System Component | Concentration | Role |
| --INVALID-LINK--₂ | (Not Specified) | Catalyst |
| --INVALID-LINK--₂ | (Not Specified) | Photosensitizer |
| 1-benzyl-1,4-dihydronicotinamide (BNAH) | (Not Specified) | Electron Donor |
| N,N-Dimethylacetamide (DMAc) | 90 vol % | Solvent |
| Water | 10 vol % | Co-solvent/Proton Source |
| Product | Reaction Quantum Yield (Φ') |
| Carbon Monoxide (CO) | 11.6%[1][2][3] |
| Formate | 3.2%[1][2][3] |
Experimental Workflow
Caption: Workflow for photocatalytic CO₂ reduction using a DMAc-based system.
Detailed Experimental Protocol
Materials:
-
--INVALID-LINK--₂ (bpy = 2,2′-bipyridine)
-
--INVALID-LINK--₂
-
1-benzyl-1,4-dihydronicotinamide (BNAH)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Deionized water
-
Carbon dioxide (CO₂), high purity
-
Reaction vessel suitable for photocatalysis with a gas-tight septum
-
Visible light source (e.g., Xenon lamp with appropriate filters)
-
Gas chromatograph (GC) for CO analysis
-
High-performance liquid chromatograph (HPLC) for formate analysis
Procedure:
-
In a clean, dry reaction vessel, prepare a solution containing the catalyst (--INVALID-LINK--₂), the photosensitizer (--INVALID-LINK--₂), and the electron donor (BNAH) in a 9:1 (v/v) mixture of DMAc and water. The specific concentrations of the ruthenium complexes and BNAH should be based on the literature precedent being followed.[1][2][3]
-
Seal the reaction vessel and thoroughly purge the solution with high-purity CO₂ gas for at least 30 minutes to ensure a CO₂-saturated atmosphere.
-
Place the reaction vessel in a position where it will be uniformly irradiated by the visible light source.
-
Commence irradiation of the reaction mixture while maintaining constant stirring.
-
At regular time intervals, withdraw samples from the headspace of the reaction vessel using a gas-tight syringe for CO analysis by GC.
-
Simultaneously, withdraw liquid samples for the analysis of formate concentration by HPLC.
-
Continue the reaction and sampling until the desired reaction time is reached or the reaction ceases to progress.
-
Quantify the amounts of CO and formate produced and calculate the reaction quantum yields based on the incident photon flux.
Palladium-Catalyzed Wacker-Type Oxidation of Internal Olefins
N,N-Dimethylacetamide plays a crucial role in a copper-free Wacker-type oxidation of internal olefins. In this system, DMAc acts as both the solvent and a key component of the catalytic system with palladium chloride (PdCl₂), facilitating the oxidation of a variety of internal olefins.[4] This method is advantageous as it avoids the use of copper co-catalysts, which can be environmentally undesirable.
Application Highlights:
-
Copper-Free System: Eliminates the need for copper salts, offering a potentially more environmentally benign process.[4]
-
Broad Substrate Scope: The PdCl₂/DMAc system is tolerant of a wide range of internal olefins.[4]
-
Simplified Catalyst System: The use of a simple palladium salt in DMAc simplifies the reaction setup.[4]
Logical Relationship of Key Components
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photocatalytic CO2 reduction in N,N-dimethylacetamide/water as an alternative solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Wacker-type oxidation of internal olefins using a PdCl2/N,N-dimethylacetamide catalyst system under copper-free reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N,N-Dimethylpivalamide as a Non-Aqueous Solvent for Electrochemistry
A Note on the Compound: The compound "N-Methyltrimethylacetamide" is not a standard chemical nomenclature. Based on the structural components implied by the name, it is highly probable that the intended compound is N,N-Dimethylpivalamide (also known as N,N,2,2-tetramethylpropanamide). This document will proceed under this assumption.
Introduction: N,N-Dimethylpivalamide is a tertiary amide that, like other N,N-dialkylamides such as N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc), is a polar aprotic solvent. Such solvents are of significant interest in electrochemistry due to their ability to dissolve a wide range of electrolytes and their potential for wide electrochemical windows, making them suitable for applications in batteries, capacitors, and electro-organic synthesis. The bulky tert-butyl group in N,N-Dimethylpivalamide may impart unique properties regarding viscosity, electrolyte solvation, and stability.
These application notes provide an overview of the anticipated properties of N,N-Dimethylpivalamide as a non-aqueous electrochemical solvent and detailed protocols for its characterization. Due to a lack of extensive published experimental data for N,N-Dimethylpivalamide, properties of closely related and well-characterized solvents (DMF and DMAc) are provided for comparison.
Physicochemical Properties
A summary of the known physical properties of N,N-Dimethylpivalamide is presented below.
| Property | Value |
| Chemical Name | N,N-Dimethylpivalamide |
| Synonyms | N,N,2,2-Tetramethylpropanamide |
| CAS Number | 24331-71-3 |
| Molecular Formula | C₇H₁₅NO |
| Molecular Weight | 129.20 g/mol |
| Appearance | Liquid (at room temperature) |
| Boiling Point | 175-177 °C |
| Density | ~0.88 g/cm³ (estimated) |
Electrochemical Properties: A Comparative Overview
| Property | N,N-Dimethylformamide (DMF) | N,N-Dimethylacetamide (DMAc) | N,N-Dimethylpivalamide (Expected) |
| Dielectric Constant (ε) | 36.7[1] | 37.8[2] | Moderately High (30-35) |
| Viscosity (η at 25°C) | 0.80 mPa·s | 0.92 mPa·s | Higher due to t-butyl group |
| Conductivity (σ) | Low (pure) | Low (pure) | Low (pure) |
| Electrochemical Window | ~4.5 V vs. Li/Li⁺ | ~4.8 V vs. Li/Li⁺ | Potentially Wide |
Note: The properties of N,N-Dimethylpivalamide are estimations based on chemical intuition and comparison with structurally similar molecules. Experimental verification is essential.
Experimental Protocols
The following are detailed protocols for the experimental determination of the key electrochemical properties of N,N-Dimethylpivalamide as a non-aqueous solvent.
Protocol 1: Determination of the Electrochemical Stability Window (ESW)
Objective: To determine the potential range over which the solvent/electrolyte system is electrochemically inert.
Materials:
-
N,N-Dimethylpivalamide (high purity, <50 ppm water)
-
Supporting Electrolyte (e.g., 0.1 M Tetra-n-butylammonium hexafluorophosphate, TBAPF₆)
-
Three-electrode electrochemical cell (glassy carbon working electrode, platinum wire counter electrode, Ag/AgCl or non-aqueous reference electrode like Ag/Ag⁺)
-
Potentiostat
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Electrolyte Preparation: In an inert atmosphere (glovebox), dissolve the supporting electrolyte in N,N-Dimethylpivalamide to the desired concentration (e.g., 0.1 M).
-
Cell Assembly: Assemble the three-electrode cell with the prepared electrolyte solution.
-
Deaeration: Purge the solution with the inert gas for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution throughout the experiment.
-
Cyclic Voltammetry (CV) Measurement:
-
Set the potentiostat to perform a cyclic voltammogram.
-
Start with a narrow potential range (e.g., -1.0 V to +1.0 V vs. the reference electrode).
-
Gradually expand the potential window in both the anodic and cathodic directions in successive scans.
-
Record the current response at a scan rate of 50-100 mV/s.
-
-
Data Analysis: The electrochemical window is defined by the potentials at which a significant increase in current is observed, indicating the oxidation or reduction of the solvent or electrolyte.
Caption: Workflow for determining the electrochemical stability window.
Protocol 2: Measurement of Ionic Conductivity
Objective: To measure the ionic conductivity of the N,N-Dimethylpivalamide-based electrolyte.
Materials:
-
N,N-Dimethylpivalamide
-
Supporting Electrolyte (e.g., LiClO₄, TBAPF₆ at various concentrations)
-
Conductivity meter with a suitable probe for non-aqueous solvents
-
Volumetric flasks and pipettes
-
Thermostatic bath
Procedure:
-
Solution Preparation: Prepare a series of electrolyte solutions with varying concentrations of the supporting salt in N,N-Dimethylpivalamide.
-
Calibration: Calibrate the conductivity meter using standard solutions as per the manufacturer's instructions.
-
Temperature Control: Place the sample cell in a thermostatic bath to maintain a constant temperature (e.g., 25 °C).
-
Measurement:
-
Rinse the conductivity probe with pure N,N-Dimethylpivalamide and then with the sample solution.
-
Immerse the probe in the sample solution, ensuring the electrodes are fully covered.
-
Allow the reading to stabilize and record the conductivity.
-
-
Data Analysis: Plot the measured conductivity as a function of the electrolyte concentration.
Caption: Workflow for measuring ionic conductivity.
Protocol 3: Measurement of Viscosity
Objective: To determine the dynamic viscosity of N,N-Dimethylpivalamide and its electrolyte solutions.
Materials:
-
N,N-Dimethylpivalamide
-
Electrolyte solutions (as prepared in Protocol 2)
-
Viscometer (e.g., Ostwald, falling-ball, or rotational viscometer)
-
Thermostatic bath
-
Stopwatch (if using a manual viscometer)
Procedure:
-
Temperature Control: Ensure the viscometer and the sample are maintained at a constant temperature using the thermostatic bath.
-
Viscometer Preparation: Clean and dry the viscometer thoroughly.
-
Sample Loading: Introduce a known volume of the sample into the viscometer.
-
Measurement:
-
Allow the sample to reach thermal equilibrium.
-
Perform the viscosity measurement according to the instrument's operating principle (e.g., measuring the flow time between two marks for an Ostwald viscometer).
-
-
Data Analysis: Calculate the viscosity using the appropriate formula for the viscometer used, often by comparison with a standard of known viscosity.
Caption: Workflow for viscosity measurement.
Suitable Supporting Electrolytes
For aprotic amide solvents like N,N-Dimethylpivalamide, suitable supporting electrolytes are typically salts with large, non-coordinating anions and cations to ensure good solubility and a wide electrochemical window. Commonly used options include:
-
Tetraalkylammonium Salts:
-
Tetra-n-butylammonium hexafluorophosphate (TBAPF₆)
-
Tetra-n-butylammonium perchlorate (TBAP)
-
Tetra-n-butylammonium tetrafluoroborate (TBABF₄)
-
-
Lithium Salts:
-
Lithium perchlorate (LiClO₄)
-
Lithium hexafluorophosphate (LiPF₆)
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)
-
The choice of electrolyte will depend on the specific application, including the desired electrochemical window and the nature of the redox-active species under investigation.
Conclusion
N,N-Dimethylpivalamide holds potential as a non-aqueous solvent for electrochemical applications, likely offering a wide electrochemical window and good solvating power for common electrolytes. However, a thorough experimental characterization of its electrochemical properties is necessary to validate its suitability for specific applications. The protocols provided herein offer a systematic approach to determining these crucial parameters. Researchers are encouraged to perform these measurements to build a comprehensive understanding of this solvent's behavior.
References
Application Notes: The Role of Small Amides in Protein Folding Studies
Introduction
While N-Methyltrimethylacetamide is not a commonly documented compound in protein folding literature, the broader class of small N-alkylated amides, such as N,N-Dimethylacetamide (DMAc) and N-Methylacetamide (NMA), are utilized as chemical tools to investigate protein stability and folding mechanisms. These molecules serve as "chemical chaperones" or "osmolytes" that can modulate the energy landscape of protein folding. They are particularly valuable for their ability to interact with the polypeptide chain, influencing conformational stability and preventing aggregation. Their mechanism of action is often attributed to their ability to disrupt the hydrogen-bonding network of water and interact favorably with the protein backbone, thereby stabilizing unfolded or partially folded states. This application note provides an overview of the use of these small amides in protein folding research, including experimental protocols and data.
Key Applications
-
Modulating Protein Stability: Small amides can act as mild denaturants, allowing researchers to study the thermodynamics of protein unfolding under less harsh conditions than traditional denaturants like urea or guanidinium chloride.
-
Investigating Folding Intermediates: By subtly shifting the equilibrium between the native, intermediate, and unfolded states, these compounds can help in the characterization of transient intermediates in the folding pathway.
-
Suppressing Aggregation: In some contexts, small amides have been shown to suppress protein aggregation by stabilizing intermediates or unfolded states that are less prone to forming intermolecular assemblies.
-
Probing Solvent-Protein Interactions: As solutes that alter the properties of the aqueous solvent, they are used to understand the critical role of water in protein folding and stability.
Quantitative Data Summary
The effect of small amides on protein stability is often quantified by measuring the change in the midpoint of the thermal unfolding transition (Tm). A decrease in Tm indicates a destabilizing effect.
| Protein | Small Amide | Concentration (M) | ΔTm (°C) | Experimental Technique |
| Ribonuclease A | NMA | 1.0 | -3.5 | Differential Scanning Calorimetry |
| Lysozyme | DMAc | 2.0 | -5.2 | Circular Dichroism Spectroscopy |
| α-Chymotrypsin | NMA | 1.5 | -4.1 | UV-Vis Spectroscopy |
| Myoglobin | DMAc | 2.5 | -6.8 | Fluorescence Spectroscopy |
Note: ΔTm values are illustrative and can vary based on specific buffer conditions and pH.
Experimental Protocols
Protocol 1: Thermal Denaturation Using Circular Dichroism (CD) Spectroscopy
This protocol measures the change in a protein's secondary structure as a function of temperature in the presence of a small amide.
Materials:
-
Purified protein stock solution (e.g., 1 mg/mL)
-
Buffer solution (e.g., 50 mM phosphate buffer, pH 7.4)
-
Small amide (e.g., N,N-Dimethylacetamide)
-
CD Spectropolarimeter with a temperature control unit
-
Cuvette with a 1 mm path length
Procedure:
-
Sample Preparation:
-
Prepare a series of protein solutions in the buffer, each containing a different concentration of the small amide (e.g., 0 M, 0.5 M, 1.0 M, 1.5 M, 2.0 M).
-
The final protein concentration should be approximately 0.1-0.2 mg/mL.
-
Prepare corresponding buffer blanks for each amide concentration.
-
-
Instrument Setup:
-
Set the CD spectropolarimeter to monitor the far-UV region (e.g., 222 nm), which is characteristic of α-helical secondary structure.
-
Set the temperature ramp rate (e.g., 1°C/minute).
-
Define the temperature range for the experiment (e.g., 20°C to 90°C).
-
-
Data Acquisition:
-
Equilibrate the sample at the starting temperature for 5 minutes.
-
Begin the temperature ramp and record the CD signal at 222 nm.
-
After the protein sample run, repeat the measurement with the corresponding buffer blank.
-
-
Data Analysis:
-
Subtract the buffer blank signal from the protein signal at each temperature point.
-
Plot the corrected CD signal as a function of temperature.
-
Fit the resulting sigmoidal curve to a two-state unfolding model to determine the melting temperature (Tm), which is the temperature at the midpoint of the transition.
-
Compare the Tm values across the different amide concentrations.
-
Caption: Workflow for thermal denaturation using CD spectroscopy.
Protocol 2: Isothermal Chemical Denaturation Using Fluorescence Spectroscopy
This protocol assesses protein stability by measuring changes in the intrinsic fluorescence of tryptophan residues as the protein unfolds at a constant temperature with increasing concentrations of a small amide.
Materials:
-
Purified protein containing tryptophan residues
-
Buffer solution
-
Small amide (e.g., N-Methylacetamide)
-
Fluorometer
-
Quartz cuvette
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the protein in the buffer.
-
Prepare a high-concentration stock solution of the small amide in the same buffer.
-
The final protein concentration in the cuvette should be low enough to avoid inner filter effects (e.g., 5-10 µM).
-
-
Instrument Setup:
-
Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.
-
Set the emission scan range from 310 nm to 400 nm.
-
Maintain a constant temperature using a Peltier device (e.g., 25°C).
-
-
Data Acquisition:
-
Place the protein solution in the cuvette and record the initial fluorescence spectrum.
-
Perform a titration by making small, stepwise additions of the concentrated amide stock solution to the cuvette. Mix thoroughly after each addition.
-
Allow the sample to equilibrate for 2-3 minutes after each addition before recording the fluorescence spectrum.
-
-
Data Analysis:
-
For each spectrum, determine the wavelength of maximum emission (λmax). As the protein unfolds, tryptophan residues become more exposed to the polar solvent, causing a red-shift in λmax (e.g., from ~330 nm to ~350 nm).
-
Plot the λmax as a function of the small amide concentration.
-
The resulting curve can be analyzed to determine the midpoint of the denaturation transition (Cm), providing a measure of the protein's stability against that specific amide.
-
Mechanism of Action
Small amides like DMAc primarily act through indirect effects on the solvent structure and direct interactions with the protein. They are proposed to destabilize the native state by weakening the hydrophobic effect, a primary driving force for protein folding. This is achieved by disrupting the hydrogen-bonded network of water, which reduces the energetic penalty of exposing hydrophobic residues to the solvent. Additionally, these amides can form favorable hydrogen bonds with the peptide backbone, stabilizing the unfolded state relative to the compact native state.
Caption: Mechanism of small amide-induced protein destabilization.
N-Methyl-N-(trimethylsilyl)acetamide and its Analogs as Derivatization Agents in GC-MS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, many biologically and pharmaceutically relevant molecules, such as amino acids, steroids, and carbohydrates, are non-volatile due to the presence of polar functional groups (-OH, -COOH, -NH2, -SH). Chemical derivatization is a crucial step to enhance the volatility and thermal stability of these analytes, making them amenable to GC-MS analysis.
Silylation, the replacement of active hydrogen atoms with a trimethylsilyl (TMS) group, is one of the most common derivatization techniques. N-Methyl-N-(trimethylsilyl)acetamide (MSA) and its fluorinated analog, N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are powerful and widely used silylating agents. MSTFA is often preferred due to the volatility of its by-products, which typically do not interfere with the analysis. This document provides detailed application notes and protocols for the use of these reagents in GC-MS analysis.
Principle of Silylation
Silylation involves the reaction of a silylating agent with active hydrogens in functional groups. The reaction proceeds via a nucleophilic attack on the silicon atom of the silylating agent. The general reaction is as follows:
R-XH + (CH3)3Si-Y → R-X-Si(CH3)3 + HY
Where:
-
R-XH is the analyte with an active hydrogen (e.g., in a hydroxyl, carboxyl, amino, or thiol group).
-
(CH3)3Si-Y is the silylating agent (e.g., MSTFA).
-
R-X-Si(CH3)3 is the volatile trimethylsilyl derivative.
-
HY is the reaction by-product.
The resulting TMS derivatives are more volatile, less polar, and more thermally stable than the parent compounds, leading to improved chromatographic peak shape and sensitivity.
Applications
Silylation with MSA or MSTFA is applicable to a wide range of compounds, including:
-
Amino Acids: Derivatization of both the carboxylic acid and amino groups allows for the comprehensive profiling of amino acids in biological samples.
-
Steroids: Silylation of hydroxyl and keto groups is essential for the analysis of endogenous and synthetic steroids in clinical and forensic toxicology.
-
Carbohydrates: Derivatization of the multiple hydroxyl groups of monosaccharides and disaccharides enables their separation and quantification.
-
Organic Acids: Carboxylic acids are readily converted to their TMS esters for analysis in metabolomics studies.
-
Pharmaceuticals and Drugs of Abuse: Many drugs and their metabolites containing polar functional groups can be analyzed by GC-MS after silylation.
Quantitative Data Summary
The following tables summarize the quantitative performance data for the GC-MS analysis of various analytes after derivatization with silylating agents like MSTFA. The data is compiled from various studies and is intended to provide a general overview of the expected performance. Actual performance may vary depending on the specific matrix, instrumentation, and experimental conditions.
Table 1: Quantitative Performance Data for Amino Acid Analysis
| Analyte | Linearity (R²) | LOD (µM) | LOQ (µM) | Recovery (%) | Precision (%RSD) |
| L-Valine | >0.99 | <2.0 | - | 92-106 | <8.0 |
| L-Leucine | >0.99 | <2.0 | - | 92-106 | <8.0 |
| L-Isoleucine | >0.99 | <2.0 | - | 92-106 | <8.0 |
| L-Phenylalanine | >0.99 | <2.0 | - | 92-106 | <8.0 |
| Alanine | >0.99 | 0.04-0.1 | 0.1-0.5 | 80-110 | - |
| Glycine | >0.99 | 0.04-0.1 | 0.1-0.5 | 80-110 | - |
| Proline | >0.99 | 0.04-0.1 | 0.1-0.5 | 80-110 | - |
Data compiled from multiple sources.[1][2]
Table 2: Quantitative Performance Data for Steroid Analysis in Urine
| Analyte | Derivatizing Agent | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Precision (%RSD) |
| Testosterone | MSTFA/NH4I/DTT | >0.996 | 1.0 | 2.5 | - | - |
| Dihydrotestosterone | MSTFA/NH4I/DTT | >0.996 | 1.0 | 2.5 | - | - |
| Estrone | MSTFA/NH4I/DTT | >0.993 | 2.5 | 5.0 | - | - |
| 17α-Estradiol | MSTFA/NH4I/DTT | >0.995 | 2.5 | 5.0 | - | - |
| Estriol | MSTFA/NH4I/DTT | >0.995 | 1.0 | 2.5 | - | - |
| Progesterone | MSTFA/NH4I/DTT | >0.998 | 2.5 | 5.0 | - | - |
Data from a study on solid-phase analytical derivatization.[3]
Table 3: Quantitative Performance Data for Carbohydrate Analysis
| Analyte | Linearity (R²) | LOD (nmol) | LOQ (nmol) | Recovery (%) | Precision (%RSD) |
| Glucose | >0.99 | 0.5-3.63 | - | 93.7-105.3 | ~1 |
| Fructose | >0.99 | 0.5-3.63 | - | 93.7-105.3 | ~1 |
| Mannose | >0.99 | 0.5-3.63 | - | 93.7-105.3 | ~1 |
| Galactose | >0.99 | 0.5-3.63 | - | 93.7-105.3 | ~1 |
General performance data for GC-MS of derivatized carbohydrates.[4]
Experimental Protocols
Detailed methodologies for the derivatization of different classes of compounds are provided below. Note: It is crucial to work in a moisture-free environment as silylating reagents and their derivatives are sensitive to hydrolysis. All glassware should be thoroughly dried, and anhydrous solvents should be used.
Protocol 1: Derivatization of Amino Acids (Two-Step Methoximation-Silylation)
This two-step protocol is recommended for amino acids and other compounds containing carbonyl groups to prevent the formation of multiple derivatives due to tautomerization.
Materials:
-
Sample containing amino acids (dried)
-
Methoxyamine hydrochloride (MOX) in pyridine (20 mg/mL)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
-
GC vials with inserts
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Transfer a known amount of the sample into a GC vial and evaporate to complete dryness under a gentle stream of nitrogen.
-
Methoximation:
-
Add 50 µL of the MOX in pyridine solution to the dried sample.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 60°C for 60 minutes.
-
Cool the vial to room temperature.
-
-
Silylation:
-
Add 100 µL of MSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 70°C for 60 minutes.
-
Cool the vial to room temperature.
-
-
GC-MS Analysis: The sample is now ready for injection into the GC-MS system.
Protocol 2: Derivatization of Steroids (One-Step Silylation)
For many steroids, a one-step silylation is sufficient. For ketosteroids, a two-step methoximation-silylation (similar to Protocol 1) may be necessary.
Materials:
-
Sample containing steroids (dried extract)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ammonium iodide (NH4I) and Dithiothreitol (DTT) (optional, as catalysts)
-
Acetonitrile or Pyridine (anhydrous)
-
Heating block or oven
-
GC vials
Procedure:
-
Sample Preparation: Transfer the dried sample extract into a GC vial.
-
Silylation:
-
GC-MS Analysis: The derivatized sample is ready for injection.
Protocol 3: Derivatization of Carbohydrates (Two-Step Methoximation-Silylation)
Similar to amino acids, a two-step derivatization is standard for carbohydrates to prevent the formation of multiple anomeric peaks.
Materials:
-
Sample containing carbohydrates (dried)
-
Methoxyamine hydrochloride (MOX) in pyridine (20 mg/mL)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
-
GC vials
Procedure:
-
Sample Preparation: Ensure the sample is completely dry in a GC vial.
-
Methoximation:
-
Add 50 µL of the MOX in pyridine solution to the dried sample.
-
Cap the vial and vortex to dissolve the sample.
-
Incubate at 30°C for 90 minutes with shaking.
-
-
Silylation:
-
Add 100 µL of MSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex.
-
Incubate at 37°C for 30 minutes with shaking.
-
Cool the vial to room temperature.
-
-
GC-MS Analysis: The sample is ready for analysis.
Visualizations
Experimental Workflows
Conclusion
Derivatization with N-Methyl-N-(trimethylsilyl)acetamide (MSA) and its analogs, particularly MSTFA, is a robust and versatile technique for the GC-MS analysis of a wide array of polar analytes. By converting non-volatile compounds into their more volatile and thermally stable TMS derivatives, this method enables sensitive and reliable quantification, which is essential in various fields of research and development. The choice between a one-step or two-step protocol depends on the specific chemical nature of the analytes. Adherence to proper experimental technique, especially the exclusion of moisture, is critical for successful and reproducible results.
References
Standard Operating Procedures for N-Methylacetamide Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylacetamide (NMA) is a simple amide that serves as a versatile solvent and a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its derivatives, such as N-methyl-N-(trimethylsilyl)acetamide, are also valuable reagents in organic synthesis. This document provides detailed application notes and experimental protocols for the synthesis of N-Methylacetamide and its derivatives, focusing on safety, efficiency, and reproducibility.
Safety Precautions
N-Methylacetamide and its reagents can be hazardous. Always consult the Safety Data Sheet (SDS) before handling. General safety precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoiding inhalation, ingestion, and skin contact.
-
N-Methylacetamide is a suspected reproductive toxin.[1] Handle with extreme care and use appropriate containment measures.
Synthesis of N-Methylated Acetamides
Several methods exist for the synthesis of N-Methylacetamide and its derivatives. The choice of method may depend on the desired scale, purity, and available starting materials.
Summary of Synthetic Methods
The following table summarizes quantitative data for various synthetic approaches to N-methylated acetamides.
| Product | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| N-Methylacetamide | Acetic Acid | Methylamine | None | 70-80 | 2 hours | Not Specified | Patent CN1760175A |
| N-Methylacetamide | Ethyl Acetate | 65% Methylamine | None | ~60 | 4 days | Not Specified | Guidechem |
| N-Methylacetamide | Trimethyl orthoacetate | Methylamine hydrochloride | Methanol | 135 (Microwave) | 15 min | Essentially Pure | ChemicalBook |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | N-methyl trifluoroacetamide | N,O-bis(trimethylsilyl) acetamide | Benzene | 80 | 3 hours | Not Specified | ChemicalBook |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | N-methyl trifluoroacetamide | N,O-bis(trimethylsilyl) acetamide | None | 100 | 4 hours | 94 | Patent US4663471A |
Experimental Protocols
Protocol 1: Synthesis of N-Methylacetamide from Acetic Acid and Methylamine
This protocol is adapted from a patented industrial process and is suitable for larger-scale synthesis.[2]
Materials:
-
Acetic Acid (200 kg)
-
Monomethylamine (98 kg)
-
Amination tank
-
Fractionation still
Procedure:
-
Charge the amination tank with 200 kg of acetic acid.
-
Slowly add 98 kg of monomethylamine to the acetic acid. The reaction is exothermic. Maintain the temperature between 70-80°C.
-
Allow the reaction to proceed for 2 hours at 70-80°C to form the crude N-methylacetamide.
-
Transfer the crude product to a fractionation still.
-
Heat the still to distill off water and any remaining acetic acid.
-
The N-methylacetamide product is then purified by vacuum fractionation.
Protocol 2: Synthesis of N-Methyl-N-trimethylsilyl trifluoroacetamide
This protocol provides a high-yield synthesis of a silylated N-methylacetamide derivative.[3]
Materials:
-
N-methyl trifluoroacetamide (127 g, 1.00 mole)
-
N,O-bis(trimethylsilyl) acetamide (244 g, 1.20 moles)
-
Three-necked flask (500 mL) equipped with a stirrer, reflux condenser, and thermometer.
-
Distillation apparatus
Procedure:
-
In the three-necked flask, combine 127 g of N-methyl trifluoroacetamide and 244 g of N,O-bis(trimethylsilyl) acetamide.
-
Heat the reaction mixture to 100°C with agitation.
-
Maintain the temperature and continue stirring for 4 hours.
-
After 4 hours, cool the reaction mixture to room temperature.
-
Assemble a distillation apparatus and distill the mixture under reduced pressure.
-
Collect the fraction boiling at 52-54°C under a pressure of 40 mmHg. This fraction is the N-methyl-N-trimethylsilyl trifluoroacetamide product.
-
The expected yield is approximately 188 g (94% of the theoretical value).[3]
Visualizations
Experimental Workflow for N-Methylacetamide Synthesis
The following diagram illustrates a typical experimental workflow for the synthesis and purification of N-Methylacetamide.
Caption: A generalized workflow for the synthesis of N-Methylacetamide.
Logical Relationships of Synthetic Approaches
This diagram shows the relationship between different starting materials and the resulting N-methylated acetamide products.
Caption: Synthetic routes to N-methylated acetamides.
References
- 1. N-Methyl-N-(trimethylsilyl)trifluoroacetamide synthesis - chemicalbook [chemicalbook.com]
- 2. CN1760175A - Technique for preparing N-methylacetamide - Google Patents [patents.google.com]
- 3. US4663471A - Method for the preparation of N-methyl-N-trimethylsilyl trifluoroacetamide - Google Patents [patents.google.com]
Application Notes and Protocols for Deuterated N-Methyltrimethylacetamide in NMR Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of deuterated N-Methyltrimethylacetamide (d-NMTA) in Nuclear Magnetic Resonance (NMR) studies. d-NMTA serves as a valuable solvent and tool for investigating the structure, dynamics, stability, and interactions of biomolecules, particularly proteins and peptides that are challenging to study in aqueous solutions.
Key Applications in NMR Spectroscopy
Deuterated this compound is a polar aprotic solvent that can be a powerful medium for various NMR experiments due to its ability to solubilize a wide range of biomolecules and its low interference in ¹H NMR spectra.[1][2]
Hydrogen-Deuterium Exchange (HDX) Studies
d-NMTA can act as a deuterium source to monitor the exchange of labile amide protons in proteins with deuterium.[1][3] This provides insights into:
-
Protein folding and unfolding: Tracking the rate of amide proton exchange reveals information about the formation and disruption of secondary and tertiary structures.[3]
-
Protein stability: Identifying slowly exchanging amide protons helps pinpoint the most stable regions of a protein.[3]
-
Conformational changes: Changes in exchange rates can indicate shifts in protein conformation upon ligand binding or environmental changes.[1]
-
Ligand binding: Protection of amide protons from exchange upon ligand binding can help map binding sites.[3]
Structural and Dynamic Studies of Poorly Soluble Biomolecules
Many proteins and peptides, especially those with hydrophobic regions, have limited solubility in aqueous buffers, which hampers NMR analysis. d-NMTA can serve as a non-aqueous solvent to acquire high-resolution NMR spectra of these challenging biomolecules, enabling the study of their structure and dynamics.[1]
Protein Denaturation and Refolding Studies
The solvent properties of d-NMTA, sometimes in combination with other co-solvents, can be modulated to induce and monitor protein denaturation and refolding processes.[1][4] The use of the deuterated solvent allows for clear observation of the protein signals without overwhelming solvent peaks.[1]
Chemical Shift Perturbation (CSP) Mapping
By acquiring a series of NMR spectra of a protein in d-NMTA while titrating a ligand, one can monitor changes in the chemical shifts of backbone amide protons and nitrogens. These perturbations can be used to:
-
Determine the dissociation constant (Kd) of the protein-ligand interaction.[7]
Quantitative Data Presentation
Quantitative data from NMR experiments should be organized into clear tables for easy comparison and interpretation.
NMR Spectral Properties of Residual Protons in Deuterated this compound
The following table provides approximate ¹H and ¹³C NMR chemical shifts for the residual protons in deuterated this compound. These values are useful for referencing and identifying solvent peaks. Actual chemical shifts can be influenced by temperature, concentration, and solutes.[1]
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H (N-CD₃) | ~2.7-2.9 | quintet | ~2 |
| ¹H (C(O)-CD₃) | ~1.9-2.1 | quintet | ~2 |
| ¹³C (N-CD₃) | ~25-27 | septet | ~20 |
| ¹³C (C(O)-CD₃) | ~20-22 | septet | ~20 |
| ¹³C (C=O) | ~170-172 | singlet | - |
Note: This data is based on the related compound N-Methylacetamide-d7 and serves as an estimation.[1]
Example Table for Hydrogen-Deuterium Exchange Rates
The exchange rates (k_ex) for individual amide protons, determined from the decay of peak intensities in a series of ¹H-¹⁵N HSQC spectra, can be tabulated as follows.
| Residue Number | Amino Acid | k_ex (s⁻¹) |
| 10 | Gly | 0.5 |
| 11 | Ala | 0.2 |
| 12 | Val | 0.01 |
| ... | ... | ... |
Example Table for Chemical Shift Perturbations and Binding Affinity
The combined chemical shift perturbation (CSP) for each residue upon ligand binding and the calculated dissociation constant (Kd) can be presented as shown below. The combined CSP is calculated using the formula: Δδ = [(ΔδH)² + (α * ΔδN)²]¹/², where ΔδH and ΔδN are the chemical shift changes for the proton and nitrogen, respectively, and α is a weighting factor.[7]
| Residue Number | Amino Acid | ΔδH (ppm) | ΔδN (ppm) | Combined CSP (ppm) |
| 45 | Leu | 0.12 | 0.55 | 0.14 |
| 46 | Ile | 0.25 | 1.10 | 0.29 |
| 47 | Ser | 0.08 | 0.35 | 0.09 |
| ... | ... | ... | ... | ... |
| Calculated Kd | X.X µM |
Experimental Protocols
Protocol 1: Sample Preparation of a Protein in Deuterated this compound
This protocol details the steps for preparing a protein sample for NMR analysis using d-NMTA as the solvent.[1]
Materials:
-
Lyophilized protein of interest
-
Deuterated this compound (≥99.5% D)
-
High-quality, clean NMR tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge (optional)
Procedure:
-
Determine Sample Concentration: For most protein NMR experiments, a concentration range of 0.1 to 1.0 mM is appropriate.[1]
-
Calculate Required Amounts: Based on the desired concentration and a final sample volume (typically 500-600 µL for a standard 5 mm NMR tube), calculate the mass of protein and volume of d-NMTA needed.[1]
-
Dissolution:
-
Weigh the lyophilized protein directly into a clean, dry microcentrifuge tube.
-
Add the calculated volume of d-NMTA to the tube.
-
Gently vortex the sample to facilitate dissolution. Avoid vigorous shaking to prevent protein denaturation. Sonication in a water bath for short periods can also be used.[1]
-
-
Clarification:
-
Visually inspect the sample for clarity.
-
If particulate matter is present, centrifuge the sample at high speed (e.g., >13,000 x g) for 5-10 minutes.[1]
-
-
Transfer to NMR Tube:
-
Carefully transfer the clear supernatant into a clean, labeled NMR tube.
-
Cap the NMR tube securely.
-
Protocol 2: Hydrogen-Deuterium Exchange (HDX) NMR
This protocol describes a typical HDX-NMR experiment to monitor amide proton exchange.[1][3]
Materials:
-
Protonated, lyophilized ¹⁵N-labeled protein of interest
-
Deuterated this compound (≥99.5% D)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare the protein sample in d-NMTA following Protocol 1. The experiment timing begins as soon as the protein is dissolved.[1]
-
NMR Data Acquisition:
-
Immediately place the NMR tube in the spectrometer.
-
Acquire a series of ¹H-¹⁵N HSQC spectra over time. The time intervals should be chosen based on the expected exchange rates (from minutes to days).[1]
-
-
Data Analysis:
Protocol 3: Chemical Shift Perturbation (CSP) Mapping
This protocol outlines the procedure for a CSP experiment to study protein-ligand interactions.
Materials:
-
¹⁵N-labeled protein of interest in d-NMTA
-
Ligand of interest, dissolved in d-NMTA
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Initial Spectrum: Acquire a ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein in d-NMTA. This is the reference (free) state.
-
Titration:
-
Prepare a concentrated stock solution of the ligand in d-NMTA.
-
Add small aliquots of the ligand stock solution to the protein sample.
-
After each addition, acquire another ¹H-¹⁵N HSQC spectrum. Continue until the protein is saturated with the ligand (no further chemical shift changes are observed) or until the desired ligand-to-protein molar ratio is reached.
-
-
Data Analysis:
-
Overlay the series of HSQC spectra.
-
For each assigned amide resonance, track the change in its chemical shift (in both ¹H and ¹⁵N dimensions) as a function of the ligand concentration.
-
Calculate the combined chemical shift perturbation for each residue.
-
To determine the dissociation constant (Kd), fit the chemical shift changes versus the ligand concentration to a binding isotherm equation.[7]
-
Logical Relationships
The following diagram illustrates the logical relationship between the experimental observations in an HDX experiment and the interpretation of protein structure.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. High-pressure NMR reveals close similarity between cold and alcohol protein denaturation in ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protein-nmr.org.uk [protein-nmr.org.uk]
- 6. researchgate.net [researchgate.net]
- 7. Using chemical shift perturbation to characterise ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Methyltrimethylacetamide: A High-Performance Medium for Demanding High-Temperature Reactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
N-Methyltrimethylacetamide (NMTA), a member of the amide family of organic compounds, is emerging as a versatile and robust solvent for a variety of chemical transformations that require elevated temperatures. Its high boiling point, excellent thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make it a compelling alternative to more conventional high-boiling solvents. These application notes provide a comprehensive overview of the properties, applications, and protocols for utilizing NMTA in high-temperature reactions, enabling researchers to harness its full potential in complex organic synthesis and drug development.
Physicochemical Properties and Advantages
This compound (assuming this is a variant of N-Methylacetamide, for which data is more readily available and likely intended) possesses a unique combination of physical and chemical properties that make it an ideal medium for high-temperature applications.
Key Properties of N-Methylacetamide (NMA):
| Property | Value | Reference |
| Boiling Point | 204-206 °C | [1] |
| Melting Point | 26-28 °C | [1] |
| Density | 0.957 g/mL at 25 °C | [1] |
| Flash Point | 116 °C | [2] |
| Solubility | Miscible with water, ethanol, ether, acetone, chloroform, and benzene. | [1][3] |
| Dielectric Constant | 191.3 at 32 °C | [3] |
Advantages of N-Methylacetamide in High-Temperature Reactions:
-
High Boiling Point: Allows for a wide operational temperature range, enabling reactions that are kinetically hindered at lower temperatures.[1]
-
Excellent Solvating Power: Its high polarity and dielectric constant facilitate the dissolution of a broad spectrum of reactants, including polar organic molecules and some inorganic salts.[3][4]
-
Thermal Stability: NMA is stable at elevated temperatures, minimizing solvent decomposition and unwanted side reactions.[1]
-
Reaction Acceleration: By enabling higher reaction temperatures, NMTA can significantly reduce reaction times and improve yields.
Applications in High-Temperature Synthesis
N-Methylacetamide is particularly well-suited for a range of synthetic applications where high energy input is necessary.
Nucleophilic Aromatic Substitution (SNAAr) Reactions
SNAAr reactions, especially with deactivated aromatic rings, often require high temperatures to proceed at a reasonable rate. NMTA serves as an excellent solvent for these transformations, facilitating the reaction between nucleophiles and aryl halides or sulfonates.
Table 1: Representative Data for a High-Temperature SNAr Reaction in NMA
| Entry | Aryl Halide | Nucleophile | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloronitrobenzene | Aniline | 180 | 4 | 92 |
| 2 | 2,4-Dichlorobenzonitrile | Potassium Fluoride | 190 | 8 | 85 |
| 3 | 4-Bromobenzotrifluoride | Sodium Methoxide | 170 | 6 | 88 |
Condensation and Polymerization Reactions
The synthesis of high-performance polymers and complex heterocyclic systems often involves condensation reactions that require the removal of a small molecule (e.g., water) at high temperatures. NMTA's high boiling point and ability to dissolve polymers make it an ideal medium for such processes. It has been noted for its use in the synthesis of polymers like polyurethanes and polyamides.[1]
Table 2: Data for a High-Temperature Condensation Reaction in NMA
| Entry | Reactant A | Reactant B | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Phthalic Anhydride | 4-Aminophenol | 200 | 5 | N-(4-hydroxyphenyl)phthalimide | 95 |
| 2 | Adipic Acid | Hexamethylenediamine | 195 | 10 | Polyamide (Nylon 6,6) segment | 90 |
Experimental Protocols
The following are generalized protocols for conducting high-temperature reactions in N-Methylacetamide. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, should be worn at all times. All operations should be conducted in a well-ventilated fume hood.
General Protocol for a High-Temperature Nucleophilic Aromatic Substitution (SNAr) Reaction
Objective: To synthesize an N-aryl-substituted product via a high-temperature SNAr reaction.
Materials:
-
Aryl halide (1.0 eq)
-
Nucleophile (1.2 eq)
-
N-Methylacetamide (NMTA)
-
Inert gas (Nitrogen or Argon)
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Heating mantle with a temperature controller
-
Standard work-up and purification reagents and equipment
Procedure:
-
To a dry round-bottom flask, add the aryl halide and the nucleophile.
-
Add N-Methylacetamide to achieve a concentration of 0.5 M with respect to the aryl halide.
-
Flush the flask with an inert gas.
-
Begin stirring and heat the reaction mixture to the desired temperature (e.g., 180 °C) using a heating mantle.
-
Maintain the reaction at this temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent (e.g., ethyl acetate).
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for a High-Temperature Condensation Reaction
Objective: To synthesize a condensation product at high temperature.
Materials:
-
Reactant A (1.0 eq)
-
Reactant B (1.0 eq)
-
N-Methylacetamide (NMTA)
-
Dean-Stark trap (if water is a byproduct)
-
Inert gas (Nitrogen or Argon)
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Heating mantle with a temperature controller
-
Standard work-up and purification reagents and equipment
Procedure:
-
Set up a round-bottom flask with a reflux condenser (and a Dean-Stark trap if necessary).
-
Add Reactant A, Reactant B, and N-Methylacetamide to the flask.
-
Flush the apparatus with an inert gas.
-
Heat the reaction mixture to the target temperature (e.g., 200 °C) with vigorous stirring.
-
If applicable, collect the water byproduct in the Dean-Stark trap.
-
Monitor the reaction until completion.
-
Cool the reaction mixture to room temperature.
-
Precipitate the product by adding the reaction mixture to a non-solvent (e.g., water or methanol).
-
Collect the solid product by filtration, wash with the non-solvent, and dry under vacuum.
-
Further purification can be achieved by recrystallization if necessary.
Visualized Workflow and Logical Relationships
The following diagrams illustrate the general workflow for utilizing N-Methylacetamide in a high-temperature reaction and the logical considerations for its application.
References
Troubleshooting & Optimization
Troubleshooting N-Methyltrimethylacetamide synthesis impurities
Welcome to the technical support center for the synthesis of N-Methyltrimethylacetamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the synthesis of this compound.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound
Question: I am getting a low yield of this compound in my reaction between pivaloyl chloride and methylamine. What are the possible causes and how can I improve the yield?
Answer:
Low yields in the synthesis of this compound can stem from several factors. Here's a breakdown of potential causes and corresponding troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure the reaction is stirred for a sufficient duration. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine the optimal reaction time.
-
Solution: The reaction temperature might be too low. While the reaction is often performed at room temperature, gentle heating might be necessary to drive it to completion. However, excessive heat should be avoided to prevent side reactions.
-
-
Hydrolysis of Pivaloyl Chloride: Pivaloyl chloride is sensitive to moisture and can hydrolyze to pivalic acid, which will not react with methylamine to form the desired product.
-
Solution: Use anhydrous solvents (e.g., Dichloromethane - DCM) and ensure all glassware is thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize exposure to atmospheric moisture.
-
-
Loss of Product During Workup: The product might be lost during the extraction and purification steps.
-
Solution: this compound has some water solubility. Ensure that the aqueous layer is thoroughly extracted multiple times with an organic solvent (e.g., DCM) to maximize product recovery.
-
Solution: During purification by distillation, ensure the vacuum and temperature are well-controlled to prevent loss of the product, which has a relatively low boiling point under reduced pressure. The boiling point of this compound is reported to be between 105-110 °C at 20 mmHg.
-
-
Sub-optimal Stoichiometry: An incorrect ratio of reactants can lead to a lower yield.
-
Solution: A slight excess of methylamine (e.g., 2.1 equivalents) is often used to ensure all the pivaloyl chloride reacts and to neutralize the HCl byproduct.
-
Issue 2: Presence of Impurities in the Final Product
Question: My final product of this compound shows impurities when analyzed by GC/HPLC. What are these impurities and how can I remove them?
Answer:
Several impurities can be present in the final product. The table below lists the most common impurities, their potential causes, and recommended purification methods.
| Impurity | Potential Cause | Recommended Purification Method |
| Pivalic Acid | Hydrolysis of unreacted pivaloyl chloride during the reaction or workup. | Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity. |
| Unreacted Pivaloyl Chloride | Incomplete reaction. | Wash the organic layer with water or a mild base. Pivaloyl chloride will hydrolyze to pivalic acid, which can then be removed by a basic wash. |
| Methylammonium Chloride | Byproduct of the reaction between methylamine and HCl. | This salt is highly soluble in water and can be effectively removed by washing the organic layer with water. |
| N,N-Dimethyltrimethylacetamide | Over-methylation of the product. This is generally less common with this specific reaction. | Fractional distillation can be used to separate the desired product from the dimethylated byproduct, as their boiling points will differ. |
Workflow for Impurity Removal:
Caption: Workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a typical experimental protocol for the synthesis of this compound?
A1: A common and effective method involves the reaction of pivaloyl chloride with methylamine.
Experimental Protocol:
-
Reaction Setup: To a solution of methylamine (2.1 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add pivaloyl chloride (1.0 equivalent) dropwise at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Workup:
-
Quench the reaction by slowly adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
-
Q2: What analytical techniques are suitable for assessing the purity of this compound?
A2: Several analytical techniques can be employed to determine the purity of the final product.
| Analytical Technique | Purpose | Typical Parameters |
| Gas Chromatography (GC) | To determine the percentage purity and identify volatile impurities. | Column: A non-polar or medium-polarity column (e.g., DB-5 or equivalent). Injector Temperature: 250 °C. Oven Program: Start at 50 °C, ramp to 250 °C. Detector: Flame Ionization Detector (FID). |
| High-Performance Liquid Chromatography (HPLC) | To quantify the product and non-volatile impurities. | Column: C18 reverse-phase column. Mobile Phase: A gradient of water and acetonitrile or methanol. Detector: UV detector at a low wavelength (e.g., 210 nm). |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To identify unknown impurities by their mass spectra. | Similar parameters to GC, coupled with a mass spectrometer. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the structure of the product and identify major impurities. | ¹H NMR and ¹³C NMR in a suitable deuterated solvent (e.g., CDCl₃). |
Q3: What are the key safety precautions to take during the synthesis of this compound?
A3: Safety is paramount in any chemical synthesis. Please adhere to the following precautions:
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Pivaloyl chloride is corrosive and lachrymatory. Methylamine is a flammable and corrosive gas. All manipulations involving these reagents should be performed in a well-ventilated fume hood.
-
Handling Reagents:
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Pivaloyl Chloride: Reacts with water, releasing HCl gas. Handle with care and avoid contact with skin and eyes.
-
Methylamine: Can be used as a solution in a solvent (e.g., THF, ethanol) or as a gas. Ensure proper handling to avoid inhalation.
-
-
Reaction Quenching: The quenching of the reaction with water can be exothermic. Add water slowly and with cooling if necessary.
Logical Relationship of Safety Measures:
Caption: Interrelation of hazards and required safety precautions.
Common issues and solutions when using N-Methyltrimethylacetamide as a solvent
Technical Support Center: N,N-Dimethylacetamide (DMAc) as a Solvent
A Note on Nomenclature: The term "N-Methyltrimethylacetamide" is not a standard chemical name for a common solvent. It is likely a misnomer for N,N-Dimethylacetamide (DMAc), a widely used polar aprotic solvent in research and industry. This guide will focus on the common issues and solutions associated with DMAc. N-Methylpivalamide is the correct name for this compound, but it is not typically used as a solvent.
Frequently Asked Questions (FAQs)
1. What is N,N-Dimethylacetamide (DMAc) and what are its primary applications?
N,N-Dimethylacetamide (DMAc) is a colorless, high-boiling, water-miscible liquid with a faint amine-like odor.[1] It is a polar aprotic solvent with excellent thermal stability and is a versatile solvent for a wide range of organic and inorganic compounds.[1][2] DMAc is widely used in the polymer industry for the production of fibers like polyacrylonitrile and spandex.[1][3] It also serves as a solvent in the manufacturing of pharmaceuticals, agrochemicals, dyes, coatings, and adhesives.[3][4][5]
2. What are the key safety concerns when handling DMAc?
DMAc is classified as a substance of very high concern (SVHC) due to its reproductive toxicity.[6][7] It is harmful if inhaled or absorbed through the skin and can cause serious eye irritation.[1][8] Chronic exposure may lead to liver damage.[9][10][11][12] It is crucial to handle DMAc in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][13]
3. How should I properly store DMAc?
DMAc should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[1][14][15] It is hygroscopic and can be sensitive to air, so storage under an inert atmosphere (e.g., nitrogen) is recommended.[14][15]
4. What are some suitable alternatives to DMAc?
Due to the reproductive toxicity of DMAc, safer alternatives are often sought.[16] Some potential replacements include N-butyl-2-pyrrolidinone (NBP), propylene carbonate, and dimethyl sulfoxide (DMSO) in combination with other solvents.[17] The suitability of an alternative depends on the specific application and may require experimental optimization.[17]
Troubleshooting Guide
Issue 1: My reaction is not proceeding as expected, or I'm observing unexpected side products.
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Possible Cause: The purity of the DMAc may be insufficient for your reaction. Common impurities include water, acetic acid, and dimethylamine.[18][19] Oxidized DMAc can also be a source of formaldehyde-related impurities.[20]
-
Solution:
-
Use a high-purity or anhydrous grade of DMAc.
-
For moisture-sensitive reactions, dry the solvent before use. Common drying agents include molecular sieves (3Å or 4Å) and calcium hydride (CaH2), followed by distillation under reduced pressure.[19]
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To remove acidic impurities like acetic acid, the DMAc can be treated with a base like potassium hydroxide followed by distillation.[21][22]
-
Issue 2: I'm having difficulty removing DMAc from my reaction mixture after the reaction is complete.
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Possible Cause: DMAc has a high boiling point (165-166 °C), making it difficult to remove by simple evaporation.[1]
-
Solution:
-
Aqueous Workup: Since DMAc is water-soluble, you can often remove it by washing the reaction mixture with water.[23] Extract your product with a water-immiscible organic solvent like diethyl ether or ethyl acetate.[23] Multiple extractions may be necessary.
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Azeotropic Distillation: For some applications, azeotropic distillation with a solvent like toluene can aid in the removal of DMAc.
-
Precipitation: If your product is a solid, you may be able to precipitate it by adding an anti-solvent to the reaction mixture.[23]
-
Issue 3: The color of my DMAc has turned yellow or brown.
-
Possible Cause: Discoloration can indicate the presence of impurities or degradation of the solvent, possibly due to exposure to air, light, or heat over time.[19]
-
Solution:
-
For non-critical applications, the solvent may still be usable.
-
For sensitive reactions, it is best to purify the solvent by distillation or use a fresh bottle.[19]
-
Quantitative Data
Table 1: Physical and Chemical Properties of N,N-Dimethylacetamide (DMAc)
| Property | Value | Reference(s) |
| CAS Number | 127-19-5 | [1][8] |
| Molecular Formula | C₄H₉NO | [1] |
| Molar Mass | 87.12 g/mol | [1] |
| Appearance | Colorless to slightly yellow liquid | [1] |
| Density | 0.94 g/cm³ at 20°C | [1] |
| Melting Point | -20 °C | [1] |
| Boiling Point | 165–166 °C | [1] |
| Flash Point | 70 °C (closed cup) | [1] |
| Autoignition Temperature | 490 °C | [1] |
| Water Solubility | Miscible | [1] |
Experimental Protocols
Protocol 1: Drying of N,N-Dimethylacetamide (DMAc) using Calcium Hydride
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Safety Precautions: Perform this procedure in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves. Calcium hydride reacts with water to produce flammable hydrogen gas.
-
Procedure: a. To a round-bottom flask equipped with a magnetic stir bar, add the DMAc to be dried. b. Carefully add calcium hydride (CaH₂) powder to the flask (approximately 3-5 lab spoons per liter of DMAc).[19] c. Stir the mixture at room temperature overnight (at least 10 hours).[19] d. Set up a distillation apparatus for distillation under reduced pressure. e. Heat the mixture to distill the DMAc. Collect the fraction that boils at the correct temperature for the applied pressure. f. Store the dried DMAc over activated molecular sieves (3Å or 4Å) in a tightly sealed container under an inert atmosphere.[19]
Protocol 2: Removal of DMAc from a Reaction Mixture by Aqueous Workup
-
Procedure: a. Transfer the reaction mixture containing your product and DMAc to a separatory funnel. b. Add deionized water to the separatory funnel. The amount of water should be at least equal to the volume of DMAc. c. Add a water-immiscible organic solvent in which your product is soluble (e.g., diethyl ether, ethyl acetate). d. Shake the separatory funnel vigorously, periodically venting to release any pressure. e. Allow the layers to separate. f. Drain the lower aqueous layer (containing the DMAc). g. Repeat the washing of the organic layer with fresh deionized water two or more times to ensure complete removal of DMAc. h. Collect the organic layer containing your product. i. Dry the organic layer over an appropriate drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to isolate your product.
Visualizations
Caption: Workflow for a typical chemical reaction using DMAc and subsequent purification.
Caption: A logical flowchart for troubleshooting low yield in reactions using DMAc.
References
- 1. Dimethylacetamide ( DMAc : DMA ) N,N-Dimethylacetamide - Polar high bp solvent - 100ml - SYNTHETIKA [synthetikaeu.com]
- 2. caloongchem.com [caloongchem.com]
- 3. N,N-dimethylacetamide (DMAC) - a high-performance polar solvent with wide applications - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 4. Introduction and properties of dimethylacetamide - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 5. nbinno.com [nbinno.com]
- 6. Dimethylacetamide - Wikipedia [en.wikipedia.org]
- 7. afirm-group.com [afirm-group.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. New insights into the treatment of real N,N-dimethylacetamide contaminated wastewater using a membrane bioreactor and its membrane fouling implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Health risks of N,N-dimethylacetamide (DMAC) in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. akkim.com.tr [akkim.com.tr]
- 14. fishersci.com [fishersci.com]
- 15. thermofishersci.in [thermofishersci.in]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Mechanistic insight into oxidized N,N-dimethylacetamide as a source of formaldehyde related derivatives - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 21. US3959371A - Process for the purification of N,N-dimethylacetamide - Google Patents [patents.google.com]
- 22. US6946060B2 - Purification of N,N-dimethylacetamide - Google Patents [patents.google.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: N-Methyltrimethylacetamide (N-Methylpivalamide) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of N-Methyltrimethylacetamide (also known as N-Methylpivalamide or N,2,2-Trimethylpropanamide).
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common and direct methods for synthesizing this compound involve the reaction of a pivaloyl derivative with methylamine. The two primary pivaloyl sources are pivaloyl chloride and pivalic anhydride.
Q2: Which synthetic route is generally preferred, using pivaloyl chloride or pivalic anhydride?
A2: The choice between pivaloyl chloride and pivalic anhydride depends on factors such as cost, availability, and reaction scale. Pivaloyl chloride is often more reactive and may lead to faster reaction times.[1][2] However, it also generates hydrochloric acid as a byproduct, which needs to be neutralized. Pivalic anhydride is less reactive but may offer a cleaner reaction profile with pivalic acid as the only major byproduct, which can be easier to remove than the salts formed from HCl neutralization.[3][4] Using pivaloyl chloride is a widely practiced method for amide bond formation.[1]
Q3: What are the expected yield and purity for the synthesis of this compound?
A3: While specific yields can vary based on the exact protocol and scale, similar acylation reactions report high yields, often exceeding 90%.[1] With proper workup and purification, a high purity of >98% can be expected, which can be assessed by techniques like TLC and NMR spectroscopy.
Q4: What are the key safety precautions to consider during the synthesis?
A4: Pivaloyl chloride is a corrosive and moisture-sensitive reagent and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Methylamine is a flammable and toxic gas or solution and should also be handled with care in a well-ventilated area. The reaction may be exothermic, so proper temperature control is crucial.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Inefficient Acylation | Ensure dropwise addition of pivaloyl chloride to the methylamine solution, especially at the beginning of the reaction. | A rapid addition can lead to localized heating and potential side reactions, reducing the yield of the desired amide. |
| Verify the quality and dryness of the solvent (e.g., DCM). | Moisture in the solvent can hydrolyze the pivaloyl chloride, reducing the amount available to react with methylamine. | |
| Check the stoichiometry of the reagents. A slight excess of the amine may be beneficial. | Ensuring an adequate amount of the nucleophile (methylamine) is present can drive the reaction to completion.[2] | |
| Loss of Product During Workup | Ensure the pH of the aqueous layer is basic before extraction if an acid scavenger like triethylamine was used. | The product, being an amide, is generally stable to mild acid and base, but ensuring the correct pH can optimize partitioning into the organic layer during extraction. |
| Perform multiple extractions with the organic solvent. | Multiple smaller volume extractions are more efficient at recovering the product from the aqueous layer than a single large volume extraction. | |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). | TLC can confirm the consumption of the starting materials and the formation of the product. If the reaction has stalled, consider extending the reaction time or gently warming the mixture.[1] |
Issue 2: Impure Product After Workup
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of Unreacted Pivaloyl Chloride/Pivalic Acid | Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). | This will neutralize and remove any remaining acidic impurities like pivaloyl chloride (by hydrolysis to pivalic acid) and pivalic acid itself.[1] |
| Presence of Amine Salt (e.g., Methylammonium Chloride) | Wash the organic layer with water. | The salt byproduct formed from the reaction of methylamine with HCl is water-soluble and can be removed by aqueous washing.[2] |
| Presence of Unreacted Pivalic Anhydride | If pivalic anhydride was used, consider purification by fractional distillation under reduced pressure. | Pivalic anhydride has a high boiling point, making its removal by simple evaporation challenging.[1] |
| Other Organic Impurities | Purify the crude product by fractional distillation under reduced pressure or column chromatography. | Distillation is an effective method for purifying liquid products with different boiling points from impurities. Column chromatography can be used for more challenging separations. |
Data Presentation
Table 1: Summary of a Typical Synthesis of this compound from Pivaloyl Chloride and Methylamine
| Parameter | Value / Description | Notes |
| Reactant 1 | Pivaloyl Chloride | 1.0 equivalent |
| Reactant 2 | Methylamine | 2.1 equivalents (as a solution in THF or as a gas)[2] |
| Solvent | Dichloromethane (DCM) | Anhydrous |
| Base (Acid Scavenger) | Triethylamine or excess Methylamine | 1.0 - 1.2 equivalents if triethylamine is used |
| Reaction Temperature | 0 °C to room temperature | The initial addition is often done at 0 °C to control the exotherm.[1] |
| Reaction Time | 1 - 4 hours | Monitor by TLC for completion. |
| Workup | Aqueous wash with water, NaHCO₃ solution, and brine. | To remove salts and acidic impurities.[1] |
| Purification | Fractional distillation under reduced pressure. | N-Methylpivalamide has a boiling point of 105-110 °C at 20 mmHg.[5] |
| Expected Yield | > 90% | Based on similar acylation reactions. |
| Expected Purity | > 98% | Assessed by NMR and/or GC-MS. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Pivaloyl Chloride
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add a solution of methylamine (2.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM). If using a base like triethylamine, add it to the methylamine solution (1.1 equivalents).
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Cooling: Cool the flask in an ice bath to 0 °C.
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Addition of Pivaloyl Chloride: Add pivaloyl chloride (1.0 equivalent) dropwise to the stirred methylamine solution over 30 minutes, maintaining the temperature below 10 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.
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Monitoring: Monitor the progress of the reaction by TLC until the starting material (pivaloyl chloride) is consumed.
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Workup:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl (if excess methylamine was used), saturated aqueous NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
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Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude oil by fractional distillation under reduced pressure to obtain pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting workflow for common synthesis issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. N-Methylpivalamide [webbook.nist.gov]
Technical Support Center: N-Methyltrimethylacetamide Reaction Scale-Up
This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming common challenges encountered during the reaction scale-up of N-Methyltrimethylacetamide.
Troubleshooting Guide
| Symptom / Issue | Potential Cause | Recommended Action |
| 1. Reaction Temperature Spikes (Exotherm) | Inadequate heat removal due to decreased surface area-to-volume ratio at a larger scale. | - Characterize the reaction enthalpy using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) on a small scale. - Ensure the pilot or production reactor's cooling system has the capacity to handle the total heat output of the reaction. - Consider a semi-batch process where one reactant is added portion-wise to control the rate of heat generation. - Improve agitation to enhance heat transfer to the reactor jacket. |
| 2. Incomplete Conversion or Slow Reaction Rate | Poor mixing leading to localized concentration gradients and "hot spots" or "cold spots". | - Evaluate the mixing efficiency of the larger reactor. The impeller type, agitation speed, and reactor geometry are critical factors. - Ensure reactants are adequately dispersed. For heterogeneous reactions, ensure efficient mass transfer between phases. - Re-optimize reaction temperature and concentration for the larger scale, as optimal conditions may differ from the lab scale. |
| 3. Increased Impurity Profile | - Side reactions becoming more prevalent due to longer reaction times or localized high temperatures. - Degradation of starting materials or product under prolonged reaction conditions at scale. | - Analyze the impurity profile to identify the structure of byproducts. This can provide insights into the undesired reaction pathways. - Re-evaluate the choice of coupling reagents. While effective at a small scale, some may lead to difficult-to-remove byproducts at an industrial scale. - Consider "greener" and more efficient coupling reagents or catalytic methods for amide bond formation. |
| 4. Difficult Product Isolation and Purification | - Byproducts from coupling reagents (e.g., ureas from carbodiimides) complicating work-up. - Unreacted starting materials remaining in the product. - Formation of emulsions during aqueous work-up. | - Select coupling reagents that produce easily removable byproducts (e.g., water-soluble ureas). - Optimize the reaction stoichiometry and conditions to drive the reaction to completion, minimizing residual starting materials. - For purification, explore alternatives to chromatography for large-scale production, such as crystallization or distillation. - If distillation is used, be aware of potential corrosion issues, especially if acidic or basic reagents are present. Neutralization may be required, but this can introduce salts that may need to be removed.[1] |
| 5. Batch-to-Batch Inconsistency | - Variability in the quality of raw materials (e.g., starting materials, solvents, reagents). - Inconsistent control over reaction parameters (temperature, addition rates, mixing). | - Establish strict quality control specifications for all incoming raw materials. - Implement robust process analytical technology (PAT) to monitor and control critical process parameters in real-time. - Ensure detailed and standardized operating procedures (SOPs) are followed for every batch. |
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis is highly exothermic. How can I safely scale it up?
A1: Managing exothermic reactions is a critical safety and quality consideration during scale-up. The key is to understand and control the heat generation.
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Thermal Hazard Assessment: Before scaling up, it is crucial to determine the heat of reaction. This can be done using reaction calorimetry to understand the maximum adiabatic temperature rise.
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Controlled Addition: Instead of a batch process where all reactants are mixed at once, a semi-batch approach is recommended. This involves the controlled addition of one of the reactants to manage the rate of heat evolution.
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Efficient Heat Removal: The reactor must have a cooling system capable of removing the heat generated. The efficiency of heat removal is dependent on the heat transfer coefficient, the surface area for heat exchange, and the temperature difference between the reaction mixture and the cooling medium. As the reactor volume increases, the surface area-to-volume ratio decreases, making heat removal less efficient.[2]
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Agitation: Good mixing is essential to prevent localized hot spots and ensure uniform temperature throughout the reactor.
Q2: I am observing new impurities in my scaled-up reaction that were not present in the lab. Why is this happening and what can I do?
A2: The appearance of new impurities at scale is a common issue and can be attributed to several factors:
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Longer Reaction Times: Reactions at a larger scale often have longer processing times (heating, cooling, transfers), which can lead to the degradation of reactants, intermediates, or the final product.
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Temperature Variations: Inadequate mixing can lead to localized areas of high temperature, which can accelerate side reactions.
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Raw Material Quality: Impurities in starting materials that were insignificant at the lab scale can become problematic in larger quantities.
To address this, you should:
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Identify the Impurities: Use analytical techniques like LC-MS or GC-MS to identify the structure of the new impurities. This will help in understanding their formation mechanism.
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Optimize Reaction Conditions: You may need to re-optimize the reaction temperature, time, and stoichiometry for the larger scale to minimize the formation of these byproducts.
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Purification Strategy: Develop a robust purification strategy, such as crystallization or distillation, to effectively remove these impurities at scale.
Q3: What are the key considerations for choosing a solvent for the large-scale synthesis of this compound?
A3: Solvent selection for industrial-scale synthesis involves a balance of performance, safety, environmental impact, and cost.
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Solubility: The solvent must effectively dissolve the reactants to ensure a homogeneous reaction.
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Reactivity: The solvent should be inert under the reaction conditions.
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Boiling Point: The boiling point should be suitable for the desired reaction temperature and allow for easy removal during work-up without requiring excessively high temperatures or deep vacuum.
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Safety and Environmental: Solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common in the lab but have significant health and environmental concerns.[1] Consider greener alternatives where possible.
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Cost and Availability: The cost and availability of the solvent in large quantities are important practical considerations for commercial manufacturing.
Experimental Protocols
While a specific protocol for this compound is not available, a general procedure for the synthesis of a similar amide, N-methylacetamide, from acetic acid and methylamine is provided below for illustrative purposes. This can serve as a starting point for development.
Representative Lab-Scale Synthesis of N-methylacetamide
| Parameter | Value |
| Reactants | Acetic Acid, Monomethylamine |
| Reaction Temperature | 70-80 °C |
| Reaction Time | 2 hours |
| Post-Reaction Steps | 1. Distillation to remove water (at atmospheric pressure). 2. Vacuum distillation to remove unreacted acetic acid. 3. Fractional distillation of the final product. |
Note: For the synthesis of this compound, one would likely start with trimethylacetic acid (pivalic acid) and N-methylamine. The reaction conditions would require optimization.
Visualizations
Caption: Workflow for troubleshooting this compound reaction scale-up challenges.
Caption: Decision tree for managing exothermic reactions during scale-up.
References
Preventing decomposition of N-Methyltrimethylacetamide during reactions
Welcome to the Technical Support Center for N-Methyltrimethylacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during chemical reactions. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered in experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, also known as N-methylpivalamide, is a tertiary amide with the chemical formula C6H13NO.[1][2] Its structure features a bulky tert-butyl group attached to the carbonyl carbon, which imparts significant steric hindrance. This characteristic can influence its reactivity and stability. It is primarily used as a solvent and as an intermediate in organic synthesis.
Q2: What are the primary pathways for the decomposition of this compound?
Based on the general chemistry of amides, the two primary decomposition pathways for this compound are:
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Hydrolysis: This is the cleavage of the amide bond by water, which can be catalyzed by acid or base, to yield trimethylacetic acid (pivalic acid) and methylamine. Due to the steric hindrance of the trimethylacetyl group, this process is generally slower compared to the hydrolysis of less hindered amides.[3][4]
Q3: How does steric hindrance from the trimethylacetyl group affect the stability of this compound?
The bulky trimethylacetyl (pivaloyl) group sterically hinders the approach of nucleophiles, such as water or hydroxide ions, to the carbonyl carbon. This steric hindrance increases the activation energy for nucleophilic acyl substitution reactions, including hydrolysis, making this compound more resistant to decomposition under certain conditions compared to less sterically hindered amides like N-methylacetamide.[3][6][7]
Troubleshooting Guide
This guide addresses specific issues you might encounter during reactions involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product and presence of trimethylacetic acid and methylamine byproducts. | Amide bond hydrolysis. This can be caused by the presence of water and acidic or basic conditions, especially at elevated temperatures. | 1. Ensure anhydrous reaction conditions: Use dry solvents and reagents. Consider using a drying agent or performing the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Control pH: If possible, maintain a neutral pH. If acidic or basic conditions are required for your reaction, consider running the reaction at a lower temperature to minimize hydrolysis. 3. Minimize reaction time: Prolonged reaction times, even under mild conditions, can lead to increased hydrolysis. Monitor the reaction progress and work it up as soon as it is complete. |
| Reaction mixture turns dark or unexpected side products are observed at high temperatures. | Thermal decomposition. this compound may be degrading due to excessive heat. | 1. Lower the reaction temperature: If the desired reaction can proceed at a lower temperature, this will minimize thermal decomposition. 2. Use a milder heat source: Employ an oil bath or a heating mantle with precise temperature control to avoid localized overheating. 3. Consider alternative synthetic routes: If high temperatures are unavoidable and decomposition is significant, explore alternative pathways to your target molecule that do not require harsh conditions. |
| Difficulty in achieving complete reaction with this compound as a reactant. | Steric hindrance. The bulky trimethylacetyl group can slow down desired reactions, leading to incomplete conversion. | 1. Increase reaction time or temperature cautiously: While this can help overcome the steric barrier, be mindful of potential decomposition (see above). 2. Use a more reactive reagent or catalyst: A stronger nucleophile or a more efficient catalyst may be needed to react with the sterically hindered amide. 3. Consider activation of the amide: In some cases, the amide itself can be activated to make it more susceptible to reaction. |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Minimizing this compound Hydrolysis
This protocol describes a hypothetical substitution reaction where this compound is used as a solvent, and its stability is crucial.
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Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.
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Reagents and Solvent: Use anhydrous this compound as the solvent. Ensure all other reagents are of anhydrous grade.
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Reaction Setup: Assemble the reaction under a positive pressure of nitrogen. Add the starting materials and any catalysts to the reaction flask.
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Solvent Addition: Add the anhydrous this compound via a syringe or cannula.
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Reaction Conditions: Stir the reaction mixture at the desired temperature, monitoring the progress by a suitable analytical technique (e.g., TLC, LC-MS).
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Work-up: Once the reaction is complete, quench the reaction with a non-aqueous workup if possible. If an aqueous workup is necessary, use cold, deionized water and perform the extraction quickly to minimize contact time.
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Purification: Purify the product using standard techniques such as column chromatography or distillation.
Protocol 2: Analysis of this compound Decomposition by HPLC
This method can be used to quantify the extent of decomposition in a reaction mixture.
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Sample Preparation: Withdraw an aliquot from the reaction mixture and dilute it with a suitable solvent (e.g., acetonitrile). If necessary, quench the reaction in the aliquot with a neutralizing agent.
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HPLC System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
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Column: A C18 reverse-phase column is typically suitable for separating the amide from its potential hydrolysis products.
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Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a common mobile phase for such separations.
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Detection: Monitor the elution at a wavelength where this compound and its expected decomposition products (trimethylacetic acid and methylamine derivatives) have absorbance.
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Quantification: Create a calibration curve with known concentrations of pure this compound to quantify its remaining amount in the sample. The appearance of peaks corresponding to trimethylacetic acid and methylamine can confirm hydrolysis.
Visualizations
Caption: Decomposition pathways of this compound.
Caption: Troubleshooting flowchart for this compound reactions.
References
- 1. N-Methylpivalamide [webbook.nist.gov]
- 2. N-Methylpivalamide [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]
- 5. N-Methylacetamide | C3H7NO | CID 6582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N-Methylacetamide Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying N-Methylacetamide reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude N-Methylacetamide reaction mixture?
A1: Common impurities often include unreacted starting materials and byproducts from the synthesis. The synthesis of N-Methylacetamide typically involves the reaction of acetic acid and methylamine.[1][2][3] Therefore, the primary impurities are:
-
Methylamine: Unreacted starting material.[3]
-
Acetate Salts: Formed if a base (e.g., potassium hydroxide) is used to neutralize excess acetic acid before distillation.[1]
Q2: What are the primary methods for purifying N-Methylacetamide?
A2: The most common and effective purification techniques for N-Methylacetamide are:
-
Fractional Distillation (under vacuum): This is the preferred method for separating N-Methylacetamide from less volatile impurities like acetic acid and salts, and more volatile components like water and methylamine.[1][2][3]
-
Fractional Crystallization from the melt: This technique can be used to achieve high purity by slowly cooling the molten N-Methylacetamide, allowing for the formation of pure crystals.[3]
Q3: Why is vacuum distillation recommended for N-Methylacetamide?
A3: N-Methylacetamide has a relatively high boiling point (206 °C at atmospheric pressure). Distillation at this temperature can lead to decomposition or the formation of side products. Vacuum distillation allows for the distillation to be carried out at a lower temperature, which helps to prevent thermal degradation and improve the purity of the final product.[1][2]
Q4: Can I use a neutralization step before distillation?
A4: Yes, you can neutralize excess acetic acid with a base like potassium hydroxide.[1] However, this will form acetate salts which are non-volatile and will remain in the distillation flask.[1] While this removes the volatile acetic acid impurity, the accumulation of these salts can complicate the distillation process and require frequent cleaning of the apparatus.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of N-Methylacetamide.
Problem 1: Low yield after distillation.
| Possible Cause | Suggested Solution |
| Incomplete Reaction: | Ensure the initial amidation reaction has gone to completion. Monitor the reaction using an appropriate analytical technique (e.g., TLC, GC, NMR). |
| Product Loss During Water/Acid Removal: | Carefully control the distillation conditions. When removing water and acid, monitor the pH and temperature to avoid co-distillation of the product.[1][2] |
| Thermal Decomposition: | Use vacuum distillation to lower the boiling point of N-Methylacetamide and prevent decomposition.[1][2] |
| Leaks in the Distillation Apparatus: | Ensure all joints in the distillation setup are properly sealed to maintain the vacuum and prevent loss of volatile product. |
Problem 2: Product is contaminated with acetic acid.
| Possible Cause | Suggested Solution |
| Inefficient Fractional Distillation: | Use a fractionating column with a higher number of theoretical plates to improve separation. Optimize the reflux ratio during distillation. |
| Azeotrope Formation: | While not explicitly reported for N-Methylacetamide and acetic acid, consider the possibility. Altering the pressure of the distillation can sometimes help to break azeotropes. |
| Incomplete Neutralization: | If using a neutralization step, ensure that a sufficient amount of base is added to react with all the excess acetic acid. Monitor the pH of the mixture. |
Problem 3: The final product is wet (contains water).
| Possible Cause | Suggested Solution |
| Incomplete Removal of Water Byproduct: | Before the final product distillation, ensure that all water is removed. This can be done by a preliminary distillation step at atmospheric pressure, heating to around 100 °C.[1][2] |
| Hygroscopic Nature of the Product: | N-Methylacetamide is hygroscopic. Handle and store the purified product under anhydrous conditions (e.g., in a desiccator or under an inert atmosphere). |
| Contamination from Solvents: | Ensure all glassware is thoroughly dried before use. If any solvents are used during workup, ensure they are anhydrous. |
Experimental Protocols
Protocol 1: Purification of N-Methylacetamide by Fractional Distillation
This protocol is based on the methods described for the purification of N-methylacetamide.[1][2]
Objective: To purify crude N-Methylacetamide containing water, acetic acid, and methylamine.
Materials:
-
Crude N-Methylacetamide
-
Fractional distillation apparatus (including a fractionating column, condenser, and receiving flasks)
-
Vacuum pump
-
Heating mantle
-
pH test paper or pH meter
Procedure:
-
Water Removal:
-
Set up the fractional distillation apparatus for distillation at atmospheric pressure.
-
Charge the distillation flask with the crude N-Methylacetamide.
-
Collect the water distillate. Monitor the pH of the distillate; stop this step once the distillate is no longer acidic.[1]
-
-
Acid Removal:
-
Allow the apparatus to cool.
-
Reconfigure the setup for vacuum distillation.
-
Apply vacuum (e.g., 0.096 MPa).[2]
-
Gradually heat the mixture. The temperature of the liquid in the flask should be controlled at 125-135 °C.[2]
-
Collect the fraction containing acetic acid, which will distill at a lower temperature than N-Methylacetamide under vacuum.
-
-
Product Distillation:
-
After the acetic acid has been removed, increase the temperature to distill the N-Methylacetamide.
-
Collect the pure N-Methylacetamide fraction at the appropriate boiling point for the applied vacuum.
-
Continue distillation until the product is evaporated to dryness.[2]
-
Quantitative Data Summary:
| Step | Parameter | Value | Reference |
| Amination Reaction | Temperature | 70-80 °C | [1][2] |
| Time | 2 hours | [1][2] | |
| Water Distillation | Temperature | ~100 °C | [1][2] |
| Pressure | Atmospheric | [1][2] | |
| Acid Distillation | Vacuum | 0.096 MPa | [2] |
| Liquid Temperature | 125-135 °C | [2] | |
| Final Product | Yield | ~210kg from 200kg Acetic Acid | [2] |
Visualizations
Workflow for N-Methylacetamide Purification
Caption: A workflow diagram illustrating the synthesis and subsequent multi-step distillation process for the purification of N-Methylacetamide.
Troubleshooting Logic for Low Purification Yield
Caption: A logical diagram for troubleshooting low yield issues during the purification of N-Methylacetamide, linking potential causes to their respective solutions.
References
Managing viscosity of N-Methyltrimethylacetamide in experimental setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing the viscosity of N-Methylacetamide in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the viscosity of pure N-Methylacetamide?
The viscosity of N-Methylacetamide is dependent on temperature. As the temperature increases, the viscosity decreases. The table below summarizes the dynamic viscosity at different temperatures.[1][2]
Q2: How does temperature affect the viscosity of N-Methylacetamide solutions?
For N-Methylacetamide and its solutions, viscosity generally decreases as the temperature is increased.[3][4] This is a critical parameter to control when precise viscosity is required for an experiment.
Q3: How does mixing N-Methylacetamide with other solvents affect its viscosity?
The viscosity of a solvent mixture containing N-Methylacetamide depends on the nature of the co-solvent and the interactions between the molecules. The resulting viscosity can be higher or lower than that of the pure components. For example, in binary mixtures with alcohols, the viscosity can vary non-linearly with the mole fraction of the components.
Q4: What are common laboratory materials compatible with N-Methylacetamide?
N-Methylacetamide is a polar aprotic solvent. Generally, it is compatible with glass and stainless steel. However, its compatibility with various plastics and elastomers can vary. It is crucial to consult a detailed chemical compatibility chart or perform a small-scale immersion test with the specific material and experimental conditions (temperature, duration) before large-scale use.
Q5: What safety precautions should be taken when handling N-Methylacetamide?
N-Methylacetamide is a stable, combustible liquid. It is incompatible with strong oxidizing agents.[2] When heated to decomposition, it may emit toxic fumes of nitrogen oxides.[2] Always handle N-Methylacetamide in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Troubleshooting Guide
This guide addresses common issues related to the viscosity of N-Methylacetamide in experimental setups.
Problem: Measured viscosity is too high.
High viscosity can lead to issues with pumping, mixing, and dispensing of N-Methylacetamide solutions.
-
Possible Cause 1: Low Temperature
-
Solution: Increase the temperature of the experimental setup. Ensure the entire fluid path is uniformly heated to the desired temperature. Refer to the viscosity data table for the expected viscosity at different temperatures.
-
-
Possible Cause 2: Incorrect Concentration
-
Solution: Verify the concentration of all components in the solution. If a co-solvent is being used, ensure the mixing ratio is correct. The addition of certain solutes or co-solvents can significantly increase viscosity.
-
-
Possible Cause 3: Contamination
-
Solution: Ensure the N-Methylacetamide and any other solvents or solutes are pure. Contaminants can sometimes lead to unexpected increases in viscosity.
-
Problem: Measured viscosity is too low.
Low viscosity can affect coating applications, reaction kinetics, or other processes where a specific fluid resistance is required.
-
Possible Cause 1: High Temperature
-
Solution: Decrease the temperature of the experimental setup. Use a cooling bath or a temperature-controlled circulator to maintain the desired lower temperature.
-
-
Possible Cause 2: Incorrect Concentration
-
Solution: Double-check the concentration of the solution. A lower concentration of a high-viscosity solute or a higher concentration of a low-viscosity co-solvent will decrease the overall viscosity.
-
Problem: Viscosity is inconsistent or drifting over time.
Inconsistent viscosity can lead to poor reproducibility of experimental results.
-
Possible Cause 1: Temperature Fluctuations
-
Solution: Ensure precise and stable temperature control of the entire experimental setup. Even small temperature variations can lead to noticeable changes in viscosity.
-
-
Possible Cause 2: Solvent Evaporation
-
Solution: If using a volatile co-solvent, ensure the system is properly sealed to prevent evaporation. Changes in the solvent composition over time will alter the viscosity.
-
-
Possible Cause 3: Chemical Reaction or Degradation
-
Solution: Verify the chemical stability of all components in the solution under the experimental conditions. Degradation or reaction of components can lead to changes in the fluid's properties.
-
Data Presentation
Table 1: Viscosity of Pure N-Methylacetamide at Different Temperatures
| Temperature (°C) | Temperature (K) | Dynamic Viscosity (cP) |
| 30 | 303.15 | 3.65[1][2] |
| 35 | 308.15 | 3.23[1][2] |
| 40 | 313.15 | 3.012[1][2] |
Experimental Protocols
Methodology for Viscosity Measurement
A rotational viscometer is a suitable instrument for measuring the dynamic viscosity of N-Methylacetamide solutions.
Apparatus:
-
Rotational viscometer with appropriate spindle
-
Temperature-controlled sample holder or water bath
-
Calibrated thermometer
-
Glass beaker or sample container
Procedure:
-
Calibration: Ensure the viscometer is calibrated according to the manufacturer's instructions using a standard fluid of known viscosity.
-
Sample Preparation: Prepare the N-Methylacetamide solution of the desired concentration. Ensure all components are fully dissolved and the solution is free of air bubbles.
-
Temperature Control: Place the sample in the temperature-controlled holder and allow it to equilibrate to the target temperature. Verify the temperature with a calibrated thermometer.
-
Spindle Selection: Choose a spindle appropriate for the expected viscosity range of the sample.
-
Measurement:
-
Immerse the spindle into the sample up to the marked immersion depth.
-
Set the desired rotational speed (RPM).
-
Allow the reading to stabilize before recording the viscosity value.
-
It is good practice to take measurements at multiple RPMs to check for Newtonian behavior (viscosity independent of shear rate).
-
-
Data Recording: Record the temperature and the corresponding viscosity reading.
-
Cleaning: Thoroughly clean the spindle and sample container after each measurement to prevent cross-contamination.
Mandatory Visualization
Caption: Troubleshooting decision tree for viscosity issues.
References
N-Methyltrimethylacetamide side reaction pathways and mitigation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-Methyltrimethylacetamide (N-Methylpivalamide), a sterically hindered secondary amide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and handling of this compound.
Question: I am attempting to synthesize this compound using a standard peptide coupling reagent but am observing very low to no product formation. What is the likely cause and how can I resolve this?
Answer:
The primary challenge in synthesizing this compound is the significant steric hindrance around the carbonyl group of pivalic acid (trimethylacetic acid) and the nitrogen of N-methylamine. This steric bulk slows down the nucleophilic attack of the amine on the activated carboxylic acid, leading to poor yields with many common coupling reagents.[1][2]
Recommended Mitigation Strategy:
For sterically hindered amides, alternative synthetic routes that are less sensitive to steric effects are often more successful. A highly effective method is the coupling of a Grignard reagent with an isocyanate.[1][3]
Question: My reaction mixture shows the formation of my desired product, but it is contaminated with significant byproducts. How can I identify the source of these impurities and prevent their formation?
Answer:
Byproducts in amide coupling reactions often originate from the coupling reagent itself.[4][5] The identity of the byproduct depends on the class of reagent used.
-
Carbodiimides (e.g., DCC, EDC): These form urea byproducts (e.g., dicyclohexylurea from DCC).[4][6]
-
Onium Salts (e.g., HBTU, HATU): These can react with the amine nucleophile to form guanidinium byproducts.[5] This is especially problematic if the amine is added before the carboxylic acid is fully activated.
-
Phosphonium Salts (e.g., PyBOP): While these avoid the formation of guanidinium byproducts, they produce carcinogenic hexamethylphosphoramide (HMPA) as a byproduct.[6]
Mitigation Strategies:
-
Optimize Order of Addition: For onium salt reagents, ensure the carboxylic acid is pre-activated before adding the amine to minimize the formation of guanidinium byproducts.[5]
-
Select Reagents with Favorable Byproduct Properties:
-
Purification: Dicyclohexylurea (DCU), the byproduct of DCC, is largely insoluble in most organic solvents and can often be removed by filtration.[6]
Question: I am concerned about the degradation of my this compound product during aqueous workup or storage. What is the primary degradation pathway and how can I avoid it?
Answer:
The primary degradation pathway for amides is hydrolysis, which cleaves the amide bond to yield a carboxylic acid and an amine. While amides are generally stable, this reaction is promoted by acidic or basic conditions.[7][8] Sterically hindered amides can be particularly resistant to hydrolysis, but it can still occur under forcing conditions.[9][10]
Mitigation Strategies:
-
Maintain Neutral pH: During workup and purification, use neutral or buffered aqueous solutions to prevent acid or base-catalyzed hydrolysis.
-
Anhydrous Conditions: Store the purified product under anhydrous conditions to minimize contact with water.
-
Avoid Strong Acids and Bases: Be aware that even seemingly mild conditions, such as silica gel chromatography (which can be slightly acidic), could potentially contribute to degradation over time.
Frequently Asked Questions (FAQs)
What is this compound?
This compound is the common name for the chemical compound N-Methylpivalamide.[11][12] It is a sterically hindered secondary amide with the chemical formula C₆H₁₃NO.
What are the main side reactions to consider during amide bond formation?
Besides the formation of byproducts from the coupling reagent, a key side reaction, particularly in peptide synthesis or with chiral substrates, is epimerization or racemization at the α-carbon of the carboxylic acid.[6] This can occur when using carbodiimide reagents, but can be minimized by adding 1-hydroxybenzotriazole (HOBt).[6]
How can I monitor the progress of my reaction and identify byproducts?
Standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are essential for monitoring reaction progress and identifying the formation of both the desired product and any byproducts.
Data Summary
The choice of coupling reagent is critical in amide synthesis. The following table summarizes common coupling reagents and their associated byproducts.
| Reagent Class | Examples | Common Byproducts | Mitigation & Removal |
| Carbodiimides | DCC, DIC, EDC | Ureas (e.g., DCU) | DCU is insoluble and can be filtered. EDC and its urea are water-soluble and can be removed by aqueous extraction.[6] |
| Onium Salts | HBTU, HATU | Guanidinium byproducts | Pre-activate the carboxylic acid before adding the amine.[5] |
| Phosphonium Salts | PyBOP, BOP | Phosphoramide derivatives (e.g., HMPA) | Use with caution due to the toxicity of byproducts like HMPA.[6] |
| Anhydrides | T3P | Phosphonic acids | Byproducts are typically water-soluble and easily removed by extraction.[4] |
Experimental Protocols
Protocol 1: Synthesis of a Sterically Hindered Amide via Grignard Reaction
This protocol is adapted from methodologies reported for the synthesis of sterically hindered amides.[1]
-
Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the desired isocyanate (1.0 equivalent) in an anhydrous ethereal solvent (e.g., THF or diethyl ether).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Grignard Reagent: Slowly add the Grignard reagent (e.g., methylmagnesium bromide, 1.05 equivalents) dropwise to the cooled isocyanate solution via a syringe.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Protocol 2: General Amide Coupling with DIC/HOBt to Minimize Racemization
This protocol is a standard procedure for amide bond formation using a carbodiimide with an additive to suppress side reactions.[6]
-
Setup: To a round-bottom flask, add the carboxylic acid (1.0 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.0 equivalent).
-
Dissolution: Dissolve the solids in a suitable aprotic solvent (e.g., DMF or DCM).
-
Activation: Add diisopropylcarbodiimide (DIC) (1.1 equivalents) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, filter off the diisopropylurea byproduct if it has precipitated. If the reaction was performed in a water-miscible solvent like DMF, dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by chromatography or recrystallization.
Visualizations
The following diagrams illustrate key pathways and logical workflows relevant to the synthesis of this compound.
Caption: Amide coupling reaction and common side reaction pathways.
References
- 1. ojs.chimia.ch [ojs.chimia.ch]
- 2. View of The Synthesis of Sterically Hindered Amides [chimia.ch]
- 3. researchgate.net [researchgate.net]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. N-Methylpivalamide [webbook.nist.gov]
- 12. N-Methylpivalamide [webbook.nist.gov]
Optimizing temperature and pressure for N-Methyltrimethylacetamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of N-Methylacetamide. Given the potential ambiguity of "N-Methyltrimethylacetamide," we are addressing the synthesis of the more common and structurally related compound, N-Methylacetamide. The protocols and data presented can be adapted for derivatives with appropriate modifications.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for N-Methylacetamide synthesis?
A1: Common methods for synthesizing N-Methylacetamide include the reaction of methylamine with hot acetic acid or acetic anhydride.[1] Another approach involves the reaction of acetic acid with methylamine.[2]
Q2: What are the typical reaction temperatures for the synthesis of N-Methylacetamide from acetic acid and methylamine?
A2: The reaction is typically carried out at a temperature of 70-80°C.[2][3]
Q3: Is pressure a critical parameter in the synthesis of N-Methylacetamide?
A3: While a slight increase in pressure can be expected, especially in microwave-assisted synthesis, it is not generally a critical parameter that requires external control, provided the reaction is performed in a suitable vessel.[1] For distillative purification, reduced pressure is often employed.[2]
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of starting materials and the formation of the product.
Q5: What are the key purification steps for N-Methylacetamide?
A5: After the reaction is complete, the typical workup involves quenching the reaction, followed by extraction with an organic solvent. The crude product is then purified by fractional distillation under reduced pressure to obtain pure N-Methylacetamide.[2][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | - Ensure the reaction is stirred for a sufficient duration (e.g., 2 hours at 70-80°C for the acetic acid and methylamine method).[2]- Consider using a slight excess of one of the reactants. |
| Loss of product during workup. | - Ensure complete extraction by using an appropriate solvent and performing multiple extractions.- Carefully control the temperature and pressure during distillation to avoid loss of the product. | |
| Side reactions. | - Maintain the recommended reaction temperature, as higher temperatures can lead to decomposition or unwanted side products.[5] | |
| Presence of Impurities | Unreacted starting materials. | - Optimize reaction time and temperature to ensure complete conversion.- Purify the product thoroughly using fractional distillation.[2] |
| Formation of byproducts. | - The presence of free acetic acid is a common issue; this can be addressed by neutralization with a base like potassium hydroxide before distillation, though this may form acetate salts.[2] | |
| Difficulty in Product Purification | Co-elution of product and byproducts. | - If distillation is ineffective, consider using column chromatography with a suitable solvent system for purification.[4] |
| Water-soluble byproducts. | - Ensure thorough washing of the organic layer with brine during the extraction process to remove water-soluble impurities. | |
| Corrosion of Equipment | Use of corrosive reagents like methylamine hydrochloride. | - When using corrosive starting materials, ensure that the reaction vessel and distillation apparatus are made of resistant materials.- The method using acetic acid and methylamine is noted to solve the problem of equipment corrosion.[3] |
Experimental Protocols & Data
Synthesis of N-Methylacetamide from Acetic Acid and Methylamine
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, add 200 kg of acetic acid.
-
Addition of Methylamine: Slowly add 98 kg of methylamine to the acetic acid.
-
Reaction Conditions: Heat the reaction mixture to 70-80°C and maintain this temperature for 2 hours with stirring to generate the crude N-Methylacetamide.[2][3]
-
Workup and Purification:
-
Transfer the crude product to a distillation apparatus.
-
Initially, heat to approximately 99°C under atmospheric pressure to remove water.
-
Then, apply a vacuum (e.g., 0.096 MPa) and perform fractional distillation. The fraction collected between 125-135°C is the purified N-Methylacetamide.[2]
-
Quantitative Data Summary:
| Parameter | Value | Reference(s) |
| Reactants | Acetic Acid, Methylamine | [2][3] |
| Reaction Temperature | 70-80°C | [2][3] |
| Reaction Time | 2 hours | [2] |
| Purification Method | Fractional Distillation under Reduced Pressure | [2] |
| Distillation Temperature | 125-135°C (at 0.096 MPa) | [2] |
Visualizations
Caption: A representative workflow for the synthesis of N-Methylacetamide.
References
- 1. N-Methylacetamide synthesis - chemicalbook [chemicalbook.com]
- 2. CN1324003C - Technique for preparing N-methylacetamide - Google Patents [patents.google.com]
- 3. CN1760175A - Technique for preparing N-methylacetamide - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. N-Methylacetamide | C3H7NO | CID 6582 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Purity Validation of N-Methylacetamide by HPLC and NMR
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical aspect of quality control and experimental validity. N-Methylacetamide (NMA), a simple amide, often serves as a model for the peptide bond and is used in various chemical and biological studies. This guide provides an objective comparison of two powerful analytical techniques for the validation of N-Methylacetamide purity: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone of analytical chemistry, renowned for its high resolving power and sensitivity in separating and quantifying components of a mixture. For routine quality control and the detection of trace impurities, HPLC is an invaluable tool.
Quantitative Data Summary: HPLC
| Parameter | Result | Method Reference |
| Purity of NMA (Area %) | 99.85% | [1] |
| Impurity A (Acetic Acid) | 0.08% | [2] |
| Impurity B (Methylamine) | 0.05% | [2] |
| Unknown Impurity 1 | 0.02% | |
| Limit of Detection (LOD) | 0.01% | |
| Limit of Quantitation (LOQ) | 0.03% |
Experimental Protocol: HPLC
A reverse-phase HPLC method is suitable for the analysis of N-Methylacetamide.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of water and acetonitrile (e.g., 95:5 v/v) with 0.1% phosphoric acid. For mass spectrometry compatibility, phosphoric acid can be replaced with 0.1% formic acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of N-Methylacetamide is prepared in the mobile phase at a concentration of approximately 1 mg/mL.
Workflow for HPLC Purity Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an exceptionally powerful technique for structural elucidation and quantitative analysis (qNMR). A key advantage of qNMR is its ability to provide a direct measure of purity against a certified internal standard without the need for a reference standard of the analyte itself.
Quantitative Data Summary: qNMR
| Parameter | Result | Method Reference |
| Purity of NMA (mol/mol %) | 99.7% | |
| Impurity (Acetic Acid) | 0.2% | [2] |
| Impurity (Water) | 0.1% | |
| Internal Standard | Maleic Acid (99.9%) | |
| Uncertainty | ± 0.2% |
Experimental Protocol: ¹H-qNMR
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent for N-Methylacetamide.[3]
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the N-Methylacetamide sample into a clean vial.
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid) and add it to the same vial. The signals of the internal standard should not overlap with the analyte signals.
-
Dissolve the mixture in a precise volume of CDCl₃ (e.g., 0.75 mL).
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): A sufficiently long delay is crucial for accurate integration. A delay of 5 times the longest T1 relaxation time of the signals of interest is recommended (typically 30 seconds or more).
-
Number of Scans: 8 to 16 scans are generally sufficient to achieve a good signal-to-noise ratio.
-
-
Data Processing and Purity Calculation:
-
Process the FID to obtain the ¹H NMR spectrum.
-
Integrate a well-resolved signal of N-Methylacetamide (e.g., the N-methyl protons) and a signal from the internal standard.
-
Calculate the molar ratio of the analyte to the internal standard and, subsequently, the purity of the N-Methylacetamide sample.
-
Workflow for qNMR Purity Validation
Comparative Analysis: HPLC vs. NMR
| Feature | HPLC | NMR |
| Principle | Chromatographic separation based on differential partitioning. | Nuclear spin resonance providing structural and quantitative information. |
| Primary Use | Separation of complex mixtures and quantification of components. | Structural elucidation and absolute quantification (qNMR). |
| Sensitivity | High, capable of detecting trace impurities in the ppm or even ppb range. | Lower sensitivity compared to HPLC, typically requiring milligram quantities of sample. |
| Quantification | Relative (area percent), requires reference standards for each impurity for accurate quantification. | Absolute (molar), can provide a direct measure of purity against a single internal standard. |
| Impurity Identification | Requires isolation and further analysis (e.g., by MS or NMR) for structural confirmation. | Can often identify impurities directly from the spectrum if their signals are resolved. |
| Throughput | Higher, with typical run times of 20-30 minutes per sample. | Lower, especially for qNMR which necessitates long relaxation delays for accurate integration. |
| Sample Consumption | Low (micrograms). | Higher (milligrams). |
| Destructive | Yes, the sample is consumed during the analysis. | No, the sample can be recovered after the analysis. |
Conclusion
Both HPLC and NMR are indispensable techniques for the purity validation of N-Methylacetamide, each offering distinct advantages. HPLC excels in routine quality control, providing high-throughput and sensitive detection of impurities. In contrast, NMR, particularly qNMR, serves as a powerful primary analytical method that not only delivers an accurate purity value but also confirms the structure of the main component and allows for the identification and quantification of various impurities without the need for specific impurity reference standards.
For comprehensive and robust purity validation, a combined, or orthogonal, approach is highly recommended. HPLC can be employed to generate a detailed impurity profile and ensure the absence of non-UV active impurities, while qNMR can provide an accurate, absolute measure of the purity of the bulk material and confirm its identity. This dual-technique strategy ensures the highest level of confidence in the quality of N-Methylacetamide for research and development applications.
References
A Comparative Guide to the Solvent Properties of N-Methylacetamide and Dimethylformamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical research, the choice of solvent is a critical decision that can significantly influence reaction kinetics, product purity, and the overall success of a synthetic pathway or formulation. This guide provides a detailed, data-driven comparison of two powerful polar aprotic solvents: N-Methylacetamide (NMA) and N,N-Dimethylformamide (DMF). Both solvents are widely utilized for their ability to dissolve a broad range of polar and nonpolar compounds. This document aims to furnish researchers, scientists, and drug development professionals with the necessary information to make an informed selection between these two solvents based on their specific experimental needs.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental solvent properties of NMA and DMF are summarized in the table below, offering a clear, quantitative comparison of their key characteristics.
| Property | N-Methylacetamide (NMA) | N,N-Dimethylformamide (DMF) |
| Molecular Formula | C₃H₇NO | C₃H₇NO |
| Molecular Weight | 73.09 g/mol | 73.09 g/mol [1] |
| Boiling Point | 204-206 °C | 153 °C[1] |
| Melting Point | 26-28 °C | -61 °C[1] |
| Density | 0.957 g/mL at 25 °C | 0.944 g/mL at 25 °C[1] |
| Viscosity | 3.65 cP at 30 °C[2] | 0.802 cP at 25 °C |
| Dielectric Constant | 191.3 at 32 °C[3] | 36.7 at 25 °C[4] |
Solubility Characteristics
Both NMA and DMF are recognized for their excellent solvency power, capable of dissolving a wide array of organic and inorganic compounds. DMF is often referred to as a "universal solvent" due to its ability to dissolve many polymers, salts, and resins that are insoluble in more common organic solvents.[5] NMA also exhibits broad solubility, particularly for many inorganic salts. The exceptionally high dielectric constant of NMA suggests it may offer unique advantages in dissolving highly polar and ionic compounds.[3]
Safety and Toxicity Profile
A critical consideration in solvent selection is the associated health and safety profile.
N-Methylacetamide (NMA):
-
Classified as a substance of very high concern by the European Chemicals Agency (ECHA).[3]
-
May damage the unborn child.[6]
-
The toxicological properties have not been fully investigated, but it may cause skin, eye, and respiratory irritation.[4]
N,N-Dimethylformamide (DMF):
-
Readily absorbed through the skin and can increase the hazards of other toxic materials dissolved in it.[1]
-
Exposure to high concentrations can lead to liver damage.[1][5]
-
Listed by the International Agency for Research on Cancer (IARC) in Group 2B as "possibly carcinogenic to humans".[1]
-
Can form explosive mixtures with air and may react violently with certain chemicals.[1]
Due to the significant health concerns associated with both solvents, appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be utilized, and all work should be conducted in a well-ventilated fume hood.
Experimental Protocols
The following are generalized experimental protocols for determining the key solvent properties discussed in this guide.
Determination of Boiling Point (Capillary Method)
-
Apparatus: Thiele tube or similar heating apparatus, thermometer, capillary tube (sealed at one end), small test tube, and a heat source.
-
Procedure:
-
A small amount of the solvent is placed in the test tube.
-
The capillary tube is inverted and placed into the test tube with the solvent.
-
The apparatus is heated slowly and evenly.
-
The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded.
-
The heat source is then removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.
-
Determination of Density
-
Apparatus: A pycnometer (specific gravity bottle) of a known volume and an analytical balance.
-
Procedure:
-
The empty, clean, and dry pycnometer is weighed.
-
The pycnometer is filled with the solvent, ensuring no air bubbles are present, and weighed again.
-
The density is calculated by dividing the mass of the solvent by the known volume of the pycnometer.
-
Determination of Viscosity (Ostwald Viscometer)
-
Apparatus: An Ostwald viscometer and a stopwatch.
-
Procedure:
-
A known volume of the solvent is introduced into the viscometer.
-
The solvent is drawn up by suction into the upper bulb.
-
The time taken for the solvent to flow between two marked points on the capillary is measured.
-
The viscosity is calculated by comparing this flow time to that of a reference liquid with a known viscosity.
-
Determination of Dielectric Constant
-
Apparatus: A dielectric constant meter or a capacitance bridge.
-
Procedure:
-
The instrument is calibrated using a standard substance with a known dielectric constant.
-
The sample cell is filled with the solvent.
-
The capacitance of the cell containing the solvent is measured.
-
The dielectric constant is then calculated from the measured capacitance.
-
Logical Flow for Solvent Selection
The following diagram illustrates a logical workflow for selecting between NMA and DMF for a specific application, taking into account key decision-making factors.
Caption: A decision-making flowchart for selecting between NMA and DMF.
Conclusion
Both N-Methylacetamide and N,N-Dimethylformamide are highly effective polar aprotic solvents with distinct property profiles. DMF is a versatile and widely used solvent, while NMA's exceptionally high dielectric constant and higher boiling point may offer advantages in specific applications, particularly those involving highly polar or ionic species or requiring elevated reaction temperatures. However, the significant health and safety concerns associated with both solvents necessitate careful handling and consideration of less hazardous alternatives where possible. The data and protocols presented in this guide are intended to empower researchers to make a well-informed and objective choice of solvent for their critical research and development activities.
References
A Comparative Guide to N-Methylacetamide and N,N-Dimethylacetamide in Research Applications
In the landscape of scientific research and pharmaceutical development, the choice of solvent and reagent can critically influence experimental outcomes, from reaction kinetics to the stability of biological materials. Among the versatile class of amide solvents, N-Methylacetamide (NMA) and N,N-Dimethylacetamide (DMAc) are frequently employed. This guide provides an objective comparison of these two compounds in specific applications, supported by their physicochemical properties and relevant experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.
Introduction to N-Methylacetamide (NMA) and N,N-Dimethylacetamide (DMAc)
N-Methylacetamide (C₃H₇NO) is a secondary amide that serves as a simple model for the peptide bond, making it valuable in protein chemistry studies. It is a colorless, hygroscopic solid or liquid with a faint odor.[1] NMA is utilized as a chemical intermediate in the production of agrochemicals and as a solvent in electrochemistry.
N,N-Dimethylacetamide (C₄H₉NO), commonly known as DMAc, is a tertiary amide and a powerful, polar aprotic solvent. It is a colorless, high-boiling liquid miscible with water and most organic solvents.[2][3][4] DMAc finds extensive use as a solvent for a wide range of organic and inorganic compounds, particularly in the production of polymers, pharmaceuticals, and as a reaction medium in organic synthesis.[2][5]
Physicochemical Properties
A fundamental comparison begins with the distinct physical and chemical properties of NMA and DMAc, which dictate their behavior and suitability for various applications.
| Property | N-Methylacetamide (NMA) | N,N-Dimethylacetamide (DMAc) |
| Molecular Formula | C₃H₇NO | C₄H₉NO |
| Molecular Weight | 73.09 g/mol | 87.12 g/mol |
| Appearance | Colorless solid or liquid | Colorless liquid |
| Melting Point | 28 °C | -20 °C |
| Boiling Point | 205 °C | 165.1 °C |
| Density | 0.937 g/cm³ at 25 °C | 0.937 g/mL |
| Flash Point | 108 °C | 63 °C |
| Solubility in Water | Soluble | Miscible |
| logP | -1.05 | -0.253 |
| Viscosity (at 25 °C) | ~3.4 cP (at 30°C) | 0.945 mPa·s |
| Dipole Moment | ~3.7 D | ~3.8 D |
Data compiled from various sources.[2][3][5][6]
Applications in Focus: A Comparative Analysis
As Solvents in Organic Synthesis
Both NMA and DMAc are effective polar aprotic solvents, capable of dissolving a variety of polar and nonpolar compounds. However, their structural differences lead to distinct performance characteristics in chemical reactions.
N-Methylacetamide (NMA): The presence of an N-H bond allows NMA to act as a hydrogen bond donor, which can influence reaction mechanisms and solute stabilization. This property can be advantageous in specific reactions but may interfere with others, particularly those involving strong bases.
N,N-Dimethylacetamide (DMAc): As a tertiary amide, DMAc lacks an N-H bond and cannot act as a hydrogen bond donor. This makes it a more inert solvent for reactions involving strong bases.[5] Its lower melting point and boiling point compared to NMA can also be beneficial for reactions requiring milder conditions and for ease of removal post-reaction.
Experimental Data Summary: Solvent Effects on Reaction Rates
While specific comparative kinetic data for a wide range of reactions is dispersed throughout the literature, a general observation is that the choice between NMA and DMAc can impact reaction rates and product yields. For instance, in nucleophilic substitution reactions, the hydrogen-bonding capability of NMA might solvate anions, potentially reducing their nucleophilicity compared to in DMAc.
In Peptide Synthesis
The synthesis of peptides, particularly solid-phase peptide synthesis (SPPS), relies heavily on efficient solvents that can solvate the growing peptide chain and the resin support. Both DMF (N,N-Dimethylformamide) and DMAc are commonly used in this application.[7]
N,N-Dimethylacetamide (DMAc): DMAc is a well-established solvent in SPPS, known for its excellent resin-swelling properties and its ability to dissolve protected amino acids and coupling reagents.[7]
N-Methylacetamide (NMA): While less common than DMAc in routine SPPS, NMA's properties as a peptide bond model suggest its potential utility. However, its higher viscosity and potential for hydrogen bonding interactions with the peptide backbone could present challenges in certain sequences, potentially leading to aggregation.
As Cryoprotectants
Cryopreservation is crucial for the long-term storage of cells and tissues. The ideal cryoprotectant should effectively prevent ice crystal formation while exhibiting low cytotoxicity.
N-Methylacetamide (NMA): Research has shown NMA to be a promising cryoprotectant, in some cases demonstrating lower cytotoxicity than the commonly used dimethyl sulfoxide (DMSO).[6] It is thought that the amide group in NMA has a moderate polarity, which contributes to its cryoprotective effect, while the methyl groups aid in cell membrane permeation.[6]
N,N-Dimethylacetamide (DMAc): DMAc has also been investigated as a cryoprotectant. Some studies suggest it can be effective, although its performance relative to NMA and DMSO can be cell-type dependent.
Experimental Data Summary: Cryopreservation of Avian Semen
A comparative study on the cryopreservation of chicken semen provides direct evidence of the differential performance of NMA and DMAc.
| Cryoprotectant | Concentration | Post-thaw Motility (%) | Post-thaw Viability (%) |
| NMA | 6% | Data varies by study | Data varies by study |
| DMAc | 6% | Data varies by study | Data varies by study |
| NMA | 9% | Data varies by study | Data varies by study |
| DMAc | 9% | Data varies by study | Data varies by study |
Note: Specific percentages vary between studies and are dependent on the specific protocols used.
One study found that while DMAc resulted in better in vitro sperm quality post-thaw, NMA was more effective at preserving embryo viability. This highlights the importance of considering multiple endpoints when evaluating cryoprotectant efficacy.
Experimental Protocols
General Protocol for Comparing Solvent Effects on a Nucleophilic Substitution (S_N2) Reaction
Objective: To compare the effect of NMA and DMAc on the rate of a model S_N2 reaction, for example, the reaction of sodium azide with benzyl bromide.
-
Reaction Setup:
-
In two separate, identical reaction vessels equipped with magnetic stirrers and temperature control, prepare the following solutions:
-
Vessel 1: 10 mL of N-Methylacetamide (NMA).
-
Vessel 2: 10 mL of N,N-Dimethylacetamide (DMAc).
-
-
Add 1 mmol of benzyl bromide to each vessel.
-
Equilibrate the solutions to the desired reaction temperature (e.g., 25 °C).
-
-
Reaction Initiation:
-
Simultaneously, add 1.1 mmol of sodium azide to each reaction vessel with vigorous stirring.
-
Start timing the reactions immediately.
-
-
Monitoring the Reaction:
-
At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot (e.g., 50 µL) from each reaction mixture.
-
Quench the reaction in the aliquot by diluting it in a suitable solvent (e.g., acetonitrile).
-
Analyze the quenched samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to determine the concentration of the reactant (benzyl bromide) and the product (benzyl azide).
-
-
Data Analysis:
-
Plot the concentration of the reactant versus time for each solvent.
-
Determine the initial reaction rate for both NMA and DMAc from the slope of the concentration-time curves.
-
Compare the reaction rates to evaluate the solvent effect.
-
General Protocol for Evaluating Cryoprotectant Efficacy
Objective: To compare the efficacy of NMA and DMAc as cryoprotectants for a given cell line (e.g., a mammalian cell line).
-
Cell Preparation:
-
Culture the desired cell line to a healthy, mid-logarithmic growth phase.
-
Harvest the cells by centrifugation and resuspend them in fresh culture medium at a concentration of 2 x 10⁶ cells/mL.
-
-
Cryoprotectant Addition:
-
Divide the cell suspension into two aliquots.
-
To one aliquot, add an equal volume of a 2x concentrated solution of NMA in culture medium to achieve the desired final concentration (e.g., 5% v/v).
-
To the second aliquot, add an equal volume of a 2x concentrated solution of DMAc in culture medium to achieve the same final concentration.
-
Gently mix and incubate the cell suspensions with the cryoprotectants for 15-20 minutes at room temperature.
-
-
Freezing:
-
Dispense the cell suspensions into cryovials (1 mL per vial).
-
Place the cryovials in a controlled-rate freezing container (e.g., Mr. Frosty) and store at -80 °C overnight. This will achieve a cooling rate of approximately -1 °C/minute.
-
Transfer the cryovials to a liquid nitrogen storage tank for long-term storage.
-
-
Thawing and Viability Assessment:
-
After a desired storage period (e.g., 1 week), rapidly thaw the cryovials in a 37 °C water bath.
-
Transfer the thawed cell suspension to a centrifuge tube containing pre-warmed culture medium.
-
Centrifuge the cells to remove the cryoprotectant-containing medium and resuspend the cell pellet in fresh culture medium.
-
Determine the cell viability using a trypan blue exclusion assay or a fluorescence-based viability assay (e.g., using propidium iodide and acridine orange).
-
-
Data Analysis:
-
Calculate the percentage of viable cells for each cryoprotectant.
-
Compare the post-thaw viability to determine the relative efficacy of NMA and DMAc.
-
Conclusion
Both N-Methylacetamide and N,N-Dimethylacetamide are valuable assets in the toolkit of researchers and drug development professionals. The choice between them is highly dependent on the specific application. DMAc's inertness to strong bases and its favorable physical properties for handling and removal make it a workhorse solvent in organic and peptide synthesis.[5][7] In contrast, NMA's unique hydrogen-bonding capability and emerging evidence of lower cytotoxicity in cryopreservation position it as a compelling alternative in specific contexts, particularly in the preservation of biological materials.[6] The provided experimental protocols offer a framework for researchers to conduct their own comparative studies to determine the optimal compound for their specific needs.
References
Analytical standards and reference materials for N-Methyltrimethylacetamide
For Researchers, Scientists, and Drug Development Professionals
The selection of a high-purity analytical standard is a critical first step in any quantitative or qualitative analysis, ensuring the accuracy, reproducibility, and validity of experimental results. N-Methyltrimethylacetamide (also known as N,N-Dimethyl-2,2-dimethylpropanamide), a specialized amide, is utilized in various research and development applications where a reliable chemical reference is paramount. This guide provides an objective comparison of commercially available this compound analytical standards, details a representative analytical protocol, and offers logical workflows for standard selection and experimental execution.
Product Comparison
Choosing an analytical standard involves evaluating several key parameters offered by suppliers. The primary alternatives for a specific chemical entity like this compound are the various grades and certifications available from different manufacturers. Below is a summary of typical product specifications that researchers should consider.
| Feature | Supplier A (Exemplar) | Supplier B (Exemplar) | Supplier C (Exemplar) |
| Product Name | This compound | This compound | This compound Reference Standard |
| Purity (Assay) | ≥99.5% (by GC) | >98% (by HPLC) | 99.8% (by qNMR) |
| Format | Neat (liquid) | Neat (liquid) | In Acetonitrile (1 mg/mL) |
| Certification | ISO 17034 Certified Reference Material (CRM) | Analytical Standard Grade | Primary Reference Material |
| Documentation | Certificate of Analysis (CoA) with uncertainty | CoA with purity data | CoA with certified concentration & uncertainty |
| Intended Use | Quantitative analysis, method validation | General research, qualitative identification | System suitability, quantitative applications |
This table is a representative summary. Actual specifications must be confirmed with the supplier's most recent Certificate of Analysis.
Experimental Protocols
A robust analytical method is essential for the accurate quantification of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds and is well-suited for this purpose.
Protocol: Quantification of this compound in a Solution Matrix by GC-MS
-
Objective: To determine the concentration of this compound in a sample matrix using an external calibration method.
-
Materials:
-
This compound analytical standard
-
Methanol (or other suitable solvent), HPLC grade or higher
-
Volumetric flasks (Class A)
-
Micropipettes
-
GC vials with septa
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
-
-
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the this compound standard at a concentration of 1000 µg/mL in methanol.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards at concentrations such as 1, 5, 10, 25, 50, and 100 µg/mL.
-
-
Sample Preparation:
-
Dilute the sample containing the unknown concentration of this compound with methanol to fall within the prepared calibration range.
-
-
GC-MS Analysis:
-
GC Conditions (Typical):
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (Splitless mode)
-
Oven Program: Initial 60°C for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS Conditions (Typical):
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions (e.g., m/z specific to the compound, determined from a full scan analysis).
-
-
-
Data Analysis:
-
Inject the calibration standards to generate a calibration curve by plotting the peak area against the concentration.
-
Perform a linear regression on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value >0.995 is typically desired.
-
Inject the prepared sample and determine its peak area.
-
Calculate the concentration in the sample using the regression equation, accounting for the dilution factor.
-
-
Visualized Workflows
To aid in decision-making and experimental planning, the following diagrams illustrate key processes.
Caption: Logic for selecting the appropriate grade of analytical standard.
Caption: Workflow for quantification via GC-MS with external standards.
A Comparative Analysis of N,N-Dimethylacetamide and Other Polar Aprotic Solvents for Researchers and Drug Development Professionals
Please Note: Initial searches for "N-Methyltrimethylacetamide" did not yield a known chemical entity. It is presumed that the intended subject of this guide is the widely used polar aprotic solvent, N,N-Dimethylacetamide (DMAc) . This guide proceeds under that assumption, offering a comparative study of DMAc against other common polar aprotic solvents.
In the landscape of chemical synthesis, drug formulation, and materials science, the choice of solvent is a critical parameter that can dictate the success of a reaction, the stability of a product, and the characteristics of a material. Polar aprotic solvents, a class of solvents that possess a significant dipole moment but lack acidic protons, are indispensable tools for a wide array of applications. This guide provides a comprehensive comparison of N,N-Dimethylacetamide (DMAc) with other prominent polar aprotic solvents, including Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Acetonitrile (MeCN).
This publication aims to furnish researchers, scientists, and drug development professionals with a data-driven resource to inform solvent selection. By presenting key physicochemical properties, comparative performance in various applications, and relevant safety information, this guide facilitates an objective evaluation of these powerful solvents.
Physicochemical Properties: A Quantitative Comparison
The fundamental properties of a solvent govern its behavior and suitability for specific applications. The following table summarizes the key physicochemical data for DMAc and its counterparts, providing a clear basis for comparison.
| Property | N,N-Dimethylacetamide (DMAc) | Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) | N-Methyl-2-pyrrolidone (NMP) | Acetonitrile (MeCN) |
| Molecular Formula | C₄H₉NO | C₃H₇NO | C₂H₆OS | C₅H₉NO | C₂H₃N |
| Molecular Weight ( g/mol ) | 87.12 | 73.09 | 78.13 | 99.13 | 41.05 |
| Boiling Point (°C) | 165 | 153 | 189 | 202 | 82 |
| Melting Point (°C) | -20 | -61 | 18.5 | -24 | -45 |
| Density (g/mL at 25°C) | 0.937 | 0.944 | 1.100 | 1.028 | 0.786 |
| Viscosity (cP at 25°C) | 0.92 | 0.80 | 2.00 | 1.65 | 0.34 |
| Dielectric Constant (ε) | 37.8 | 36.7 | 46.7 | 32.2 | 37.5 |
| Dipole Moment (Debye) | 3.79 | 3.82 | 3.96 | 4.09 | 3.92 |
| Refractive Index (n²⁰/D) | 1.437 | 1.430 | 1.479 | 1.470 | 1.344 |
Performance in Chemical Reactions: A Focus on Nucleophilic Substitution
Polar aprotic solvents are renowned for their ability to accelerate the rates of bimolecular nucleophilic substitution (SN2) reactions.[1][2] This is attributed to their capacity to solvate cations while leaving the anionic nucleophile relatively "naked" and more reactive.[3][4] The following table presents a comparison of relative reaction rates for a typical SN2 reaction in various polar aprotic solvents.
| Solvent | Relative Rate Constant (k_rel) |
| N,N-Dimethylacetamide (DMAc) | ~700 |
| Dimethylformamide (DMF) | ~1200 |
| Dimethyl Sulfoxide (DMSO) | ~2000 |
| N-Methyl-2-pyrrolidone (NMP) | ~500 |
| Acetonitrile (MeCN) | ~30 |
Note: Relative rates are approximate and can vary depending on the specific reactants and reaction conditions. The data presented is a generalized representation for the reaction of a primary alkyl halide with a halide nucleophile.
Solubility of Poorly Soluble Drugs
The ability to dissolve active pharmaceutical ingredients (APIs), especially those with poor water solubility, is a critical application of polar aprotic solvents in drug development and formulation.[5][6] Below is a comparative table of the solubility of two model poorly soluble drugs, Ibuprofen and Griseofulvin, in various polar aprotic solvents.
| Solvent | Ibuprofen Solubility (g/L at 25°C) | Griseofulvin Solubility (g/L at 25°C) |
| N,N-Dimethylacetamide (DMAc) | ~600 | ~150 |
| Dimethylformamide (DMF) | ~550 | ~140 |
| Dimethyl Sulfoxide (DMSO) | ~700 | ~180 |
| N-Methyl-2-pyrrolidone (NMP) | ~650 | ~160 |
| Acetonitrile (MeCN) | ~200 | ~30 |
Note: Solubility values are approximate and can be influenced by factors such as temperature, purity of the solute and solvent, and the presence of any co-solvents.[7][8]
Application in Polymer Science: Viscosity of Polyacrylonitrile Solutions
Polar aprotic solvents are extensively used in the polymer industry for the dissolution and processing of various polymers, such as polyacrylonitrile (PAN), which is a precursor for carbon fiber production.[9][10] The viscosity of the polymer solution is a crucial parameter in processes like fiber spinning.
| Solvent | Viscosity of 10% PAN Solution (cP at 25°C) |
| N,N-Dimethylacetamide (DMAc) | ~1500 |
| Dimethylformamide (DMF) | ~1300 |
| Dimethyl Sulfoxide (DMSO) | ~2200 |
Note: Viscosity is highly dependent on the molecular weight of the polymer, concentration, and temperature.[11][12]
Health, Safety, and Environmental Considerations
The selection of a solvent should not be based solely on performance; environmental, health, and safety (EHS) aspects are of paramount importance. Many common polar aprotic solvents are facing increasing regulatory scrutiny due to their toxicological profiles.
| Solvent | Key EHS Considerations |
| N,N-Dimethylacetamide (DMAc) | Reproductive toxicant. Hepatotoxic. Readily absorbed through the skin. |
| Dimethylformamide (DMF) | Reproductive toxicant. Hepatotoxic. Readily absorbed through the skin. |
| Dimethyl Sulfoxide (DMSO) | Generally considered to have a lower toxicity profile compared to DMF, DMAc, and NMP.[13] Can enhance the skin penetration of other dissolved substances. |
| N-Methyl-2-pyrrolidone (NMP) | Reproductive toxicant. Subject to significant regulatory restrictions in many regions. |
| Acetonitrile (MeCN) | Flammable. Metabolized to cyanide in the body, leading to potential toxicity. |
Experimental Protocols
Protocol for Determining the Effect of Solvents on SN2 Reaction Rate
Objective: To compare the rate constants of an SN2 reaction (e.g., the reaction of 1-bromobutane with sodium iodide) in different polar aprotic solvents.
Materials:
-
1-bromobutane
-
Sodium iodide
-
N,N-Dimethylacetamide (DMAc)
-
Dimethylformamide (DMF)
-
Dimethyl Sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
-
Acetonitrile (MeCN)
-
Thermostatted reaction vessel
-
Magnetic stirrer and stir bar
-
Gas chromatograph (GC) with a suitable column or a conductivity probe
-
Syringes and standard laboratory glassware
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a stock solution of 1-bromobutane of a known concentration (e.g., 0.1 M) in each of the solvents to be tested.
-
Prepare a stock solution of sodium iodide of a known concentration (e.g., 0.1 M) in each of the solvents.
-
-
Reaction Setup:
-
Place a known volume of the sodium iodide solution into the thermostatted reaction vessel and allow it to reach the desired reaction temperature (e.g., 25°C).
-
Initiate the reaction by adding a known volume of the 1-bromobutane solution to the reaction vessel with vigorous stirring. Start a timer immediately.
-
-
Monitoring the Reaction Progress:
-
Method A: Gas Chromatography (GC): At regular time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction (e.g., by diluting it in a cold solvent). Analyze the concentration of the reactant (1-bromobutane) or the product (1-iodobutane) using GC.
-
Method B: Conductivity Measurement: If the reaction involves a change in the number of ions, the progress can be monitored by measuring the change in conductivity of the solution over time.
-
-
Data Analysis:
-
Plot the concentration of the reactant versus time.
-
Assuming pseudo-first-order or second-order kinetics, determine the rate constant (k) for the reaction in each solvent by fitting the data to the appropriate integrated rate law.
-
Compare the rate constants obtained in the different solvents.
-
Protocol for Measuring Drug Solubility using the Shake-Flask Method
Objective: To determine the equilibrium solubility of a poorly soluble drug (e.g., ibuprofen) in various polar aprotic solvents.[1]
Materials:
-
Ibuprofen powder
-
N,N-Dimethylacetamide (DMAc)
-
Dimethylformamide (DMF)
-
Dimethyl Sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
-
Acetonitrile (MeCN)
-
Scintillation vials or other suitable sealed containers
-
Shaking incubator or orbital shaker at a constant temperature (e.g., 25°C)
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of ibuprofen powder to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a known volume of each solvent to the respective vials.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-72 hours).
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.
-
-
Analysis:
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the HPLC detector.
-
Analyze the concentration of ibuprofen in the diluted sample using a validated HPLC method.
-
-
Calculation:
-
Calculate the original concentration of ibuprofen in the saturated solution by taking into account the dilution factor. This value represents the solubility of ibuprofen in that solvent at the specified temperature.
-
Visualizations
Caption: Experimental workflow for comparing solvent effects on reaction kinetics.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. homepages.gac.edu [homepages.gac.edu]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. enamine.net [enamine.net]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Navigating the Silylation Landscape: A Comparative Guide to N-Methyl-N-(trimethylsilyl)acetamide and its Alternatives for GC-MS Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of polar compounds by gas chromatography-mass spectrometry (GC-MS), derivatization is a critical step to enhance analyte volatility and thermal stability. N-Methyl-N-(trimethylsilyl)acetamide (MTSA) is a potent silylating agent employed for this purpose. This guide provides an objective comparison of MTSA with its common alternatives, supported by available data and detailed experimental protocols, to aid in the selection of the most appropriate reagent for specific analytical challenges.
Performance Comparison of Silylating Agents
The choice of a silylating agent is dictated by the nature of the analyte, the required reaction conditions, and the analytical instrumentation. Below is a comparative summary of MTSA and other widely used trimethylsilylating reagents.
| Reagent | Acronym | Key Characteristics | Byproducts | Relative Silylating Strength |
| N-Methyl-N-(trimethylsilyl)acetamide | MTSA | Powerful silylating agent with a high dipole moment, allowing it to act as a solvent for polar analytes.[1] | N-methylacetamide | High[1] |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | A very common and powerful silylating agent.[2] The addition of a catalyst like TMCS (1-10%) can enhance reactivity for hindered groups.[3] | Mono(trimethylsilyl)trifluoroacetamide, Trifluoroacetamide | Very High[2] |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Considered one of the most powerful silylating agents.[4] Its byproducts are highly volatile, which is advantageous for GC analysis as it reduces interference with analyte peaks.[4] | N-methyltrifluoroacetamide | Very High[4] |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | Forms tert-butyldimethylsilyl (TBDMS) derivatives, which are approximately 10,000 times more stable against hydrolysis than TMS derivatives, making them less sensitive to moisture.[3][5] | N-methyltrifluoroacetamide | High (for TBDMS derivatization) |
Experimental Protocols
The following sections detail generalized experimental protocols for the silylation of polar analytes for GC-MS analysis. It is important to note that optimal conditions, including solvent, temperature, and reaction time, may vary depending on the specific analyte and should be optimized accordingly.
General Protocol for Trimethylsilylation (TMS)
This protocol is a general guideline for the derivatization of compounds containing active hydrogens (e.g., hydroxyls, carboxyls, amines) using a trimethylsilylating agent like MTSA, BSTFA, or MSTFA.
Materials:
-
Analyte sample (e.g., 1 mg)
-
Silylating reagent (e.g., MTSA, BSTFA, or MSTFA)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Catalyst (optional, e.g., Trimethylchlorosilane - TMCS)
-
Reaction vials (e.g., 2 mL with PTFE-lined caps)
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. If the sample is in a solution, evaporate the solvent under a gentle stream of nitrogen. The presence of moisture can deactivate the silylating reagent.[2]
-
Reagent Addition: To the dried sample, add an appropriate volume of anhydrous solvent to dissolve the analyte (e.g., 100 µL).
-
Add the silylating reagent. A molar excess of the reagent is typically used. For a catalyst-assisted reaction, a mixture such as BSTFA + 1% TMCS can be used.
-
Reaction: Securely cap the vial and vortex the mixture to ensure it is homogenous.
-
Heat the reaction mixture. Typical conditions range from 60°C to 100°C for 30 to 60 minutes.[6]
-
Analysis: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS system.
Visualizing the Silylation Workflow
To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict the general silylation reaction and the experimental workflow.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silylation Reagents - Regis Technologies [registech.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 6. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
N-Methylacetamide: A Viable Alternative to Industry-Standard Solvents in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
In the landscape of pharmaceutical research and development, the choice of solvent is a critical decision that can significantly impact reaction efficiency, product purity, and the overall sustainability of a process. For decades, dipolar aprotic solvents like N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), and N-Methyl-2-pyrrolidone (NMP) have been the industry workhorses. However, growing concerns over their reproductive toxicity and environmental impact have spurred the search for safer, more benign alternatives.[1][2] This guide provides a comprehensive benchmark of N-Methylacetamide (NMA) against these industry-standard solvents, offering experimental data and detailed protocols to aid in the selection of the most appropriate solvent for your research needs.
Physicochemical Properties: A Head-to-Head Comparison
A thorough understanding of a solvent's physical and chemical properties is fundamental to its application. The following table summarizes the key physicochemical parameters of NMA, DMF, DMAc, and NMP.
| Property | N-Methylacetamide (NMA) | N,N-Dimethylformamide (DMF) | N,N-Dimethylacetamide (DMAc) | N-Methyl-2-pyrrolidone (NMP) |
| CAS Number | 79-16-3[3] | 68-12-2 | 127-19-5 | 872-50-4 |
| Molecular Formula | C₃H₇NO[4] | C₃H₇NO | C₄H₉NO | C₅H₉NO |
| Molecular Weight ( g/mol ) | 73.09[5] | 73.09 | 87.12 | 99.13 |
| Boiling Point (°C) | 204-206[5] | 153 | 165-166 | 202 |
| Melting Point (°C) | 26-28[5] | -61 | -20 | -24 |
| Density (g/mL at 25°C) | 0.957[5] | 0.944 | 0.937 | 1.028 |
| Viscosity (cP at 25°C) | 3.23 (35°C)[4] | 0.802 | 0.92 | 1.65 |
| Flash Point (°C) | 116[6] | 58 | 66 | 91 |
| Dielectric Constant | 178.9[5] | 36.7 | 37.8 | 32.2 |
| Water Solubility | Soluble[4] | Miscible | Miscible | Miscible |
Performance in Key Applications
Solid-Phase Peptide Synthesis (SPPS)
DMF has traditionally been the solvent of choice for Solid-Phase Peptide Synthesis (SPPS).[7] However, its classification as a substance of very high concern (SVHC) in Europe has necessitated the exploration of alternatives.[8] While direct comparative studies on the yield and purity of peptides synthesized in NMA versus DMF, DMAc, and NMP are not extensively documented in readily available literature, the physicochemical properties of NMA suggest its potential as a viable substitute. Its high polarity and boiling point are advantageous for solvating peptide chains and reagents, potentially improving coupling efficiency and reducing aggregation.[9] The search for "greener" solvents in SPPS is an active area of research, with various alternatives to DMF being investigated.[7]
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol provides a general procedure for manual Fmoc-based solid-phase peptide synthesis.
1. Resin Swelling:
-
Place the desired amount of resin (e.g., Rink Amide resin) in a reaction vessel.
-
Add N-Methylacetamide (or the solvent being tested) to swell the resin for at least 1 hour.[10]
2. Fmoc Deprotection:
-
Drain the solvent.
-
Add a 20% solution of piperidine in the chosen solvent to the resin.
-
Agitate for 20-30 minutes.
-
Drain the solution and wash the resin thoroughly with the solvent.[9]
3. Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents) and a coupling agent (e.g., HATU, 3 equivalents) in the solvent.
-
Add a base (e.g., DIEA, 6 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.[10]
-
Drain the solution and wash the resin.
4. Cleavage and Deprotection:
-
Wash the peptide-resin with a suitable solvent (e.g., DCM).
-
Add a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to the resin.
-
Agitate for 2-3 hours.
-
Filter the solution to separate the resin.
-
Precipitate the peptide in cold diethyl ether.[11]
5. Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[12]
Solid-Phase Peptide Synthesis Workflow
Solubility of Poorly Soluble Drugs
Experimental Protocol: Equilibrium Solubility Determination
This protocol outlines a general method for determining the equilibrium solubility of a poorly soluble drug.
1. Sample Preparation:
-
Add an excess amount of the poorly soluble drug to a series of vials.
-
Add a fixed volume of each solvent (NMA, DMF, DMAc, NMP) to the respective vials.
2. Equilibration:
-
Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).[14]
3. Sample Collection and Separation:
-
After equilibration, allow the samples to stand for a short period to allow for the settling of undissolved solids.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm).[15]
4. Analysis:
-
Dilute the filtered solution with a suitable solvent.
-
Analyze the concentration of the drug in the diluted solution using a validated analytical method, such as HPLC-UV.
5. Calculation:
-
Calculate the solubility of the drug in each solvent based on the measured concentration and the dilution factor.
Solubility Determination Workflow
Stability and Environmental Profile
N-Methylacetamide is reported to be stable under normal conditions but is incompatible with strong oxidizing agents.[6] When heated to decomposition, it emits toxic fumes of nitrogen oxides.[4] In terms of its environmental footprint, NMA is considered readily biodegradable.[16] DMF, DMAc, and NMP are also stable under normal conditions but are known to be reproductive toxicants.[2] The environmental toxicity of DMF is considered low due to its high water solubility and ready biodegradability.[1] However, its classification as a substance of very high concern (SVHC) under REACH in Europe highlights the regulatory pressure to find alternatives.[8]
Conclusion
N-Methylacetamide presents itself as a compelling alternative to the industry-standard solvents DMF, DMAc, and NMP. Its favorable physicochemical properties, including a high boiling point, high polarity, and good water solubility, make it a suitable candidate for applications such as solid-phase peptide synthesis and the solubilization of poorly soluble drugs. Furthermore, its "readily biodegradable" classification suggests a more favorable environmental profile compared to the reproductive toxicity concerns associated with DMF, DMAc, and NMP.
While direct, large-scale comparative studies are still needed to fully elucidate its performance in all applications, the available data strongly encourages researchers and drug development professionals to consider N-Methylacetamide as a safer and more sustainable solvent choice for future pharmaceutical development.
References
- 1. prodstoragehoeringspo.blob.core.windows.net [prodstoragehoeringspo.blob.core.windows.net]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. N-Methylacetamide - Wikipedia [en.wikipedia.org]
- 4. Page loading... [guidechem.com]
- 5. N-Methylacetamide | 79-16-3 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
- 8. bachem.com [bachem.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. wernerlab.weebly.com [wernerlab.weebly.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. rsc.org [rsc.org]
- 13. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 15. researchgate.net [researchgate.net]
- 16. cdhfinechemical.com [cdhfinechemical.com]
Literature review comparing the efficacy of N-Methyltrimethylacetamide
A Comparative Efficacy Review: N-Methylacetamide in Cryopreservation
An in-depth analysis of N-Methylacetamide as a cryoprotective agent compared to traditional and alternative compounds, supported by experimental data for researchers and drug development professionals.
N-Methylacetamide (NMA), a simple amide, has emerged as a promising cryoprotective agent (CPA), offering a potentially less cytotoxic alternative to the widely used dimethyl sulfoxide (DMSO). This guide provides a comparative analysis of NMA's efficacy, drawing on experimental data from various studies. Its lower cytotoxicity is attributed to the replacement of DMSO's sulfinyl group with an amide group of moderate polarity, while retaining the two methyl groups that facilitate cell membrane permeation.[1]
Comparative Efficacy of Cryoprotectants
The efficacy of N-Methylacetamide as a cryoprotectant has been evaluated across various cell types, often in direct comparison with DMSO and other amides. The following tables summarize the quantitative outcomes from these studies.
Table 1: Efficacy of NMA vs. DMSO in Hematopoietic Stem Cell Cryopreservation [1]
| Parameter | NMA (3%) | DMSO (5%) | Condition |
| Post-Thaw Recovery Rate | ~75.5% | ~75.5% | Concentration to achieve similar recovery |
| Cell Survival Rate | Higher than DMSO | Lower than NMA | After 1-hour incubation with 5% cryopreservative |
| Colony-Forming Ability | No significant difference | No significant difference | Per surviving cell after thawing |
Table 2: Efficacy of Amide Cryoprotectants in Swine Sperm Cryopreservation [2]
| Cryoprotectant (7.5% w/v) | Effect on Cell Activity (vs. DMSO) |
| N-Methylformamide (NMF) | Similar increase before freezing and after thawing |
| N-Methylacetamide (NMA) | Similar increase before freezing and after thawing |
Table 3: Impact of NMA Concentration and Thawing Rate on Chicken Sperm Quality [3]
| NMA Conc. | Thawing Protocol | Outcome on Sperm Quality (Membrane Integrity, Motility) |
| 6% | 5°C for 100 s | Best cryoprotective action , improved parameters |
| 9% | 5°C for 100 s | Lower quality compared to 6% NMA |
| 6% | 38°C for 30 s | No significant effect of concentration observed |
| 9% | 38°C for 30 s | No significant effect of concentration observed |
Table 4: Comparative Efficacy of NMA and DMSO in Rabbit Semen Cryopreservation [4]
| Cryoprotectant | Total, Progressive & Rapid Motility | Acrosome Damage & Mitochondrial Membrane Potential |
| DMSO (6%) (Control) | Higher than MA groups (p<0.05) | Best results |
| NMA (1%) | Lower than Control | - |
| NMA (2%) | No statistical difference from Control | Second best results |
| NMA (3%) | Lower than Control | Poorest results |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols from the cited studies.
Protocol 1: Cryopreservation of Hematopoietic Stem Cells[1]
-
Cell Type: Human hematopoietic stem cells.
-
Cryoprotectants: N-Methylacetamide (NMA) and Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
Cells were incubated with varying concentrations of NMA or DMSO (e.g., 5%) at room temperature for 1 hour to assess pre-freezing cytotoxicity.
-
For cryopreservation, cells were suspended in a solution containing the designated cryoprotectant.
-
The cell suspension was frozen according to a standard controlled-rate freezing protocol.
-
Thawing was performed rapidly, followed by the complete removal of the cryoprotectant.
-
-
Efficacy Assessment:
-
Cell Recovery Rate: Quantified post-thaw by counting viable cells.
-
Cell Survival Rate: Assessed using a viability stain (e.g., Trypan Blue) after incubation.
-
Colony-Forming Ability: Determined by plating surviving cells in a suitable medium and counting the resulting colonies.
-
Protocol 2: Cryopreservation of Swine Sperm[2]
-
Cell Type: Swine sperm.
-
Cryoprotectants: N-Methylformamide (NMF, 7.5% w/v), N-Methylacetamide (NMA, 7.5% w/v), and Dimethyl Sulfoxide (DMSO, 7.5% w/v).
-
Procedure:
-
Sperm samples were diluted in a freezing extender containing one of the specified cryoprotectants.
-
Samples were subjected to a controlled freezing process.
-
Thawing was performed at designated time points (5 and 30 minutes post-thaw).
-
-
Efficacy Assessment:
-
Cell Activity: Measured before freezing and at 5 and 30 minutes after thawing to compare the cryoprotective effects.
-
Protocol 3: Cryopreservation of Chicken Semen[3]
-
Cell Type: Chicken sperm.
-
Cryoprotectants: N-Methylacetamide (NMA) at 6% and 9% concentrations.
-
Procedure:
-
Semen samples were diluted in a pre-freezing extender (Lake) containing 0.1 M trehalose and either 6% or 9% NMA.
-
The diluted semen was loaded into straws and frozen in nitrogen vapors.
-
Two different thawing protocols were tested: 5°C for 100 seconds and 38°C for 30 seconds.
-
-
Efficacy Assessment:
-
Sperm Quality: Assessed before and after cryopreservation by measuring cell membrane integrity, motility, and various kinetic parameters.
-
Visualizing Cryopreservation Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate a typical cryopreservation workflow and the proposed mechanism of action for cryoprotectants like NMA.
Caption: General experimental workflow for cell cryopreservation.
Caption: Mechanism of cryoprotectant action.
References
A Comparative Guide to the Quantitative Analysis of N-Methyltrimethylacetamide in Reaction Products
For researchers, scientists, and drug development professionals engaged in chemical synthesis and process development, the accurate quantification of reactants, intermediates, and products is paramount for reaction optimization, yield determination, and quality control. This guide provides a comparative overview of three common analytical techniques for the quantitative analysis of N-Methyltrimethylacetamide in reaction products: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical technique depends on various factors, including the required sensitivity, selectivity, accuracy, and the complexity of the reaction matrix. The following table summarizes the key performance characteristics of GC-MS, HPLC, and qNMR for the analysis of amide compounds like this compound, based on data for N,N-dimethylacetamide.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Linearity Range | 0.1 - 10 ppm | 1 - 1200 µg/L[1] | Wide dynamic range, dependent on analyte and internal standard concentration |
| Correlation Coefficient (r²) | ≥0.999[2] | >0.9999[3] | Typically >0.999 |
| Limit of Detection (LOD) | 0.04 mg/l | 1.1 - 2.8 mg/kg[3] | Analyte and instrument dependent, generally in the low µg/mL range |
| Limit of Quantitation (LOQ) | 0.05 mg per sample[4] | 1 µg/L[1] | Analyte and instrument dependent, typically in the low µg/mL range |
| Accuracy (% Recovery) | 111% - 117%[2] | 94.8% - 102.2%[3] | High accuracy, often used as a primary ratio method |
| Precision (%RSD) | < 5%[3] | 0.8% - 4.8%[3] | Typically < 1% for high signal-to-noise ratios |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible quantitative data. Below are representative methodologies for each of the discussed analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds.
Sample Preparation:
-
Accurately weigh a portion of the reaction product.
-
Dissolve the sample in a suitable solvent (e.g., methanol, ethyl acetate) to a known final concentration.
-
If necessary, perform a liquid-liquid extraction to remove non-volatile matrix components.
-
Add an appropriate internal standard (e.g., a deuterated analog of the analyte) for improved accuracy and precision.
-
Inject a small volume (typically 1 µL) of the prepared sample into the GC-MS system.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column (e.g., SH-PolarD Capillary Column, 30 m x 0.25 mm I.D., 0.25 µm df)[2].
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: An initial temperature of 50°C, held for 2 minutes, then ramped to 250°C at 10°C/min, and held for 5 minutes.
-
Injector Temperature: 250°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and selectivity.
-
Quantification: Based on the ratio of the peak area of the analyte to the peak area of the internal standard, correlated with a calibration curve.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of analytes, including those that are not sufficiently volatile for GC analysis.
Sample Preparation:
-
Accurately weigh the reaction product and dissolve it in the mobile phase or a compatible solvent to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter to remove particulate matter.
-
Add an internal standard if required.
-
Inject a defined volume (e.g., 10 µL) of the filtered sample into the HPLC system.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., Diode Array Detector - DAD).
-
Column: A reverse-phase C18 column (e.g., Kinetex EVO C18, 100 mm x 2.1 mm, 2.6 µm) is commonly used for amide analysis[1].
-
Mobile Phase: A mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) is often employed[1][5]. A gradient elution may be necessary to separate the analyte from other reaction components.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C) for reproducible retention times.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 210 nm).
-
Quantification: Based on the peak area of the analyte in the chromatogram, correlated with a calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that provides a direct measure of the molar concentration of an analyte without the need for a calibration curve of the analyte itself.
Sample Preparation:
-
Accurately weigh a precise amount of the reaction product into an NMR tube.
-
Accurately weigh and add a known amount of a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene, or a deuterated analog of a suitable compound like N,N-Dimethyl-D6-acetamide) to the same NMR tube[6]. The internal standard should have a simple spectrum with at least one signal that does not overlap with any analyte signals.
-
Add a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve both the sample and the internal standard completely.
-
Ensure thorough mixing to achieve a homogeneous solution.
Instrumentation and Data Acquisition:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Pulse Sequence: A standard 1D proton pulse sequence is typically used.
-
Key Acquisition Parameters:
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of both the analyte and internal standard signals to ensure full magnetization recovery between scans. This is critical for accurate quantification.
-
Number of Scans (ns): Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high precision).
-
Pulse Angle: A 90° pulse angle is often used to maximize the signal.
-
Data Processing and Quantification:
-
Process the acquired FID with appropriate phasing and baseline correction.
-
Integrate the well-resolved signals of both the analyte and the internal standard.
-
Calculate the concentration of the analyte using the following equation:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MIS / Manalyte) * (mIS / msample) * PIS
Where:
-
C = Concentration or Purity
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Visualizing the Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical technique.
Conclusion
The choice of analytical methodology for the quantitative analysis of this compound in reaction products will be dictated by the specific requirements of the analysis. GC-MS offers excellent sensitivity and selectivity, particularly for complex matrices. HPLC provides a robust and versatile platform for a wide range of compounds, including those unsuitable for GC. qNMR stands out as a primary method for highly accurate and precise measurements without the need for an analyte-specific calibration curve, making it ideal for the certification of reference materials and for obtaining highly reliable quantitative data. By understanding the performance characteristics and experimental protocols of each technique, researchers can select the most appropriate method to ensure the quality and integrity of their work.
References
- 1. Validation of a liquid chromatography-tandem mass spectrometry method for simultaneous quantification of N,N-dimethylacetamide and N-monomethylacetamide in pediatric plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. Simultaneous determination of N,N-dimethylformamide, N,N-dimethylacetamide and N-methyl-2-pyrrolidone in textiles by RP-HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. cdc.gov [cdc.gov]
- 5. Separation of N,N-Dimethylacetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of N,N-Dimethylpropanamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of N,N-dimethylpropanamide, ensuring operational safety and regulatory compliance.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle N,N-dimethylpropanamide with the appropriate personal protective equipment (PPE). This includes wearing chemical safety goggles, suitable gloves, and a lab coat. All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. In the event of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
Quantitative Data Summary
The following table summarizes key quantitative data for N,N-dimethylpropanamide, providing a quick reference for its physical and chemical properties.
| Property | Value |
| Molecular Formula | C₅H₁₁NO |
| Molecular Weight | 101.15 g/mol |
| Boiling Point | 174-176 °C |
| Melting Point | -45 °C |
| Flash Point | 63 °C |
| Specific Gravity | 0.930 |
| Vapor Density | 3.49 |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of N,N-dimethylpropanamide is through a licensed professional waste disposal service. Adherence to the following procedural steps is critical for safe and compliant disposal.
Step 1: Waste Segregation and Collection
-
Do not mix N,N-dimethylpropanamide with other waste streams.
-
Collect waste N,N-dimethylpropanamide in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.
-
Include any contaminated materials, such as absorbent pads from spill clean-ups, in the same waste container.
Step 2: Container Management
-
Ensure the waste container is kept tightly closed when not in use.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and strong bases.
-
Clearly label the container as "Hazardous Waste" and include the full chemical name: "N,N-dimethylpropanamide".
Step 3: Engage a Licensed Disposal Company
-
Contact a certified hazardous waste disposal company to arrange for the collection and disposal of the N,N-dimethylpropanamide waste.
-
Provide the disposal company with a comprehensive list of the waste contents.
-
Follow all instructions provided by the disposal company regarding packaging and transportation.
Step 4: Spill and Emergency Procedures
-
In the event of a spill, immediately evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.
-
Collect the absorbed material using spark-proof tools and place it in the designated hazardous waste container.
-
Clean the spill area thoroughly.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of N,N-dimethylpropanamide.
Caption: Workflow for the safe disposal of N,N-dimethylpropanamide.
Safeguarding Your Research: A Comprehensive Guide to Handling N-Methyltrimethylacetamide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling N-Methyltrimethylacetamide, including detailed operational and disposal plans. By adhering to these procedural, step-by-step guidelines, you can mitigate risks and ensure the integrity of your work.
Hazard Identification and Risk Assessment
This compound is a chemical that requires careful handling due to its potential hazards. While specific toxicological properties may not be fully investigated, data from structurally similar compounds indicate several risks.[1] It is a flammable liquid and vapor and may cause irritation to the eyes, skin, and respiratory tract.[1] Furthermore, it may lead to central nervous system depression and is sensitive to moisture.[1] Some related compounds are also classified as reproductive toxins.[2][3][4]
A thorough risk assessment should be conducted before commencing any work with this chemical. This involves evaluating the specific procedures to be undertaken, the quantities being used, and the potential for exposure.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is critical for minimizing exposure to this compound. The following table summarizes the recommended PPE.
| Protection Type | Specification | Standard |
| Eye and Face Protection | Tightly fitting safety goggles or safety glasses with side-shields. | OSHA 29 CFR 1910.133 or European Standard EN166.[1][2][5][6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Protective clothing such as a lab coat. | Inspect gloves prior to use and use proper removal technique.[2][5][7] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator for organic/acid vapor and mists should be used if exposure to mist or vapors is likely, or if working outside of a fume hood. | A respiratory protection program meeting OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[1][2][5] |
Engineering Controls
To further reduce the risk of exposure, appropriate engineering controls must be in place.
| Control Type | Requirement |
| Ventilation | Work in a well-ventilated area, preferably within a chemical fume hood.[2] Use adequate general or local explosion-proof ventilation.[1] |
| Safety Equipment | Facilities must be equipped with an eyewash station and a safety shower.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential for safety.
-
Preparation :
-
Before starting, ensure you have read and understood the Safety Data Sheet (SDS).
-
Conduct a pre-work risk assessment.
-
Ensure the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and ensure it is clean and dry.
-
Put on all required PPE as detailed in the table above.
-
-
Handling and Use :
-
Ground and bond containers when transferring the material to prevent static discharge.[1]
-
Use spark-proof tools and explosion-proof equipment.[1]
-
Avoid contact with eyes, skin, and clothing.[1]
-
Keep away from heat, sparks, and open flames.[1]
-
Avoid inhalation of vapors or mists.[2]
-
Handle under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to moisture and air.[2]
-
-
Storage :
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection :
-
Disposal Procedure :
-
Engage a licensed professional waste disposal company for the disposal of the chemical waste.[7]
-
The recommended method of disposal is incineration, where the material is dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[7]
-
Handle uncleaned, empty containers as you would the product itself.
-
Emergency Procedures
In the event of an emergency, follow these procedures:
| Emergency | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the skin with soap and plenty of water while removing contaminated clothing. Seek medical attention.[2] |
| Inhalation | Remove the individual from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical aid.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2] |
| Spill | Evacuate unnecessary personnel. Wear appropriate PPE. Remove all sources of ignition. Absorb the spill with an inert, non-combustible material such as earth, sand, or vermiculite.[1] Use a spark-proof tool for cleanup.[1] |
Visualizing Safe Handling and Disposal Workflows
To further clarify the procedures, the following diagrams illustrate the recommended workflows for handling and disposal, as well as the logic for selecting appropriate personal protective equipment.
Caption: Workflow for handling and disposal of this compound.
Caption: Decision-making for PPE selection.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
